molecular formula C8H11BO3 B1437980 (5-(Hydroxymethyl)-2-methylphenyl)boronic acid CAS No. 631909-12-1

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Cat. No.: B1437980
CAS No.: 631909-12-1
M. Wt: 165.98 g/mol
InChI Key: ABMKIRKBSCIMKL-UHFFFAOYSA-N
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Description

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C8H11BO3 and its molecular weight is 165.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-(Hydroxymethyl)-2-methylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Hydroxymethyl)-2-methylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(hydroxymethyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMKIRKBSCIMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CO)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668507
Record name [5-(Hydroxymethyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631909-12-1
Record name [5-(Hydroxymethyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid physical properties

[1][2][3][4][5]

Executive Summary

Compound: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid CAS Registry Number: 631909-12-1 Chemical Class: Arylboronic Acid / Benzyl Alcohol Derivative[1][2][3][4]

This guide analyzes the physicochemical profile of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid, a bifunctional scaffold critical in medicinal chemistry.[4] Distinguished by its "dual-handle" architecture—combining a reactive boronic acid moiety with a versatile hydroxymethyl group—this compound serves as a pivotal building block for Suzuki-Miyaura cross-coupling reactions.[4][5] Its structural orthogonality allows researchers to couple the aryl core while retaining a handle for subsequent oxidation, halogenation, or etherification.[4]

Chemical Identity & Structural Analysis[5]

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name (5-(Hydroxymethyl)-2-methylphenyl)boronic acid
Common Synonyms 5-Hydroxymethyl-2-methylphenylboronic acid; 3-Borono-4-methylbenzyl alcohol
CAS Number 631909-12-1
Molecular Formula C₈H₁₁BO₃
Molecular Weight 165.98 g/mol
SMILES CC1=C(C=C(C=C1)CO)B(O)O
InChIKey ABMKIRKBSCIMKL-UHFFFAOYSA-N
Structural Architecture

The molecule features a trisubstituted benzene ring.[1][4] The ortho-methyl group (C2) provides steric protection to the boronic acid, potentially slowing protodeboronation compared to non-hindered analogs.[4] The meta-hydroxymethyl group (C5) acts as an electronically neutral, chemically modifiable handle, positioned distally to minimize interference with the catalytic cycle at the boron center.[4]

Physical Properties Profile

State & Appearance[5]
  • Physical State: Solid powder.[4]

  • Color: Typically off-white to pale beige.[4]

  • Odor: Faint, characteristic of arylboronic acids.[4]

Thermal & Phase Behavior[5]
  • Melting Point: Decomposes/Dehydrates.[4]

    • Technical Insight: Like most arylboronic acids, this compound does not exhibit a sharp melting point.[4] Upon heating (>100°C), it undergoes thermal dehydration to form the cyclic trimeric anhydride (boroxine).[4] Reported values often reflect the decomposition range rather than a true phase transition.[4]

  • Boiling Point (Predicted): ~387°C (at 760 mmHg).[3][4] Not applicable for practical distillation due to thermal instability.[4]

Solubility & Partitioning
SolventSolubility RatingOperational Note
DMSO High (>50 mg/mL)Preferred solvent for stock solutions (100 mM).[4]
Methanol HighSuitable for transferring/dispensing; may form methyl esters on prolonged storage.[4]
Water Low to ModerateSolubility is pH-dependent.[4] Higher solubility in basic aqueous media (formation of boronate species).[4]
Dichloromethane LowPoor solubility; often requires a co-solvent like MeOH.[4]
  • LogP (Predicted): ~0.8 – 1.2[4]

    • Implication: The compound is relatively hydrophilic compared to simple tolylboronic acids due to the hydrogen-bonding capability of the hydroxymethyl group and the boronic acid moiety.[4]

Ionization (pKa)[5]
  • Boronic Acid Group: pKa ≈ 8.5 – 9.0 (Predicted).[4]

    • At physiological pH (7.4), the molecule exists primarily in the neutral trigonal planar form.[4] In basic conditions (Suzuki coupling, pH > 10), it converts to the tetrahedral boronate anion [Ar-B(OH)₃]⁻, which is the active transmetalating species.[4]

Chemical Stability & Reactivity[5]

The Boroxine Equilibrium

Researchers must be aware that solid samples often contain varying amounts of the boroxine anhydride.[4] This is a reversible equilibrium driven by the presence of water.[4]

  • Dry State: Favors Boroxine (Trimer).[4]

  • Aqueous/Wet State: Favors Boronic Acid (Monomer).[4]

Experimental Tip: If precise stoichiometry is required, it is recommended to treat the sample as a mixture or verify the monomer content via ¹H NMR (D₂O/NaOD) prior to use.[4]

Protodeboronation Risk

The 2-methyl substituent provides a steric anchor that stabilizes the C-B bond.[4] However, prolonged exposure to high temperatures in acidic media can lead to protodeboronation, yielding 4-methylbenzyl alcohol.[4]

Reactivity Workflow

The following diagram illustrates the compound's behavior under various conditions, highlighting the equilibrium between the acid and boroxine forms and its primary synthetic pathway.

ReactivityPathwayBoroxineBoroxine (Anhydride)[Storage Form]BoronicAcid(5-(Hydroxymethyl)-2-methylphenyl)boronic acid[Active Monomer]Boroxine->BoronicAcid+ H2O (Hydrolysis)BoronicAcid->Boroxine- H2O (Heat/Vacuum)BoronateTetrahedral Boronate[Ar-B(OH)3]-BoronicAcid->Boronate+ Base (OH-)ProductBiaryl Product(Suzuki Coupling)Boronate->ProductPd(0), Ar-X

Figure 1: Equilibrium and activation pathway.[4] The compound exists in equilibrium with its anhydride but must be hydrolyzed and ionized to participate in cross-coupling.[4]

Handling, Storage, & Safety[1][3][5]

Storage Protocols
  • Temperature: Store at 2–8°C (short term) or -20°C (long term).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.[4]

  • Container: Tightly sealed to prevent uncontrolled hydration/dehydration cycles.

Safety Profile (GHS Classifications)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • PPE: Standard laboratory eyewear, nitrile gloves, and fume hood usage are mandatory.[4]

Experimental Protocols

Standard Suzuki-Miyaura Coupling Protocol

Objective: Coupling (5-(Hydroxymethyl)-2-methylphenyl)boronic acid with an aryl bromide.[4]

  • Preparation: In a reaction vial, combine:

    • Aryl Bromide (1.0 equiv)[4]

    • (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.2 – 1.5 equiv)[2][4]

    • Pd(dppf)Cl₂[4]·CH₂Cl₂ (0.05 equiv)[4]

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)[4]

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[4] Degas by sparging with Argon for 5 minutes.[4]

  • Reaction: Seal and heat to 80–90°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[4] Dry over Na₂SO₄.[4]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Solubility Verification Test

Before automated screening, verify solubility to prevent precipitation.

  • Weigh 5 mg of the boronic acid.[4]

  • Add 50 µL of DMSO-d6 (for NMR) or DMSO.

  • Vortex for 30 seconds.

  • Observation: Solution should be clear. If turbid, sonicate for 1 minute.[4]

  • Check: Acquire ¹H NMR to confirm the integrity of the hydroxymethyl group (-CH₂- signal at ~4.5 ppm) and aromatic region.[4]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733267, (2-methylphenyl)boronic acid (Analogous Structure Reference).[4] Retrieved from [Link][4]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[4] Wiley-VCH.[4] (General reference for Boroxine-Boronic Acid equilibrium).

Technical Monograph: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid . This document is structured for researchers and medicinal chemists, focusing on the molecule's utility as a stable, non-cyclizing pharmacophore precursor.

Executive Summary

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid is a functionalized aryl boronic acid intermediate used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Unlike its regioisomer, (2-(hydroxymethyl)phenyl)boronic acid, which spontaneously dehydrates to form a cyclic benzoxaborole, the 5-hydroxymethyl variant retains a free boronic acid moiety due to the meta-positioning of the hydroxyl group relative to the boron center. This structural feature allows it to serve as a stable "linker" fragment in the development of Hedgehog pathway inhibitors and kinase antagonists.

Chemical Structure & Identity

Nomenclature and Identifiers[1][2][3][4]
  • IUPAC Name: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid

  • Common Precursor CAS: 71176-54-0 (3-Bromo-4-methylbenzyl alcohol)[1]

  • Pinacol Ester Derivative CAS: 847560-50-3[2]

  • Molecular Formula: C₈H₁₁BO₃

  • Molecular Weight: 165.98 g/mol

Structural Analysis

The molecule consists of a toluene core substituted at the ortho position (relative to methyl) with a boronic acid group and at the meta position (relative to boron) with a hydroxymethyl group.

Key Structural Features:

  • Steric Hindrance: The ortho-methyl group (C2) provides steric bulk adjacent to the boronic acid (C1). This increases the stability of the C-B bond against protodeboronation but may require optimized catalyst systems (e.g., SPhos, XPhos) during cross-coupling to overcome steric impedance.

  • Electronic Effects: The methyl group exerts a weak inductive donating effect (+I), slightly increasing the nucleophilicity of the aryl ring. The hydroxymethyl group at C5 is electronically decoupled from the reaction center, serving primarily as a handle for further derivatization (e.g., oxidation to aldehyde, conversion to halogens).

  • Cyclization Resistance: A critical property is its inability to form an intramolecular ester (benzoxaborole). The distance between the boronic acid oxygen and the hydroxymethyl oxygen (1,3-substitution pattern) is too great to form a stable 5- or 6-membered ring, ensuring the boronic acid remains available for intermolecular reactions.

Structural Diagram (DOT)

The following diagram illustrates the connectivity and the steric environment of the molecule.

ChemicalStructure C1 C1 (Ipso) B B(OH)2 C1->B Reactive Site C2 C2 (Ortho) C1->C2 Me CH3 (Methyl) C2->Me Steric Bulk C3 C3 (Meta) C2->C3 C4 C4 (Para) C3->C4 C5 C5 (Meta) C4->C5 CH2OH CH2OH (Hydroxymethyl) C5->CH2OH Functional Handle C6 C6 (Ortho) C5->C6 C6->C1

Caption: Connectivity map of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid highlighting the steric methyl group and the distal hydroxymethyl handle.

Synthesis Protocols

The synthesis of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid typically proceeds from 3-bromo-4-methylbenzyl alcohol . Direct lithiation of the unprotected alcohol is risky due to the acidic proton; therefore, a protection-borylation-deprotection strategy is recommended.

Route A: Miyaura Borylation (Palladium-Catalyzed)

This route is preferred for scale-up as it avoids cryogenic temperatures and pyrophoric lithium reagents.

Step-by-Step Methodology:

  • Precursor Preparation:

    • Starting Material: 3-bromo-4-methylbenzyl alcohol (CAS 71176-54-0).[1]

    • Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, Potassium Acetate (KOAc).

    • Solvent: 1,4-Dioxane or DMSO.

  • Reaction Setup:

    • Charge a reaction vessel with 3-bromo-4-methylbenzyl alcohol (1.0 eq), B₂pin₂ (1.1 eq), and KOAc (3.0 eq).

    • Degas the solvent (sparge with N₂ for 15 min) and transfer to the vessel.

    • Add Pd(dppf)Cl₂ (3-5 mol%) under inert atmosphere.

    • Heat to 80–90°C for 4–12 hours. Monitor via TLC/HPLC for consumption of aryl bromide.

  • Workup & Hydrolysis:

    • The reaction yields the pinacol ester intermediate.[2]

    • Optional Isolation: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

    • Hydrolysis to Free Acid: Treat the pinacol ester with sodium periodate (NaIO₄) in THF/H₂O followed by dilute HCl hydrolysis, or use transesterification with diethanolamine.

Route B: Lithium-Halogen Exchange (Cryogenic)

This route is faster but requires strict anhydrous conditions and protection of the alcohol.

  • Protection: React 3-bromo-4-methylbenzyl alcohol with TBDMS-Cl/Imidazole to form the silyl ether.

  • Lithiation: Cool solution in THF to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

  • Borylation: Quench the aryl lithium species with Triisopropyl borate (B(OiPr)₃). Allow to warm to room temperature.

  • Global Deprotection: Treat with dilute aqueous HCl. This simultaneously hydrolyzes the boronate ester and cleaves the TBDMS group, yielding the target free boronic acid.

Synthesis Workflow Diagram (DOT)

Synthesis cluster_RouteA Route A: Miyaura Coupling (Recommended) cluster_RouteB Route B: Lithiation Start Start: 3-Bromo-4-methylbenzyl alcohol StepA1 Reagents: B2pin2, Pd(dppf)Cl2, KOAc Solvent: Dioxane, 90°C Start->StepA1 StepB1 Protection: TBDMS-Cl Start->StepB1 InterA Intermediate: Pinacol Boronate Ester StepA1->InterA StepA2 Hydrolysis: NaIO4 / HCl InterA->StepA2 Product Target: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid StepA2->Product StepB2 Lithiation: n-BuLi, -78°C -> B(OiPr)3 StepB1->StepB2 StepB3 Global Deprotection: Aqueous HCl StepB2->StepB3 StepB3->Product

Caption: Dual synthetic pathways for accessing the target boronic acid from commercially available precursors.

Applications in Drug Discovery[7][8]

Hedgehog Pathway Inhibition

The (5-(Hydroxymethyl)-2-methylphenyl) moiety appears in patent literature regarding Hedgehog (Hh) pathway inhibitors . Specifically, it serves as the "left-hand" side of amide-linked inhibitors (e.g., N-[5-(hydroxymethyl)-2-methylphenyl]-4-quinazoline amines).

  • Mechanism: The hydroxymethyl group often acts as a solvent-exposed polar handle or forms hydrogen bonds with residues in the binding pocket (e.g., Smoothened receptor).

  • Synthesis Role: The boronic acid is coupled to a core scaffold (e.g., a chloro-quinazoline) via Suzuki coupling. The hydroxymethyl group may then be oxidized to an aldehyde to perform reductive amination, expanding the SAR (Structure-Activity Relationship).

Fragment-Based Drug Design (FBDD)

This molecule is an ideal fragment for FBDD libraries due to:

  • Solubility: The hydroxyl group improves aqueous solubility compared to the methyl-phenyl analog.

  • Vectors: It offers two distinct growth vectors: the biaryl axis (via Boron) and the benzylic position (via OH).

Stability Data Table

Comparison of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid with its isomers.

Property5-Hydroxymethyl (Target)2-Hydroxymethyl (Isomer)4-Hydroxymethyl (Isomer)
Boronic Acid State Stable Free Acid / BoroxineUnstable (Forms Benzoxaborole)Stable Free Acid
Cyclization Potential None (Distal 1,5-relationship)High (Proximal 1,2-relationship)None
Suzuki Reactivity Good (Steric hindrance at ortho-Me)Variable (Cyclic ester opens slowly)Excellent
Primary Utility Linker / ScaffoldAntifungal (e.g., Tavaborole)Linker

Handling and Storage

Boroxine Equilibrium

Like most aryl boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine) upon dehydration.

  • Observation: The melting point may appear broad or variable depending on the water content.

  • Reversal: The free acid is regenerated in aqueous basic media during Suzuki coupling conditions.

Storage Conditions
  • Temperature: Store at 2–8°C.

  • Atmosphere: Inert (Argon/Nitrogen) recommended to prevent slow oxidation of the benzylic alcohol to the aldehyde or carboxylic acid over extended periods.

  • Container: Glass or Polypropylene. Avoid long-term storage in protic solvents (MeOH/EtOH) which may form boronate esters.

References

  • Frontier Specialty Chemicals. (n.d.). 5-Formyl-2-methylphenylboronic acid pinacol ester Product Page. Retrieved from

  • Castanedo, G. et al. (2012). Inhibitors of Hedgehog Pathway. U.S. Patent No. 8,222,263. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • PubChem. (2025).[3][4] 3-Bromo-4-methylbenzyl alcohol (CAS 71176-54-0).[1] National Library of Medicine. Retrieved from

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.[5] Retrieved from

Sources

Technical Profile: (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid , focusing on its physicochemical properties, structural behavior in solution, and optimized application in palladium-catalyzed cross-coupling protocols.

Executive Summary

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS: 631909-12-1) is a functionalized organoboron building block used primarily in medicinal chemistry for the installation of benzyl alcohol motifs via Suzuki-Miyaura cross-coupling.[1]

Unlike simple phenylboronic acids, this molecule possesses a C2-methyl group (ortho to the boron center) and a C5-hydroxymethyl group . This substitution pattern introduces two critical technical considerations for researchers:

  • Steric Hindrance: The ortho-methyl group increases steric bulk around the boron atom, retarding the transmetalation step in catalytic cycles.

  • Variable Stoichiometry: Like many boronic acids, it exists in equilibrium with its cyclic anhydride (boroxine), requiring precise stoichiometric adjustment based on "effective" molecular weight during reaction setup.

Physicochemical Specifications

The following data establishes the baseline identity and metrics for the compound.

PropertyValueNotes
Molecular Weight 165.98 g/mol Monomeric form (Theoretical)
Molecular Formula C₈H₁₁BO₃
CAS Number 631909-12-1Distinct from the pinacol ester derivative
Appearance White to off-white solidHygroscopic
Solubility DMSO, Methanol, EthanolLimited solubility in non-polar solvents (Hexane)
pKa (Boronic Acid) ~8.5 - 9.0Estimated; requires base activation for coupling
Storage 2-8°C, Inert AtmosphereSensitive to protodeboronation over long periods
The "Effective Molecular Weight" Dilemma

In the solid state, this compound often spontaneously dehydrates to form a trimeric boroxine anhydride.

  • Monomer MW: 165.98 g/mol [1]

  • Trimer (Boroxine) MW:

    
    
    

Scientist's Note: When weighing this reagent for critical stoichiometric applications (e.g., fragment-based drug discovery), verify the monomer/trimer ratio via ¹H NMR. If significant boroxine is present, calculate the millimoles based on the average molecular weight of the mixture or add a slight excess (1.2–1.5 equiv) to ensure complete conversion.

Structural Analysis & Reactivity

The reactivity of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid is defined by the Ortho-Methyl Effect .

Mechanism of Steric Inhibition

In a standard Suzuki-Miyaura coupling, the rate-limiting step for hindered substrates is often transmetalation . The C2-methyl group creates steric clash with the ligands on the Palladium(II) complex, making the approach of the boronate species difficult.

DOT Diagram: Sterically Hindered Suzuki Cycle

The following diagram illustrates the specific pathway and the energetic barrier introduced by the ortho-methyl group.

SuzukiMechanism cluster_hindrance Steric Barrier Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd + Aryl Halide TransMetal Transmetalation (Rate Limiting Step due to C2-Methyl) OxAdd->TransMetal BaseAct Base Activation (Boronic Acid -> Boronate Anion) BaseAct->TransMetal Activated Boronate (Steric Clash) Iso Trans/Cis Isomerization TransMetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle highlighting the transmetalation bottleneck caused by the C2-methyl substituent.

Experimental Protocol: Optimized Cross-Coupling

Due to the steric hindrance described above, standard tetrakis(triphenylphosphine)palladium(0) conditions often result in low yields or stalled reactions. The following protocol uses Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2) to overcome this barrier.

Reagents
  • Substrate: Aryl Bromide/Chloride (1.0 equiv)

  • Boron Source: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5M in H₂O)

  • Solvent: 1,4-Dioxane or THF

Step-by-Step Workflow
  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the Aryl Halide (1.0 mmol) and the Boronic Acid (1.5 mmol, 249 mg).

    • Note: The 1.5 equiv accounts for potential dehydration/boroxine content.

  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol).

  • Solvent/Base: Add 1,4-Dioxane (4 mL) followed by aqueous K₃PO₄ (3.0 mmol in 1.5 mL H₂O).

    • Why Biphasic? The water solubilizes the inorganic base and activates the boronic acid to the boronate species [Ar-B(OH)₃]⁻, which is the active transmetalating agent.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen inhibits the Pd(0) species.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Monitoring: Check via LC-MS.[2] Look for the disappearance of the Aryl Halide peak.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water/brine. Dry the organic layer over MgSO₄ and concentrate.

Quality Control & Validation

To ensure the integrity of your experiments, validate the identity of the boronic acid using ¹H NMR.

Key Diagnostic Signals (DMSO-d₆):

  • Boronic Acid Hydroxyls: Broad singlets around

    
     8.0–8.2 ppm (2H). Note: These may disappear if D₂O exchange is performed.
    
  • Benzylic Alcohol (-CH₂-OH):

    • Methylene (-CH₂-): Doublet or Singlet around

      
       4.4–4.5 ppm.
      
    • Hydroxyl (-OH): Triplet around

      
       5.1 ppm (couples to CH₂).
      
  • Aromatic Region: Three protons with specific coupling constants (ABX or similar pattern depending on resolution).

  • Methyl Group: Singlet around

    
     2.3–2.4 ppm.
    

Purity Check: If you observe multiple methyl peaks (e.g., split peaks near 2.3 ppm), this indicates a mixture of monomer and boroxine anhydride. For precise quantitative work, convert the entire sample to the pinacol ester (using pinacol and MgSO₄) before use, or simply use excess reagent as described in the protocol.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • PubChem Compound Summary. (2023). (5-(Hydroxymethyl)-2-methylphenyl)boronic acid.[1][2][3] National Center for Biotechnology Information. Link

Sources

Precision Synthesis of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid CAS: 87199-14-2 Molecular Formula: C₈H₁₁BO₃ Role: Critical building block for Suzuki-Miyaura cross-coupling in medicinal chemistry, particularly for introducing a hydroxymethyl-substituted toluene scaffold.

This technical guide outlines a high-fidelity synthesis pathway designed for reproducibility and purity. While direct lithiation routes exist, they often suffer from functional group incompatibility (free hydroxyls) and purification challenges associated with boroxine formation. Therefore, this guide prioritizes a Palladium-Catalyzed Miyaura Borylation followed by a mild Oxidative Hydrolysis . This two-step sequence creates a stable pinacol ester intermediate that can be purified to pharmaceutical standards before conversion to the free acid.

Part 1: Retrosynthetic Analysis

The strategic disconnection relies on the commercially available 3-bromo-4-methylbenzyl alcohol . The bromine handle is perfectly positioned (ortho to the methyl, meta to the hydroxymethyl) to install the boronic acid moiety.

Retrosynthesis Target (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (Target) Intermediate (5-(Hydroxymethyl)-2-methylphenyl)boronic acid pinacol ester (Stable Intermediate) Intermediate->Target Oxidative Hydrolysis (NaIO4, NH4OAc) Start 3-Bromo-4-methylbenzyl alcohol (Commercially Available) Start->Intermediate Miyaura Borylation (B2Pin2, Pd(dppf)Cl2)

Figure 1: Retrosynthetic disconnection showing the conversion of the aryl bromide to the boronic acid via a pinacol ester intermediate.

Part 2: Route Selection & Mechanistic Rationale

Why Miyaura Borylation?

Direct lithium-halogen exchange (using n-BuLi) on 3-bromo-4-methylbenzyl alcohol requires protecting the hydroxyl group or using excess lithiating reagent to form the dianion. This often leads to side reactions and difficult purification.

The Miyaura Borylation offers three distinct advantages:

  • Chemo-selectivity: The reaction tolerates free hydroxyl groups, eliminating protection/deprotection steps [1].

  • Purification Checkpoint: The intermediate pinacol ester is silica-stable, allowing for rigorous purification (removing protodeboronated byproducts) before the final hydrolysis.

  • Scalability: It avoids cryogenic conditions (-78°C) required for lithiation.

Why Oxidative Hydrolysis?

Pinacol esters are notoriously stable and difficult to hydrolyze with simple aqueous acid. Harsh acidic conditions can lead to protodeboronation. The Sodium Periodate (NaIO₄) method is a mild, oxidative cleavage that selectively breaks the pinacol diol linkage without affecting the aromatic carbon-boron bond [2].

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of Pinacol Boronate Intermediate

Reaction: Pd-catalyzed cross-coupling of 3-bromo-4-methylbenzyl alcohol with bis(pinacolato)diboron.

Reagents & Stoichiometry
ReagentEquiv.Role
3-Bromo-4-methylbenzyl alcohol 1.0Substrate
Bis(pinacolato)diboron (B₂Pin₂) 1.1Boron Source
Pd(dppf)Cl₂ · CH₂Cl₂ 0.03 (3 mol%)Catalyst
Potassium Acetate (KOAc) 3.0Base
1,4-Dioxane [0.2 M]Solvent
Protocol
  • Setup: Charge an oven-dried round-bottom flask with 3-bromo-4-methylbenzyl alcohol (1.0 equiv), B₂Pin₂ (1.1 equiv), and KOAc (3.0 equiv).

  • Inertion: Evacuate and backfill with nitrogen (3 cycles). Add anhydrous 1,4-dioxane (concentration ~0.2 M relative to substrate).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC or LCMS for the disappearance of the aryl bromide.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient). The product, (5-(hydroxymethyl)-2-methylphenyl)boronic acid pinacol ester, is typically a white to off-white solid.

Step 2: Hydrolysis to Boronic Acid

Reaction: Oxidative cleavage of the pinacol ester using NaIO₄/NH₄OAc.

Reagents & Stoichiometry
ReagentEquiv.Role
Pinacol Ester (from Step 1) 1.0Substrate
Sodium Periodate (NaIO₄) 3.0Oxidant (cleaves diol)
Ammonium Acetate (NH₄OAc) 3.0Buffer/Catalyst
Acetone / Water 1:1 (v/v)Solvent System
Protocol
  • Solubilization: Dissolve the pinacol ester (1.0 equiv) in Acetone/Water (1:1, ~0.1 M).

  • Addition: Add NH₄OAc (3.0 equiv) and NaIO₄ (3.0 equiv).

  • Reaction: Stir vigorously at Room Temperature for 24–48 hours. The reaction mixture may become cloudy.

  • Workup:

    • Filter off any insoluble solids.

    • Evaporate the acetone under reduced pressure (do not heat excessively).

    • Extract the remaining aqueous phase with EtOAc (3x).

    • Crucial Step: The boronic acid may partition into the water; salting out with NaCl can improve recovery.

  • Isolation: Dry the combined organics over Na₂SO₄, filter, and concentrate.

  • Final Purification: Recrystallize from Acetone/Hexanes or Water/Acetonitrile if necessary.

Part 4: Process Visualization

Workflow Start Start: 3-Bromo-4-methylbenzyl alcohol Step1 Step 1: Borylation Pd(dppf)Cl2, B2Pin2 90°C, 16h Start->Step1 Inter Intermediate: Pinacol Ester Step1->Inter Celite Filter Flash Column Step2 Step 2: Hydrolysis NaIO4, NH4OAc Acetone/H2O, RT Inter->Step2 Finish Final Product: Boronic Acid Step2->Finish Extraction Recrystallization

Figure 2: Operational workflow for the two-step synthesis.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst deactivation (O₂)Ensure rigorous degassing of dioxane. Use fresh catalyst.
Protodeboronation Overheating or excess baseKeep temp ≤90°C. Use KOAc (mild base) rather than K₂CO₃.
Incomplete Hydrolysis Pinacol ester stabilityExtend reaction time to 48h or increase NaIO₄ to 4.0 equiv.
Product Loss in Workup Boronic acid water solubilitySaturate the aqueous layer with NaCl during extraction.

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899–7903. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Technical Guide: Stability and Storage of (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, storage protocols, and quality control measures for (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS 631909-12-1).

Executive Summary

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid is a bifunctional building block utilized primarily in Suzuki-Miyaura cross-coupling reactions. Its structural duality—containing both a Lewis-acidic boronate center and a nucleophilic primary alcohol—creates a complex stability profile.

Unlike simple phenylboronic acids, this compound is prone to intermolecular oligomerization (boronate ester formation) and accelerated protodeboronation due to the ortho-methyl substituent. Optimal storage requires strict exclusion of moisture and maintenance of low temperatures to inhibit thermodynamic equilibration into insoluble anhydrides or oligomers.

Physiochemical Profile
PropertySpecification
CAS Number 631909-12-1
Molecular Formula C₈H₁₁BO₃
Molecular Weight 165.98 g/mol
Appearance White to off-white powder
Solubility Soluble in MeOH, DMSO, THF; sparingly soluble in non-polar solvents.
Key Risk Protodeboronation, Oligomerization, Oxidation.

Chemical Stability & Degradation Mechanisms[1]

Understanding the degradation pathways is critical for interpreting analytical data and optimizing reaction conditions.

The Boroxine Equilibrium (Dehydration)

Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides, known as boroxines .

  • Mechanism: Three molecules of the boronic acid condense, releasing three molecules of water.

  • Thermodynamics: This process is entropy-driven and accelerated by heat or vacuum drying.

  • Impact: While the boroxine form is chemically competent in Suzuki couplings, variable water content makes stoichiometric precision difficult.

Intermolecular Esterification (Oligomerization)

A unique instability factor for this specific compound is the presence of the 5-hydroxymethyl group .

  • The Problem: The boron center is electrophilic (Lewis acid), and the hydroxymethyl group is nucleophilic. Unlike 2-(hydroxymethyl)phenylboronic acid, which forms a stable intramolecular 5-membered ring (benzoxaborole), the 5-hydroxymethyl isomer cannot cyclize intramolecularly due to geometric constraints.

  • Result: Instead, it undergoes intermolecular condensation , forming linear or cross-linked boronate ester oligomers. These appear as "gums" or insoluble solids that are difficult to redissolve.

Protodeboronation

The cleavage of the C–B bond is the most irreversible degradation pathway.

  • Ortho-Effect: The 2-methyl group sterically crowds the boron center. Cleavage of the C–B bond releases this steric strain, lowering the activation energy for protodeboronation compared to unsubstituted phenylboronic acid.

  • Catalysis: This reaction is catalyzed by acids, bases, and certain metal ions.

Oxidation
  • Benzylic Oxidation: The hydroxymethyl group is susceptible to oxidation to the aldehyde (5-formyl) or carboxylic acid upon prolonged exposure to air.

  • C-B Oxidation: The carbon-boron bond can be oxidized by atmospheric oxygen (radical mechanism) to form the phenol (5-hydroxymethyl-2-methylphenol).

Visualization of Degradation Pathways

The following diagram illustrates the competing equilibria and irreversible sinks.

G BA (5-(Hydroxymethyl)-2-methylphenyl) boronic acid (Active Species) Boroxine Boroxine Trimer (Reversible Anhydride) BA->Boroxine - H2O (Heat/Vac) Oligomer Poly-Boronate Ester (Intermolecular Polymer) BA->Oligomer Intermolecular Condensation Deboronated 3-Methylbenzyl alcohol (Protodeboronation Product) BA->Deboronated H2O/Base/Heat (Irreversible) Phenol 5-Hydroxymethyl-2-methylphenol (Oxidation Product) BA->Phenol O2 (Air) (Irreversible)

Figure 1: Degradation network showing reversible storage forms (yellow) and irreversible decomposition products (red).

Storage & Handling Protocols

To maximize shelf-life, a multi-barrier storage strategy is required.

Primary Storage Conditions
ParameterRecommendationRationale
Temperature -20°C (Long-term) 2-8°C (Active use)Slows kinetic rates of oligomerization and oxidation.
Atmosphere Argon or Nitrogen Prevents benzylic oxidation and C-B oxidation by atmospheric O₂.
Humidity Desiccated (<10% RH) Moisture promotes protodeboronation; conversely, extreme dryness promotes boroxine formation (acceptable).
Container Amber glass with Teflon-lined capBlocks UV (prevents radical oxidation); Teflon prevents leaching.
Handling Best Practices
  • Warm to Room Temperature: Before opening the vial, allow the container to equilibrate to room temperature. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis.

  • Avoid Basic Solutions: Do not store in basic buffers. The formation of the tetrahedral boronate anion [Ar-B(OH)₃]⁻ significantly increases susceptibility to protodeboronation.

  • Re-sealing: If an inert gas line is not available, flush the headspace with a generic "canned air" duster (often fluorocarbons) or nitrogen balloon before recapping.

Quality Control & Analytics

Before committing this reagent to a high-value synthesis, verify its integrity.

1H NMR Analysis (Solvent: DMSO-d6 or MeOD)
  • Purity Check:

    • Boronic Acid: Look for the aromatic protons. The ortho-methyl group typically appears around δ 2.3-2.5 ppm .

    • Boroxine: Often appears as broadened peaks slightly shifted from the monomer. Adding a drop of D₂O to the NMR tube will hydrolyze the boroxine back to the monomer, sharpening the peaks.

    • Oligomers: Manifest as broad, undefined baselines in the aromatic region.

    • Impurity (Deboronated): Look for 3-methylbenzyl alcohol . The loss of the B(OH)₂ group changes the splitting pattern of the aromatic ring protons (loss of deshielding effect).

    • Impurity (Aldehyde): Check for a singlet around δ 10.0 ppm (oxidation of CH₂OH).

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Note: Do not use basic modifiers (ammonium hydroxide), as they may degrade the sample on-column.

  • Detection: UV at 254 nm.

  • Artifacts: Boronic acids can streak or show double peaks on HPLC due to on-column equilibrium between the acid and boroxine. This is often not a sign of impurity.

Re-Purification Workflow

If the compound has degraded (significant yellowing or gum formation), use this mild repurification protocol. Do not recrystallize from boiling water , as this promotes protodeboronation.

Protocol: Acid-Base Extraction (Modified)

This method separates the boronic acid from non-acidic impurities (deboronated arene, aldehydes) and oligomers.

  • Dissolution: Dissolve the crude solid in 1M NaOH (aq) .

    • Mechanism:[1] Forms the water-soluble sodium boronate salt.

    • Observation: Insoluble gums (oligomers) may remain; filter these off.

  • Wash: Extract the aqueous layer with Diethyl Ether or Dichloromethane (2x).

    • Removal: This organic wash removes the deboronated byproduct (3-methylbenzyl alcohol) and oxidation products. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl dropwise to pH ~3-4.

    • Caution: Do not over-acidify or heat, as this risks acid-catalyzed cleavage.

  • Collection: The boronic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum at room temperature.

References

  • Boronic Acid Stability: Hall, D. G.[2] (Ed.).[3] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Protodeboronation Mechanism: Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Boroxine Equilibrium: Iovine, P. M., et al. (2008). Boroxine-Based Supramolecular Assemblies. Dalton Transactions, (30), 3947–3958. Link

  • Ortho-Substituent Effects: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid solubility data

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical behavior, and handling protocols for (5-(Hydroxymethyl)-2-methylphenyl)boronic acid .[1][2][3]

Executive Summary

  • Compound: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid[1][2][3]

  • Primary Solubility: High in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).[1][2][3]

  • Aqueous Solubility: Low to moderate; pH-dependent (higher solubility at pH > 9 due to boronate anion formation).[1][2][3]

  • Critical Stability Factor: Exists in equilibrium with its dehydrated trimeric form (boroxine).[2][3] Dissolution in "wet" solvents or water promotes the monomeric acid form required for Suzuki-Miyaura coupling.[1][2][3]

Part 1: Physicochemical Profile[1][3][4]

Understanding the structure is prerequisite to predicting solubility behavior.[2][3] This molecule contains two competing functional groups: a hydrophilic boronic acid/hydroxymethyl pair and a hydrophobic toluene core.[2][3]

PropertyData / EstimateContext
Chemical Formula C₈H₁₁BO₃
Molecular Weight 165.98 g/mol
Physical State White to off-white powderHygroscopic solid.
pKa (Boronic Acid) ~8.8 – 9.2 (Estimated)Boron atom transitions from sp² (neutral) to sp³ (anionic) at high pH.[1]
LogP (Octanol/Water) ~0.9 – 1.2Moderately lipophilic; prefers organic phases but retains water compatibility.
H-Bond Donors 3 (2 from B(OH)₂, 1 from -CH₂OH)Facilitates solubility in alcohols and water.[1][2]

Part 2: Solubility Data & Solvent Compatibility

Note: Exact solubility values can vary by batch (polymorphs) and storage history (degree of dehydration).[1][2][3] The data below represents validated ranges for this structural class of aryl boronic acids.

Primary Solvents (High Solubility)

These are the recommended solvents for preparing stock solutions (typically 50–100 mM).[1][2][3]

SolventSolubility RatingEstimated Conc.Usage Notes
DMSO Excellent > 50 mg/mLPreferred for Stock. Anhydrous DMSO prevents degradation.
DMF Excellent > 50 mg/mLGood alternative to DMSO; easier to remove by evaporation.
Methanol Good 20–50 mg/mLPromotes monomer formation (solvolysis of boroxines).
Ethanol Good 15–40 mg/mLUseful for greener process chemistry.
Secondary Solvents (Moderate/Low Solubility)
SolventSolubility RatingUsage Notes
THF ModerateSoluble, but may require slight warming.[1] Good for reactions.
Dichloromethane Low/ModerateOften dissolves the boroxine form better than the hydrated acid.
Water Low (< 5 mg/mL)pH Dependent. Insoluble at neutral pH. Soluble as boronate anion at pH > 10 (add NaOH/K₂CO₃).[1][2][3]
Hexanes/Et₂O InsolubleUsed as anti-solvents to precipitate the compound.

Part 3: Stability & Boroxine Equilibrium (The "Hidden" Variable)

Boronic acids are not static molecules.[2][3][4][5] In the solid state and in non-polar solvents, they spontaneously dehydrate to form cyclic trimers called boroxines .[2][3] This is a reversible equilibrium driven by water content.[2][3]

Implication for Researchers:

  • If your sample does not dissolve fully in DCM or Toluene, it is likely the hydrated monomer .[2][3]

  • If your sample dissolves instantly in non-polar solvents but is "gummy," it may be the boroxine .[2][3]

  • Solution: Adding a trace amount of water or using a protic solvent (MeOH/Water) shifts the equilibrium back to the reactive monomeric species.[2][3]

BoroxineEquilibrium cluster_0 Reactive Species (Suzuki Coupling) cluster_1 Storage Form / Dehydrated Monomer Boronic Acid Monomer (R-B(OH)2) Polar/Water Soluble Boroxine Boroxine (Trimer) (RBO)3 Non-Polar Soluble Monomer->Boroxine - 3 H2O (Heat/Vacuum) Boroxine->Monomer + 3 H2O (Dissolution)

Caption: Reversible dehydration cycle. For Suzuki coupling, the equilibrium must be shifted left (Monomer) using base/water.[1][2][3]

Part 4: Experimental Protocols

Protocol A: Self-Validating Solubility Determination

Use this protocol if you need a precise solubility limit for a specific formulation.[1][2][3]

  • Preparation: Weigh 10 mg of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid into a 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent (e.g., Water or PBS) in 100 µL increments.[2][3]

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble at current concentration.[2][3]

    • Turbid/Particulate: Saturation point reached.[2][3]

  • Validation (The "Boroxine Check"): If using an organic solvent (DCM/THF) and solubility is low, add 1% v/v Methanol or Water .[1][2][3] If solubility drastically improves, your sample was in the hydrated phase, and the additive helped break the H-bond network.[1][2][3]

Protocol B: Standard Suzuki-Miyaura Coupling Conditions

Optimized for (5-(Hydroxymethyl)-2-methylphenyl)boronic acid to prevent protodeboronation.[1][2][3]

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio).[1][2][3] The water is critical to keep the boron species monomeric.[3]

  • Base: K₂CO₃ (2.0 equiv).[1][2][3]

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%).[1][2][3]

  • Temperature: 80°C.

  • Procedure:

    • Dissolve the boronic acid and aryl halide in Dioxane.

    • Add aqueous K₂CO₃ solution (degassed).

    • Add catalyst under Argon flow.[2][3]

    • Heat. Note: The hydroxymethyl group is stable under these conditions, but avoid strong oxidizers.[2]

Part 5: Handling & Storage

  • Storage Temperature: -20°C (Long term) or 2–8°C (Short term).

  • Atmosphere: Store under Argon or Nitrogen.[2][3] Boronic acids can slowly oxidize to phenols (C-B bond cleavage) in the presence of air and moisture over months.[2][3]

  • Hygroscopicity: The hydroxymethyl group increases water affinity.[2][3] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates "gumming" (partial hydration).[1][2][3]

References

  • Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2][3] Wiley-VCH, 2nd Ed, 2011 .[1][2][3] (Authoritative text on Boronic Acid equilibria).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling."[2][3] Chemical Society Reviews, 2014 , 43, 412-443.[1][2][3]

  • Sigma-Aldrich / Merck. "Boronic Acid Solubility & Handling Guide."[1][2][3] Technical Bulletin. Link (General handling reference).

Sources

Spectroscopic data for (5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Characterization & Handling of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Executive Summary

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS: 631909-12-1) is a bifunctional building block critical in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). It combines a reactive boronic acid moiety—essential for Suzuki-Miyaura cross-coupling—with a hydroxymethyl group that serves as a versatile handle for further derivatization (e.g., oxidation to aldehydes, conversion to halides, or etherification).

This guide addresses the specific analytical challenges associated with this compound, primarily the dynamic equilibrium between the free boronic acid and its cyclic boroxine anhydride, which complicates spectroscopic interpretation.

Chemical Identity & Structural Analysis

ParameterDetail
Chemical Name (5-(Hydroxymethyl)-2-methylphenyl)boronic acid
CAS Number 631909-12-1
Molecular Formula

Molecular Weight 165.98 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in

,

Structural Visualization

The following diagram illustrates the atomic numbering used for NMR assignment and the steric environment of the boronic acid group.

ChemicalStructure C1 C1 (Ipso) C2 C2 C1->C2 B B C1->B C3 C3 C2->C3 Me CH3 C2->Me C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 CH2 CH2 C5->CH2 C6->C1 OH1 OH B->OH1 OH2 OH B->OH2 OH_Alc OH CH2->OH_Alc

Figure 1: Structural connectivity of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid. Note the ortho-methyl group at C2, which provides steric protection to the boron center.

Spectroscopic Characterization

Critical Note on Solvent Selection: Aryl boronic acids are prone to dehydration, forming boroxine trimers (anhydrides) in non-polar solvents like


. This results in broad, confusing NMR signals.
  • Recommended Solvent: DMSO-

    
     (stabilizes the monomeric species via hydrogen bonding).
    
  • Alternative:

    
     (forms boronate esters, simplifying the spectrum but losing the B-OH signal).
    
Nuclear Magnetic Resonance (NMR) Data

Predicted values based on substituent additivity rules and analogous structures (2-methylphenylboronic acid).

Table 1:


 NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
B-OH 8.05 – 8.20Singlet (Broad)2HExchangeable protons on Boron. Disappears with

shake.
Ar-H (C6) 7.65Doublet (

Hz)
1HOrtho to Boron; Meta coupling to H4. Deshielded by B.
Ar-H (C4) 7.25dd (

Hz)
1HMeta to Boron; Ortho to H3.
Ar-H (C3) 7.15Doublet (

Hz)
1HOrtho to Methyl group.
Alc-OH 5.15Triplet (

Hz)
1HHydroxyl proton (visible in dry DMSO).
Ar-CH2- 4.45Doublet (

Hz)
2HBenzylic methylene. Becomes a singlet upon

addn.
Ar-CH3 2.35Singlet3HOrtho-methyl group.

Table 2:


 NMR Data (100 MHz, DMSO-

)
Carbon TypeShift (

, ppm)
Notes
C-B (C1) ~136.0Broad/Weak due to Quadrupolar relaxation of Boron.
C-Me (C2) 140.5Quaternary.
C-CH2 (C5) 138.2Quaternary.
Ar-CH (C6) 132.1Ortho to Boron.
Ar-CH (C3) 130.5Ortho to Methyl.
Ar-CH (C4) 127.8
-CH2-OH 63.5Benzylic Carbon.
-CH3 21.8Methyl Carbon.
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Observed Ions:

    • 
      : m/z 165.1 (Parent ion).
      
    • 
      : Dimeric species often observed in boronic acids.
      
    • Note: Boronic acids often esterify with methanol in the injection source. If MeOH is used as the carrier, expect to see the methyl boronate mass

      
      .
      
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 3200–3400

    
     (Broad, strong).
    
  • C-H Stretch (Aromatic): 3050

    
    .
    
  • C-H Stretch (Aliphatic): 2920

    
    .
    
  • B-O Stretch: 1340–1350

    
     (Characteristic strong band).
    

Technical Challenges: The Boroxine Equilibrium

Researchers often misinterpret the purity of this compound due to the formation of boroxine (the cyclic trimer). This is not an impurity but a dehydration state.

BoroxineEquilibrium cluster_implication Analytical Implication Monomer Monomer (Active) Ar-B(OH)2 (Favored in DMSO/H2O) Trimer Boroxine (Storage Form) (Ar-BO)3 (Favored in Dry/Non-polar Solvents) Monomer->Trimer - 3 H2O (Dehydration) Trimer->Monomer + 3 H2O (Hydrolysis) Note NMR in CDCl3 shows broad/split peaks. NMR in DMSO-d6 + D2O shows sharp Monomer peaks.

Figure 2: The reversible dehydration of boronic acids. For accurate quantitation, ensure the sample is fully hydrolyzed.

Protocol for Purity Check:

  • Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Add 1 drop of

    
     (to exchange OH protons and force hydrolysis to monomer).
    
  • Acquire

    
     NMR.[1]
    
  • Pass Criteria: Sharp aromatic signals; integration of Methyl : Aromatic H matches 3:1.

Experimental Workflows

Synthesis Pathway (Recommended)

While commercial sources exist, in-house synthesis is often required for isotopic labeling or scale-up.

  • Precursor: (3-Bromo-4-methylphenyl)methanol (CAS: 159871-87-7) or 5-Bromo-2-methylbenzyl alcohol.

  • Method: Lithium-Halogen Exchange followed by Borate Quench.

  • Protection: Protect the alcohol (e.g., THP ether) to prevent deprotonation by

    
    -BuLi.
    
  • Lithiation: Cool THF solution of protected bromide to -78°C. Add

    
    -BuLi (1.1 eq) dropwise.
    
  • Borylation: Add Triisopropyl borate (

    
    , 1.2 eq). Stir at -78°C for 1h, then warm to RT.
    
  • Hydrolysis: Quench with 2N HCl. This simultaneously cleaves the boronate ester and the THP protecting group.

  • Purification: Recrystallize from Water/Acetonitrile.

Suzuki-Miyaura Coupling Protocol

Standard conditions for coupling this fragment to an aryl halide (


).
  • Reagents:

    • Boronic Acid (1.2 eq)[2]

    • Aryl Halide (1.0 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (3.0 eq)
      
    • Solvent: Dioxane /

      
       (4:1 ratio)
      
  • Procedure:

    • Degas solvents with Nitrogen for 15 mins.

    • Combine reagents in a sealed vial.

    • Heat to 90°C for 4–12 hours.

    • Monitor by LC-MS (Look for product mass; boronic acid usually elutes at the solvent front).

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 44346859, (5-(Hydroxymethyl)-2-methylphenyl)boronic acid. Link

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Boronic Acids.[1][2][3][4][5][6][7][8][9] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling boronic acids.

Sources

Technical Guide: Mass Spectrometry of (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug discovery scientists. It prioritizes mechanistic understanding, robust protocols, and data integrity.

Executive Summary

The characterization of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (hereafter referred to as 5-HMPBA ) presents a unique set of analytical challenges. Unlike standard small molecules, this compound combines a Lewis-acidic boronate moiety with a reactive primary alcohol (hydroxymethyl) on a toluene scaffold.

Successful mass spectrometry (MS) analysis requires navigating three critical instability factors:

  • Boroxine Formation: The thermodynamic propensity of boronic acids to trimerize into cyclic anhydrides (boroxines) during ionization.

  • In-situ Esterification: The rapid reaction of the boronic acid group with protic solvents (methanol/ethanol), leading to artifactual methyl/ethyl esters.

  • Isotopic Complexity: The distinct

    
     isotope pattern that complicates spectral deconvolution but serves as a diagnostic fingerprint.
    

This guide provides a validated workflow for the LC-MS analysis of 5-HMPBA, utilizing Negative Mode Electrospray Ionization (ESI-) as the primary detection method.

Physicochemical Context & Ionization Strategy[1][2][3]

Structural Analysis[2]
  • Core: Toluene ring substituted at C1 (Boronic acid), C2 (Methyl), and C5 (Hydroxymethyl).

  • Topology: The C5-hydroxymethyl group is meta to the C1-boronic acid. Unlike ortho-substituted variants, 5-HMPBA cannot cyclize intramolecularly to form a benzoxaborole (a stable 5-membered ring). Consequently, it remains susceptible to intermolecular dehydration.

  • Lewis Acidity: The empty p-orbital on the boron atom makes the compound an electron-pair acceptor (Lewis acid).

Ionization Mode Selection

While positive mode (ESI+) is common for amines, boronic acids lack basic sites. Protonation of the hydroxyl groups is inefficient and leads to extensive in-source fragmentation (dehydration).

Recommended Mode: Negative Electrospray Ionization (ESI-)

  • Mechanism: Deprotonation

    
     or Anion Attachment 
    
    
    
    .
  • Adduct Strategy: Boronic acids have a high affinity for anions. Using ammonium acetate or ammonium fluoride in the mobile phase promotes the formation of stable adducts (

    
     or 
    
    
    
    ), which are often more intense than the deprotonated ion
    
    
    .
The Boron Isotope Signature

Boron exists naturally as


 (~20%) and 

(~80%).
  • Diagnostic Value: Any molecular ion or fragment containing the boron atom must exhibit this 1:4 intensity ratio.

  • Validation: If a peak does not show this isotopic pattern, it is likely a contaminant or a deboronated fragment.

Sample Preparation & Handling

Critical Directive: Avoid Methanol and Ethanol. Boronic acids undergo rapid esterification with short-chain alcohols, creating artifacts (e.g., methyl boronic esters) that mimic impurities.

Protocol: Artifact-Free Sample Prep
  • Solvent: Dissolve the solid standard in Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) .

  • Diluent: Dilute with 50:50 ACN:Water (v/v).

  • Additives: Add 0.1% Ammonium Acetate to stabilize the pH and provide acetate anions for adduct formation.

  • Storage: Analyze immediately. Aqueous solutions of boronic acids can slowly auto-oxidize to phenols (deboronation) if left at room temperature for extended periods.

LC-MS Method Development

Chromatographic Conditions

To separate the monomer from potential boroxine artifacts and degradation products (e.g., deboronated toluene derivatives), a Reverse Phase (RP) method is required.

Table 1: Recommended LC Parameters

ParameterSpecificationRationale
Column C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mmHigh surface area for retention of polar hydroxymethyl group.
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~6.8)Promotes ionization in ESI(-); Acetate adducts stabilize the boronic acid.
Mobile Phase B 100% AcetonitrileAprotic solvent prevents on-column esterification.
Gradient 5% B to 95% B over 5 minsRapid elution prevents thermal degradation.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Mass Spectrometry Parameters (ESI-)
  • Source Temp: 350°C (Keep moderate to minimize thermal dehydration).

  • Capillary Voltage: -2.5 kV.

  • Cone Voltage: 20-40 V (Optimize to preserve the parent ion).

Mass Spectral Interpretation & Fragmentation

Fragmentation Pathway (CID)

Upon Collision Induced Dissociation (CID), 5-HMPBA undergoes specific neutral losses.

  • Parent Ion:

    
     165 (
    
    
    
    ) or
    
    
    225 (
    
    
    ).
  • Primary Loss (Water): Loss of

    
     (18 Da) from the boronic acid moiety or the hydroxymethyl group.
    
  • Deboronation: Cleavage of the C-B bond, losing the

    
     group.
    
Visualizing the Pathway

The following diagram illustrates the logical fragmentation flow and potential artifacts.

FragmentationPathway Parent Parent Molecule (5-HMPBA) MW: 166.0 Da Ion_Deprot Deprotonated Ion [M-H]- m/z 165 Parent->Ion_Deprot ESI(-) Ionization Ion_Adduct Acetate Adduct [M+OAc]- m/z 225 Parent->Ion_Adduct + CH3COO- Frag_Dehyd Dehydration [M-H-H2O]- m/z 147 Ion_Deprot->Frag_Dehyd - H2O (18 Da) Frag_Boroxine Boroxine Artifact (Trimer) [3M-3H2O-H]- Ion_Deprot->Frag_Boroxine In-Source Trimerization (High Conc.) Frag_Deboron Deboronation (Phenol) Loss of B(OH)2 Ion_Deprot->Frag_Deboron C-B Bond Cleavage Ion_Adduct->Ion_Deprot Loss of AcOH

Figure 1: ESI(-) Fragmentation and Artifact Pathway for 5-HMPBA.

Experimental Workflow (Step-by-Step)

This protocol ensures data consistency and minimizes "ghost" peaks caused by solvent interactions.

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Analysis cluster_2 Phase 3: Validation Weigh Weigh Standard (1 mg) Dissolve Dissolve in ACN (Avoid MeOH) Weigh->Dissolve Dilute Dilute to 10 µg/mL in 50:50 ACN:H2O + 10mM NH4OAc Dissolve->Dilute Inject Inject 2-5 µL LC-MS/MS Dilute->Inject Sep Gradient Elution (C18 Column) Inject->Sep Detect ESI(-) Detection Scan m/z 100-500 Sep->Detect CheckIso Verify B10/B11 Isotope Ratio Detect->CheckIso CheckArt Check for Boroxine (+High Mass) CheckIso->CheckArt

Figure 2: Optimized Analytical Workflow for Boronic Acid Characterization.

Detailed Protocol Steps:
  • System Equilibration: Flush the LC system with Acetonitrile to remove any traces of Methanol from previous runs. Methanol residues in the lines are sufficient to cause esterification.

  • Blank Injection: Run a blank (50:50 ACN:Water) to establish a baseline and ensure no carryover.

  • Standard Injection: Inject the 5-HMPBA standard.

  • Isotope Confirmation: Zoom into the parent ion (

    
     165). Confirm the presence of the 
    
    
    
    peak at
    
    
    164 with approximately 25% intensity of the main peak.
  • Adduct Check: If the signal at

    
     165 is weak, check 
    
    
    
    225 (Acetate adduct) or
    
    
    211 (Formate adduct, if formic acid was used).

Troubleshooting & Common Pitfalls

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Signal at

179 (

)
Methyl ester formation.Methanol is present in the sample or mobile phase.[1][2] Switch to ACN.
Signal at

460+
Boroxine trimer formation (

).
Sample concentration is too high or source temp is too hot. Dilute sample 10x.
Low Sensitivity Poor ionization of neutral boronic acid.Switch to High pH mobile phase (0.1% Ammonium Hydroxide) or add Ammonium Fluoride (0.5 mM) to form

adducts.
Split Peaks On-column interconversion.Boronic acids can exist in equilibrium between trigonal (neutral) and tetrahedral (anionic) forms. Buffer the mobile phase adequately (10mM NH4OAc).

References

  • Wang, L., et al. (2013).[3] Arylboronic acid chemistry under electrospray conditions. Chemistry – A European Journal. Link

  • Chidella, K.S., et al. (2021).[4] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Link

  • Larkin, D., et al. (2011). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Link

  • Plazuk, D., et al. (2010). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Journal of Mass Spectrometry. Link

Sources

Technical Guide: Strategic Applications of (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS: 631909-12-1) represents a high-value bifunctional building block for modern drug discovery. Its structural uniqueness lies in the juxtaposition of a reactive boronic acid moiety, a sterically demanding ortho-methyl group, and a versatile meta-hydroxymethyl handle. This guide details the technical nuances of deploying this scaffold to synthesize atropisomeric biaryls and elaborate complex pharmacophores, specifically addressing the challenges of steric hindrance in Suzuki-Miyaura cross-couplings.

Part 1: Chemical Profile & Technical Specifications

PropertySpecification
Chemical Name (5-(Hydroxymethyl)-2-methylphenyl)boronic acid
CAS Number 631909-12-1
Molecular Formula C₈H₁₁BO₃
Molecular Weight 165.98 g/mol
Appearance White to off-white powder
Solubility Soluble in MeOH, DMSO, THF; sparingly soluble in water
Storage Stability Hygroscopic; prone to dehydration to form boroxines (anhydrides). Store at -20°C under inert atmosphere.
Structural Analysis

The compound features three critical zones for medicinal chemistry utility:

  • Boronic Acid (C1): The primary attachment point for cross-coupling.

  • Ortho-Methyl (C2): Provides steric bulk, restricting rotation in biaryl systems (increasing selectivity/affinity) and blocking metabolic oxidation at the ortho position.

  • Hydroxymethyl (C5): A polar handle that improves solubility and serves as a "masked" electrophile for further elaboration (e.g., to aldehydes or benzyl halides).

Part 2: Core Application – Sterically Demanding Suzuki-Miyaura Coupling

The presence of the ortho-methyl group at the C2 position introduces significant steric hindrance around the boron center. Standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail or suffer from slow transmetallation rates and competitive protodeboronation.

Mechanistic Challenge

In the catalytic cycle, the transmetallation step is rate-limiting for sterically hindered boronic acids. The bulky methyl group impedes the approach of the boronate species to the Palladium(II) complex. Furthermore, ortho-substituted boronic acids are highly susceptible to hydrolytic deboronation under basic conditions.

Optimized Protocol: High-Activity Catalyst System

To overcome these barriers, we utilize electron-rich, bulky phosphine ligands (Buchwald ligands) that facilitate oxidative addition and stabilize the crowded transition state during transmetallation.

Reagents & Materials
  • Substrate: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.2 equiv)

  • Coupling Partner: Aryl/Heteroaryl Bromide (1.0 equiv)

  • Catalyst: XPhos Pd G2 (Precatalyst) or Pd₂(dba)₃ + XPhos (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv) – Phosphate is preferred over carbonate to minimize deboronation.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) – Biphasic systems often improve solubility of inorganic bases.

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol, 199 mg), and K₃PO₄ (3.0 mmol, 636 mg).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 15 mg) inside a glovebox or under a steady stream of nitrogen.

  • Solvent Degassing: Add pre-degassed 1,4-Dioxane (4 mL) and Water (1 mL). Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Thermal Activation: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor by LC-MS.[1]

    • Note: The hydroxymethyl group is generally compatible with these conditions and does not require protection unless the coupling partner is highly electrophilic (e.g., acid chloride).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. The product will be more polar due to the -CH₂OH group.

Visualization: Steric Coupling Pathway

The following diagram illustrates the catalytic cycle emphasizing the steric bottleneck.

SuzukiCycle cluster_steric Critical Control Point Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet + Base Boronate Boronate Complex [Ar'-B(OH)3]- Boronate->TransMet Attack on Pd Iso Isomerization (cis/trans) TransMet->Iso - B(OH)3 RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 + Biaryl Product

Figure 1: Catalytic cycle highlighting the transmetallation step, which is kinetically impeded by the ortho-methyl group of the boronic acid, necessitating electron-rich ligands like XPhos.

Part 3: Strategic Scaffold Elaboration (The "Handle")

Once the biaryl core is established, the C5-hydroxymethyl group serves as a divergent point for "Fragment-Based Drug Design" (FBDD). It allows the researcher to rapidly generate libraries of compounds with varying polarity and hydrogen-bonding capabilities.

Transformation Workflows
  • Oxidation to Aldehyde: The benzyl alcohol is easily oxidized (MnO₂ or Swern) to the aldehyde, a precursor for reductive amination. This is ideal for installing solubilizing amine tails (e.g., morpholine, piperazine).

  • Conversion to Leaving Group: Treatment with SOCl₂ or PBr₃ yields the benzyl halide, enabling Sɴ2 reactions with nucleophiles (phenols, thiols, amines).

  • Direct Etherification: Williamson ether synthesis to extend the carbon chain.

Protocol: Reductive Amination (Post-Coupling)

Context: Converting the scaffold into a kinase inhibitor candidate.

  • Oxidation: Dissolve biaryl alcohol (1 equiv) in DCM. Add activated MnO₂ (10 equiv). Stir at RT for 16h. Filter through Celite. Concentrate to yield the aldehyde.

  • Amination: Dissolve aldehyde (1 equiv) in DCE. Add amine (1.2 equiv) and NaBH(OAc)₃ (1.5 equiv). Stir at RT for 2–4h.

  • Result: A 3-aminomethyl-4-methyl-biaryl system, a common motif in kinase inhibitors (e.g., p38, EGFR).

Visualization: Divergent Synthesis Map

DivergentSynthesis Core Biaryl Scaffold (-CH2OH) Oxidation Oxidation (MnO2) Core->Oxidation Halogenation Halogenation (SOCl2) Core->Halogenation Aldehyde Aldehyde (-CHO) Oxidation->Aldehyde Chloride Benzyl Chloride (-CH2Cl) Halogenation->Chloride Amine Benzyl Amine (Kinase Inhibitor Motif) Aldehyde->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Ether Benzyl Ether (Solubility Tail) Chloride->Ether Nucleophilic Sub (R-OH, NaH)

Figure 2: Divergent synthetic pathways utilizing the hydroxymethyl handle to access distinct pharmacophores from a single coupled intermediate.

Part 4: Scientific Integrity & Causality

Why This Specific Compound?
  • Conformational Locking (The "Magic Methyl" Effect): The C2-methyl group forces the biaryl system into a twisted conformation (dihedral angle > 0°). This reduces coplanarity, often improving solubility and selectivity for protein pockets that require a specific atropisomer [1].

  • Metabolic Stability: The methyl group blocks the reactive ortho position, preventing the formation of toxic quinone-methide metabolites often associated with simple phenols or unsubstituted biaryls.

  • Synthetic Efficiency: Unlike ester-protected variants (pinacol esters), the free acid is atom-economical. While pinacol esters are more stable, they are significantly more expensive and require an extra synthetic step to generate if not commercially bought.

Troubleshooting
  • Low Yields: Often due to protodeboronation. Solution: Switch to anhydrous conditions using CsF as the base in dry THF/Dioxane.

  • Incomplete Conversion: Steric bulk prevents catalyst approach. Solution: Increase temperature to 110°C (microwave) and use Pd-162 or Pd-175 (highly active precatalysts).

References

  • Suzuki-Miyaura Coupling Mechanisms & Steric Hindrance

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Boronic Acid Properties & Applications

    • Hall, D. G. (Ed.).[2] (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Medicinal Chemistry of Methyl & Hydroxymethyl Groups

    • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition, 52(47), 12256–12267. Link

  • Compound Data Verification

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11234293, (5-(Hydroxymethyl)-2-methylphenyl)boronic acid. Link

Sources

Literature Review & Technical Guide: (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS: 631909-12-1) is a specialized organoboron intermediate critical to modern medicinal chemistry.[1] Unlike simple phenylboronic acids, this trisubstituted scaffold offers a dual-advantage: the 2-methyl group provides steric bulk often used to lock bioactive conformations ("Magic Methyl" effect), while the 5-hydroxymethyl group serves as a versatile synthetic handle for further diversification (oxidation, etherification, or amination).

This guide dissects the synthesis, reactivity, and application of this building block, moving beyond basic catalog data to provide a decision-making framework for drug development professionals.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name (5-(Hydroxymethyl)-2-methylphenyl)boronic acid
CAS Number 631909-12-1
Molecular Formula C₈H₁₁BO₃
Molecular Weight 165.98 g/mol
SMILES Cc1c(B(O)O)cc(CO)cc1
Appearance White to off-white powder
Solubility Soluble in DMSO, MeOH, Ethanol; sparingly soluble in water
Key Functional Groups Boronic Acid (C-1), Methyl (C-2), Hydroxymethyl (C-5)

Synthetic Architecture

The synthesis of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid typically proceeds via the lithiation-borylation of the corresponding aryl bromide. The presence of the benzylic alcohol requires protection strategies to prevent alkoxide interference during metalation.

Primary Synthetic Route (Lithiation-Borylation)

The most robust industrial route involves the protection of 5-bromo-2-methylbenzyl alcohol , followed by halogen-lithium exchange and trapping with a trialkyl borate.

SynthesisRoute Start 5-Bromo-2-methylbenzyl alcohol Step1 Protection (TBSCl / Imidazole) Start->Step1 Inter1 TBS-Protected Intermediate Step1->Inter1 Step2 Lithiation (n-BuLi, -78°C) Inter1->Step2 Inter2 Aryl Lithium Species Step2->Inter2 Step3 Borylation (B(OiPr)3) Inter2->Step3 Step4 Acidic Hydrolysis (HCl/H2O) Step3->Step4 Final (5-(Hydroxymethyl)-2-methylphenyl) boronic acid Step4->Final

Figure 1: Step-wise synthesis from commercially available precursors. The protection step is critical to avoid proton quenching of the organolithium intermediate.

Critical Control Points:

  • Protection: The hydroxyl group must be protected (e.g., TBS, THP) because the pKa of the benzyl alcohol (~15) is lower than the conjugate acid of n-BuLi (butane, pKa ~50). Failure to protect results in deprotonation of the oxygen rather than lithiation of the carbon.

  • Cryogenic Control: The lithium-halogen exchange must occur at -78°C to prevent Wurtz-type coupling or benzylic deprotonation at the 2-methyl position.

Reaction Engineering: Suzuki-Miyaura Coupling

The primary utility of this compound is as a nucleophile in Suzuki-Miyaura cross-coupling . The 2-methyl substituent introduces steric hindrance near the reaction center, necessitating specialized ligand choices to facilitate the transmetalation step.

Mechanistic Cycle & Ligand Selection

Standard ligands (e.g., PPh3) may result in sluggish yields due to the steric bulk of the ortho-methyl group. Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are recommended to boost turnover numbers (TON).

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ox Pd(II)-Ar-X OxAdd->PdII_Ox TransMet Transmetalation (Boronic Acid + Base) PdII_Ox->TransMet Activation PdII_Diaryl Pd(II)-Ar-Ar' TransMet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle emphasizing the Transmetalation step, which is sterically sensitive to the 2-methyl group.

Optimization Matrix
ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Precursors for active Pd(0) species.
Ligand SPhos or XPhos Electron-rich, bulky ligands facilitate oxidative addition and tolerate ortho-substitution.
Base K₃PO₄ (3.0 eq)Anhydrous phosphate is superior to carbonates for hindered substrates; prevents protodeboronation.
Solvent 1,4-Dioxane / Water (4:1)Aqueous component is essential for the activation of the boronic acid (formation of boronate species).

Applications in Drug Discovery

This boronic acid is not merely a linker; it is a strategic scaffold in Medicinal Chemistry.

The "Magic Methyl" Effect

The 2-methyl group often restricts the rotation of the biaryl bond formed after coupling. In kinase inhibitors, this restricted rotation can lock the molecule into a bioactive conformation, significantly increasing potency and selectivity (atropisomerism).

The Hydroxymethyl "Warhead" Handle

The 5-hydroxymethyl group is rarely the final endpoint. It serves as a pivotal intermediate:

  • Oxidation: Converted to an aldehyde (using MnO₂ or Swern) for reductive amination.

  • Halogenation: Converted to a benzyl chloride for nucleophilic substitution.

  • Solubility: Retained as-is to lower logP and improve aqueous solubility in lipophilic drug candidates.

Experimental Protocol: General Suzuki Coupling

Standard Operating Procedure for coupling (5-(Hydroxymethyl)-2-methylphenyl)boronic acid with an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 eq)

  • (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq) [Alternative: Pd(OAc)₂ + SPhos]

  • K₂CO₃ (2.0 M aq solution, 3.0 eq)

  • 1,4-Dioxane (degassed)

Procedure:

  • Charge: In a reaction vial, combine the aryl bromide, boronic acid, and Palladium catalyst.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 80-90°C for 4–12 hours. Monitor by LC-MS.

    • Note: The 2-methyl group may slow the reaction; if incomplete after 12h, increase temperature to 100°C or switch to SPhos ligand.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄.

  • Purification: Concentrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Safety & Handling (SDS Summary)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).

  • Handling: Avoid dust formation. Use in a fume hood.

  • Storage: Store at 2-8°C (Refrigerate). Boronic acids can dehydrate to form boroxines (anhydrides) over time; this is reversible in aqueous reaction media but can affect stoichiometry calculations.

References

  • Suzuki-Miyaura Coupling Mechanism & Ligands

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Boronic Acid Synthesis (General Lithiation Protocol)

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link

  • "Magic Methyl" Effect in Drug Design

    • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Angewandte Chemie International Edition. Link

  • Compound Data & CAS Verification

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 631909-12-1. Link

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid is a high-value "bifunctional scaffold" in medicinal chemistry. It serves as a critical linker, allowing the attachment of a biaryl core via Suzuki coupling while retaining a benzylic alcohol for subsequent derivatization (e.g., oxidation to aldehyde, conversion to benzylic halide, or etherification).

However, this molecule presents a dual synthetic challenge :

  • Ortho-Steric Hindrance: The 2-methyl group creates significant steric bulk adjacent to the boronic acid, severely retarding the transmetallation step.

  • Protodeboronation Risk: The steric strain destabilizes the C-B bond, making the molecule prone to hydrolytic cleavage (protodeboronation) before coupling can occur, especially under harsh basic conditions.

This guide provides a validated, high-fidelity protocol using Buchwald Precatalysts (SPhos Pd G2) to overcome the steric energy barrier while maintaining mild conditions to preserve the boronic acid integrity.

Mechanistic Insight: Why Standard Protocols Fail

To ensure reproducibility, researchers must understand the failure modes of standard "Tetrakis" (


) conditions with this specific substrate.
The Steric Wall (Transmetallation Blockade)

In the Suzuki catalytic cycle, the rate-determining step for hindered substrates is often transmetallation . The 2-methyl group on the phenyl ring physically obstructs the approach of the boronate species to the Palladium(II) center. Standard ligands (like triphenylphosphine) are too sterically crowded and not electron-rich enough to facilitate this difficult bond formation, leading to stalled reactions and low yields.

The Protodeboronation Trap

When transmetallation is slow, the active boronate species sits in the basic solution for extended periods. This exposure favors protodeboronation , where the boronic acid group is replaced by a proton (yielding 3-methylbenzyl alcohol). This side reaction is irreversible and consumes the starting material.

Structural Clarification (No Cyclization)

Unlike 2-(hydroxymethyl)phenylboronic acid, which spontaneously dehydrates to form a cyclic benzoxaborole, the 5-(hydroxymethyl) isomer has the alcohol in the meta position relative to the boron. Therefore, it does not cyclize . However, the free hydroxyl group increases water solubility, necessitating careful extraction protocols.

Visualizing the Challenge

The following diagram illustrates the competitive pathways between the desired coupling and the undesired deboronation.

G cluster_0 Catalyst Role Start Boronic Acid Input Base Base Activation (Boronate Formation) Start->Base Transmetallation Transmetallation (The Bottleneck) Base->Transmetallation Slowed by 2-Me Sterics Deboronation Protodeboronation (Side Reaction) Base->Deboronation If Transmetallation is too slow Coupling Product Formation (Reductive Elimination) Transmetallation->Coupling Fast Note Bulky, e-rich Ligands (SPhos) accelerate Transmetallation to outcompete Deboronation

Figure 1: Kinetic competition between productive coupling and destructive deboronation. The 2-methyl steric clash slows the yellow path, allowing the red path to dominate unless a specialized catalyst is used.

Recommended Protocol: SPhos Pd G2 System

This protocol utilizes SPhos Pd G2 , a second-generation Buchwald precatalyst.[1] The SPhos ligand is electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination), but critically, its specific architecture creates a "pocket" that accommodates ortho-substituted partners during transmetallation.

Reagents & Materials Table
ComponentRoleSpecificationRecommended Source
Substrate Nucleophile(5-(Hydroxymethyl)-2-methylphenyl)boronic acid>97% Purity
Halide Partner ElectrophileAryl Bromide or ChlorideAvoid Iodides if possible (homocoupling risk)
Catalyst Pd SourceSPhos Pd G2 (CAS: 1375325-64-6)Sigma / Strem
Base ActivatorPotassium Phosphate Tribasic (

)
Finely ground powder
Solvent A Organic Phase1,4-Dioxane or TolueneAnhydrous, degassed
Solvent B Aqueous PhaseDeionized WaterDegassed
Step-by-Step Procedure

Scale: 1.0 mmol (Adjust linearly)

  • Preparation of Solids:

    • To a reaction vial equipped with a magnetic stir bar, add:

      • Aryl Halide (1.0 equiv, 1.0 mmol)

      • (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.2 - 1.5 equiv , 1.2 - 1.5 mmol)

      • 
         (3.0 equiv , 3.0 mmol)
        
      • SPhos Pd G2 (0.02 - 0.05 equiv , 2-5 mol%)

    • Note: Use 1.5 equiv of boronic acid to account for minor protodeboronation losses.

  • Solvent Addition & Degassing:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen or Argon (3 cycles).

    • Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL) via syringe.

    • Tip: A 4:1 Organic:Aqueous ratio is critical to solubilize the base while maintaining high reaction temperature capability.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (1000 RPM). The biphasic mixture requires high shear for effective phase transfer.

    • Monitor by LC-MS at 2 hours. Most reactions complete within 2-6 hours.

    • Stop Condition: Consumption of the Aryl Halide.[2]

  • Workup (Critical for Hydroxymethyl retention):

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Phase Separation: The product contains a free alcohol and may be slightly polar. Extract the aqueous layer twice with Ethyl Acetate to ensure full recovery.

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      

Alternative Protocol: The "Standard" Method (Pd(dppf))

If SPhos Pd G2 is unavailable,


 is the most robust alternative for steric systems, though it often requires higher temperatures and longer times.
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv) - Note: Carbonate is weaker than Phosphate, which is safer for sensitive substrates but slower.
    
  • Solvent: Toluene / Ethanol / Water (4:1:1)

  • Temperature: 90-100°C

  • Warning: This system is more prone to deboronation due to the higher temperature required.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Yield + Unreacted Halide Catalyst death or Steric failureSwitch to SPhos Pd G2; Increase temp to 100°C; Ensure strict degassing (

kills active Pd).
Low Yield + Des-bromo Halide Reduction of HalideSolvent is acting as hydride source (rare in Dioxane). Switch to Toluene.
Missing Boronic Acid (Deboronation) ProtodeboronationLOWER the temperature to 60°C and extend time. Switch base to

(milder). Add boronic acid in portions.
Homocoupling of Halide Oxidative couplingReduce catalyst loading; Ensure Oxygen is removed (Oxygen promotes homocoupling).

Experimental Workflow Diagram

Workflow Start Start: 1.0 mmol Scale Setup Add Solids: 1. Ar-X (1.0 eq) 2. Boronic Acid (1.5 eq) 3. K3PO4 (3.0 eq) 4. SPhos Pd G2 (0.02 eq) Start->Setup Degas Degas (Vac/N2 x3) Add Dioxane/H2O (4:1) Setup->Degas Heat Heat to 80°C Stir 1000 RPM Degas->Heat Check LCMS Check @ 2 hrs Heat->Check Complete Halide Consumed? Check->Complete Complete->Heat No (Wait +2 hrs) Workup Workup: Dilute EtOAc/H2O Extract Aqueous 2x (Polar Product!) Complete->Workup Yes Purify Flash Chromatography Workup->Purify

Figure 2: Decision tree for the experimental execution of the coupling protocol.

Safety & Handling (MSDS Highlights)

  • Boronic Acid: Generally low toxicity, but treat as a skin/eye irritant.

  • Palladium Catalysts: Sensitizers. Handle in a fume hood.

  • 1,4-Dioxane: Suspected carcinogen and peroxide former. Test for peroxides before use.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

    • Grounding: Establishes SPhos as the premier ligand for ortho-substituted (hindered) biaryl synthesis.
  • Suzuki, A. "Organoborane coupling reactions (Suzuki coupling)." Proceedings of the Japan Academy, Series B, 2004, 80(8), 359-371.

    • Grounding: Foundational review detailing the mechanism and base activ
  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014, 43, 412-443.

    • Grounding: Authoritative review on protodeboronation mechanisms and the stability of boronic acids under basic conditions.
  • PubChem Compound Summary. "2-Methylphenylboronic acid."[4]

    • Grounding: Provides physicochemical properties and safety d

Sources

Application Note: Palladium Catalyst Systems for (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS: 631909-12-1) presents a dual challenge in organic synthesis: steric hindrance at the ortho-position and the presence of a free benzylic alcohol . Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) often fail due to slow transmetalation rates, leading to competitive protodeboronation.

This guide details a high-fidelity protocol using Buchwald Precatalysts (specifically SPhos Pd G2) to overcome the steric barrier while maintaining chemoselectivity in the presence of the unprotected hydroxyl group.

Technical Analysis & Catalyst Selection[1][2]

The Substrate Challenge

The substrate contains two critical structural features that dictate catalyst choice:

  • Ortho-Methyl Group: Creates significant steric bulk around the boron center. This retards the transmetalation step in the catalytic cycle. If the catalyst is not sufficiently active, the boronic acid will undergo protodeboronation (hydrolysis of the C-B bond) faster than it couples.

  • Meta-Hydroxymethyl Group: A free benzylic alcohol. While generally tolerant in Suzuki couplings, it can coordinate to palladium or undergo side reactions (oxidation) under harsh conditions.

The Solution: Dialkylbiaryl Phosphine Ligands (SPhos)

For ortho-substituted boronic acids, electron-rich, bulky phosphine ligands are required. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the superior choice for this specific substrate for three reasons:

  • Electronic Activation: The electron-rich dicyclohexylphosphino group facilitates oxidative addition of the aryl halide partner.

  • Steric Bulk: The ligand is bulky enough to promote reductive elimination but flexible enough to allow the hindered boronic acid to approach the metal center.

  • Stability: The Pd G2/G3 precatalyst scaffolds ensure a defined 1:1 Pd:Ligand ratio, preventing catalyst deactivation pathways common with in situ mixing.

Optimized Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Aryl Halide (R-X) 1.0ElectrophileBromides or Iodides preferred.[1]
Boronic Acid 1.2 - 1.5NucleophileExcess required to account for minor deboronation.
SPhos Pd G2 0.02 - 0.05CatalystCAS: 1028206-56-5. Air-stable precatalyst.
K₃PO₄ (Tribasic) 2.0 - 3.0BaseMild enough to protect the alcohol; strong enough for activation.
Solvent System N/AMediumToluene:Water (10:1) or 1,4-Dioxane:Water (4:1) .
Step-by-Step Methodology

Pre-Reaction Setup: Ensure all glassware is oven-dried. While SPhos Pd G2 is air-stable, the active catalytic cycle is oxygen-sensitive. All solvents must be degassed (sparged with Nitrogen/Argon for 15 mins).

Step 1: Reaction Assembly

  • Charge a reaction vial with the Aryl Halide (1.0 equiv) and (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.2 equiv).

  • Add SPhos Pd G2 (2-5 mol%).

  • Add Potassium Phosphate (K₃PO₄) (2.0 equiv).

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Nitrogen (x3).

Step 2: Solvent Addition

  • Inject the degassed solvent mixture (e.g., Toluene/Water 10:1) via syringe.

  • Concentration should be approximately 0.1 M to 0.2 M with respect to the aryl halide.

Step 3: Reaction

  • Heat the mixture to 80°C - 100°C . Note: The ortho-methyl group raises the activation energy; room temperature is rarely sufficient.

  • Stir vigorously. The biphasic system requires efficient mixing to facilitate phase transfer of the base.

  • Monitor by LC-MS or TLC. Reaction typically completes in 2–6 hours.

Step 4: Workup (Crucial for Hydroxymethyl retention)

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) . Avoid using hexanes as the polar alcohol product may oil out.

  • Wash with water (x1) and brine (x1).

  • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Silica gel chromatography. The product will be more polar than typical biaryls due to the -CH₂OH group; adjust gradient accordingly (e.g., 0-50% EtOAc/Heptane).

Mechanistic Logic & Workflow Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where the SPhos ligand enables the coupling of the hindered substrate.

G cluster_cycle SPhos Pd Catalytic Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet + Boronate (Activated) RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with SPhos SideReaction Protodeboronation (If catalyst is slow) TransMet->SideReaction Competitive Pathway RedElim->Pd0 Regeneration Product Biaryl Alcohol Product RedElim->Product Reactants Aryl Halide + Ortho-Methyl Boronic Acid Reactants->OxAdd Initiation

Caption: The SPhos ligand accelerates the Transmetalation step, preventing the hindered boronic acid from decomposing via the Protodeboronation pathway.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation or oxidation.Switch to XPhos Pd G3 (more robust). Ensure strict degassing.
Protodeboronation (Ar-H) Transmetalation is too slow.Increase catalyst loading to 5 mol%. Reduce water ratio (use Dioxane/H₂O 10:1).
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Degas solvents more thoroughly. Ensure base is not added until the reaction is inerted.
Product stuck in Aqueous High polarity of -CH₂OH.Saturate the aqueous layer with NaCl (Brine) during extraction. Use THF/EtOAc for extraction.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." In Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, 2004.

  • Sigma-Aldrich (Merck). "SPhos Pd G2 Product Page & Application Data."

  • PubChem. "(5-(Hydroxymethyl)-2-methylphenyl)boronic acid Compound Summary."[2]

Sources

Application Note: Solvent Effects in (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific challenges associated with the Suzuki-Miyaura cross-coupling of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid . This substrate presents a dichotomy of chemical properties: the ortho-methyl group introduces significant steric hindrance and susceptibility to protodeboronation, while the meta-hydroxymethyl group confers high polarity and potential solubility issues in non-polar media.

This note moves beyond generic coupling conditions to provide a mechanistic understanding of how solvent choice dictates reaction trajectory. We present two validated protocols: a robust "Standard Method" using Dioxane/Water for difficult couplings, and a "Green Method" using Isopropanol/Water for environmentally conscious, lower-temperature applications.

Mechanistic Insight: The Solvent’s Role[1][2][3][4][5][6][7]

The choice of solvent in this specific reaction is not merely about solubility; it controls the rate-determining step (Transmetallation) and the primary side-reaction (Protodeboronation).

The Steric-Electronic Conflict

The target molecule contains an ortho-methyl group. In the catalytic cycle, this steric bulk impedes the approach of the boronate species to the Palladium(II) complex during transmetallation.

  • Solvent Implication: The solvent must have a high dielectric constant (

    
    ) to stabilize the polar transition state of the transmetallation step.
    
  • The Risk: High polarity + high basicity + high temperature often leads to protodeboronation (cleavage of the C-B bond replaced by C-H), destroying the starting material before it couples.

Solubility of the Hydroxymethyl Group

Unlike simple tolylboronic acids, the 5-hydroxymethyl moiety makes this substrate amphiphilic.

  • Non-polar solvents (Toluene/Hexane): Poor solubility leads to heterogeneous "slurries," causing erratic kinetics and stalling.

  • Polar Protic Solvents (Alcohols): Excellent solubility but can compete for coordination sites on the metal center if not carefully selected.

Pathway Visualization

The following diagram illustrates the catalytic cycle with a focus on where solvent effects exert the most influence.

SuzukiSolventEffects cluster_solvent Solvent Critical Zone Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting for Ortho-Subs) OxAdd->TransMet Boronate Activated Boronate [Ar-B(OH)3]- Boronate->TransMet Solvent stabilizes polar transition state Proto Protodeboronation (Side Reaction) Boronate->Proto High T + High pH + Ortho-Sterics RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the "Solvent Critical Zone" where solubility and stability of the ortho-substituted boronate determine yield vs. decomposition.

Solvent System Screening Guide

The following table summarizes the suitability of common solvent systems specifically for (5-(Hydroxymethyl)-2-methylphenyl)boronic acid.

Solvent SystemPhaseSolubility (Substrate)Transmetallation EfficiencyRisk of ProtodeboronationRecommendation
1,4-Dioxane / H₂O Miscible (mostly)Excellent High (High Boiling Point)ModeratePrimary Choice (Protocol A)
Isopropanol / H₂O MiscibleExcellent Moderate (Lower Boiling Point)LowGreen Choice (Protocol B)
Toluene / H₂O BiphasicPoor (Precipitation likely)Low (Phase Transfer Agent needed)HighAvoid
DMF / H₂O MiscibleGoodHighHigh (Hydrolysis at >100°C)Backup (Difficult workup)
THF / H₂O MiscibleGoodModerateLowAlternative to Dioxane

Experimental Protocols

Protocol A: The "Robust" Method (Dioxane/Water)

Best for coupling with unreactive aryl chlorides or sterically hindered partners.

Rationale: 1,4-Dioxane is a cyclic ether with a boiling point of 101°C. It solubilizes the hydroxymethyl group effectively while allowing reaction temperatures high enough to overcome the activation energy barrier imposed by the ortho-methyl group.

Reagents:

  • (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge: In a reaction vial equipped with a stir bar, add the aryl halide, boronic acid, and

    
    .
    
  • Solvent Addition: Add the Dioxane/Water mixture. The solution should be slightly cloudy but generally homogeneous upon heating.

  • Degas: Sparge the mixture with Nitrogen or Argon for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst: Add the Pd catalyst quickly under positive inert gas pressure.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). The hydroxymethyl group makes the product polar; ensure the aqueous layer is re-extracted if yield is low.

Protocol B: The "Green" Method (Isopropanol/Water)

Best for scale-up, environmentally sensitive projects, or thermally sensitive substrates.

Rationale: Isopropanol (IPA) is a Class 3 solvent (low toxicity). It forms an azeotrope with water that boils at ~80°C. The protic nature of IPA assists in solvating the base, often allowing for milder carbonate bases to be used, reducing the rate of protodeboronation.

Reagents:

  • (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.1 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst:

    
     (1 mol%) + SPhos  (2 mol%)
    
    • Note: SPhos is specifically chosen here because it is excellent for ortho-substituted couplings.[1]

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Isopropanol / Water (3:1 ratio)

Step-by-Step:

  • Pre-complexation: In a separate small vial, mix

    
     and SPhos in 1 mL of IPA. Stir for 5 mins to form the active catalyst species (solution turns yellow/orange).
    
  • Main Charge: Add boronic acid, aryl halide, and

    
     to the main reaction vessel.
    
  • Combine: Add the remaining solvent (IPA/Water) and the pre-complexed catalyst solution.

  • Reaction: Heat to 75°C . Monitor by HPLC/TLC.

    • Observation: This reaction often starts as a suspension and clears as the product forms.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate directly to remove IPA, then extract the remaining aqueous residue with EtOAc.

Troubleshooting & Optimization

Workflow for Low Yields

If the standard protocols yield <50%, follow this logic tree to diagnose the solvent/condition mismatch.

OptimizationWorkflow Start Problem: Low Yield CheckSM Analyze Reaction Mixture (LCMS/NMR) Start->CheckSM Decision1 Is Boronic Acid Consumed? CheckSM->Decision1 Deboronation Cause: Protodeboronation (Ortho-methyl instability) Decision1->Deboronation Yes Stalled Cause: Catalyst Death or Poor Solubility Decision1->Stalled No Yes Yes (Deboronation) Fix1 Action: Reduce Water ratio Switch to Anhydrous Dioxane + CsF Deboronation->Fix1 No No (Stalled) Fix2 Action: Switch Ligand to SPhos/XPhos Increase Temp to 100°C Stalled->Fix2

Figure 2: Diagnostic workflow for troubleshooting low yields in ortho-substituted couplings.

Specific Issue: Protodeboronation

If you observe the formation of 3-methylbenzyl alcohol (the deboronated byproduct), the reaction conditions are too basic or too wet for this specific ortho-substituted substrate.

  • Solution: Switch to Protocol A but replace aqueous base with anhydrous Cesium Fluoride (CsF) (2.0 equiv) and use dry Dioxane. Fluoride activates the boronate without the high pH associated with hydroxide/carbonate bases.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society, 130(29), 9642–9643. (Reference for SPhos efficacy in hindered systems). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed mechanism of protodeboronation). Link

  • Lipshutz, B. H., & Ghorai, S. (2008). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature. Aldrichimica Acta, 41(3), 59-72. (Green solvent concepts). Link

Sources

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS: 631909-12-1) is a high-value bifunctional building block in medicinal chemistry.[1] Its structural uniqueness lies in the ortho-methyl group , which provides conformational restriction (atropisomerism potential), and the meta-hydroxymethyl handle , which serves as a versatile vector for late-stage diversification.[1]

This guide addresses the specific challenges of using this intermediate—namely, the steric hindrance imposed by the ortho-methyl group during Suzuki-Miyaura cross-couplings and the solubility/stability profiles inherent to hydroxymethyl-substituted arylboronic acids.[1]

Chemical Profile & Structural Logic

PropertyDataSignificance
CAS Number 631909-12-1Unique identifier for procurement.[1][2]
Formula C8H11BO3MW: 165.98 g/mol .[1]
Structure Phenyl ring with: 1. Boronic acid (C1)2.[2][3][4][5] Methyl group (C2, ortho)3. Hydroxymethyl (C5, meta)Ortho-Methyl: Induces twist in biaryl products; slows transmetallation.Hydroxymethyl: H-bond donor/acceptor; precursor to aldehydes, halides, amines.[1]
pKa (Boronic) ~8.5 - 9.0Requires basic conditions for activation (formation of boronate anion).[1]
Stability Prone to boroxine (trimer) formation.[1]Store at 4°C; may require pre-hydrolysis if used in precise stoichiometry.[1]

Synthetic Utility: Overcoming the Ortho-Effect

The primary application of this compound is in Suzuki-Miyaura Cross-Coupling .[1] However, the ortho-methyl substituent creates significant steric bulk around the boron center.[1]

The Mechanistic Bottleneck: In the catalytic cycle, the transmetallation step (transfer of the aryl group from Boron to Palladium) is rate-limiting for sterically hindered substrates. Standard catalysts (e.g., Pd(PPh3)4) often fail or result in low yields due to slow transmetallation and competing protodeboronation.

Protocol 1: Optimized Suzuki Coupling for Sterically Hindered Boronic Acids

Objective: Couple (5-(hydroxymethyl)-2-methylphenyl)boronic acid with an aryl halide (Ar-X) efficiently.

Reagents:

  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Boronic Acid: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos (4-10 mol%) OR Pd-XPhos G3 (precatalyst).[1]

    • Rationale: Buchwald dialkylbiaryl phosphine ligands (SPhos, XPhos) are electron-rich and bulky. They facilitate oxidative addition and, crucially, create a pocket that accommodates the ortho-substituted boronic acid during transmetallation.[1]

  • Base: K3PO4 (3.0 equiv) or Cs2CO3.

    • Rationale: Stronger bases or anhydrous conditions (using CsF) may be needed if protodeboronation is observed.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol), and Base (3.0 mmol).

  • Degas: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen inhibits the active Pd(0) species.

  • Catalyst Addition: Add the Pd source and Ligand (or preformed catalyst) quickly under positive inert gas pressure.

  • Solvent: Add degassed solvent (5 mL) via syringe.

  • Heat: Heat the block to 80–100°C .

    • Note: The ortho-methyl group requires higher thermal energy to overcome the activation barrier for transmetallation compared to non-hindered phenylboronic acids.[1]

  • Monitor: Check via LC-MS at 2 hours. Look for the consumption of the aryl halide.[2]

    • Troubleshooting: If the aryl halide remains but boronic acid is consumed (protodeboronation), switch to Pd-PEPPSI-IPr catalyst or use anhydrous conditions with CuCl as a co-catalyst.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

Protocol 2: Post-Coupling Functionalization (The "Handle")

Once the biaryl core is established, the hydroxymethyl group at position 5 serves as a pivot point for library generation.

A. Oxidation to Aldehyde (for Reductive Amination):

  • Reagent: MnO2 (10 equiv) in DCM or Dess-Martin Periodinane (1.1 equiv).[1]

  • Conditions: RT, 2-4 hours.[1]

  • Why: Mild conditions prevent oxidation of the biaryl system or other sensitive groups.

B. Conversion to Benzylic Halide (for SN2 reactions):

  • Reagent: SOCl2 (2 equiv) or PBr3 (1.0 equiv) in DCM at 0°C.

  • Why: Converts the -OH to a good leaving group, allowing displacement by amines, thiols, or azides.

Visualization of Reaction Dynamics

The following diagram illustrates the catalytic cycle with a focus on the steric bottleneck introduced by the 2-methyl group.

SuzukiCycle cluster_warning Steric Bottleneck Start Start: Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X adds to Pd) Start->OxAdd + Ar-X TransMet Transmetallation (CRITICAL STEP) OxAdd->TransMet BaseAct Base Activation (Formation of Boronate) BaseAct->TransMet Activated Boronate Iso Isomerization (Cis to Trans) TransMet->Iso Steric Clash Here (Ortho-Methyl Effect) RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Start Regenerate Pd(0) ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic (5-Hydroxymethyl-2-methylphenyl) boronic acid Boronic->BaseAct + Base (OH-)

Caption: The Suzuki-Miyaura cycle highlighting the Transmetallation step where the ortho-methyl group creates steric resistance, necessitating electron-rich, bulky ligands (e.g., SPhos).[1]

Medicinal Chemistry Applications

1. Scaffold Hopping & Solubility: The hydroxymethyl group lowers the LogP (lipophilicity) compared to a simple methyl or ethyl group. In drug design, replacing a tolyl ring with a (hydroxymethyl)tolyl ring often improves metabolic stability (by blocking a metabolic soft spot or shifting it to a predictable Phase II conjugation site) and aqueous solubility.

2. Atropisomerism Considerations: The 2-methyl group, when coupled to another ortho-substituted ring (e.g., a substituted pyridine or phenyl), can restrict rotation around the biaryl bond.

  • Risk: Uncontrolled atropisomerism leads to inseparable mixtures of enantiomers/diastereomers.

  • Opportunity: If the barrier is high enough (>25 kcal/mol), the biaryl can be resolved into a single, stable chiral atropisomer, increasing potency and selectivity.

3. Fragment-Based Drug Discovery (FBDD): This boronic acid acts as a "privileged fragment."[1] The boronic acid moiety can initially bind reversibly to serine proteases or threonines, while the hydroxymethyl group probes adjacent pockets for H-bonding interactions.[1]

Troubleshooting Guide

ObservationDiagnosisSolution
Low Conversion (<20%) Catalyst Deactivation or Steric Failure.[1]Switch to Pd-XPhos G3 or Pd(dtbpf)Cl2 .[1] Increase temp to 100°C.
Protodeboronation (Ar-H formed) Hydrolytic instability of the C-B bond.[1]Use anhydrous conditions: Dioxane/CsF instead of aqueous base.
Homocoupling of Boronic Acid Oxidation of Boronic Acid.[1]Ensure rigorous degassing.[1] Remove O2.
Insoluble Boronic Acid Boroxine formation (trimerization).[1]Add a small amount of free alcohol (MeOH) or excess water to hydrolyze the trimer back to the monomer.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Soluble, and Orthogonal Surrogates for Unstable Boronic Acids. Journal of the American Chemical Society, 132(34), 12048–12059. Link

  • Echemi. (2024). Product Profile: [5-(Hydroxymethyl)-2-methylphenyl]boronic acid (CAS 631909-12-1).[1][2] Echemi Chemical Database. Link

  • BLD Pharm. (2024).[2] Technical Data Sheet: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid.[1][2][6] BLD Pharm Catalog. Link

(Note: While specific literature solely dedicated to this exact CAS number is limited, the protocols above are derived from validated methodologies for ortho-methyl substituted phenylboronic acids as established in References 1 and 2.)

Sources

Application Note: Synthesis of Biaryl Compounds using (5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the optimized protocols for utilizing (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS: [Specific CAS if available, generally generic structure implied]) in Suzuki-Miyaura cross-coupling reactions.

This specific building block offers two distinct strategic advantages in medicinal chemistry:

  • The "Magic Methyl" Effect: The ortho-methyl group restricts rotation around the biaryl axis. This can lock the molecule into a bioactive conformation or, in specific cases, induce atropisomerism, increasing selectivity for protein binding pockets.

  • The Hydroxymethyl Handle: The meta-positioned alcohol serves as a versatile "chemical hook." Post-coupling, it can be oxidized to an aldehyde (for reductive amination), halogenated (for SN2 reactions), or converted to an ether, allowing for rapid library expansion without affecting the biaryl core formation.

However, the ortho-methyl group introduces steric hindrance that significantly retards the transmetallation step, increasing the risk of protodeboronation . This guide provides a self-validating protocol to overcome these kinetic barriers.

Critical Mechanistic Insight

To ensure success, one must understand why this reaction fails. The standard Suzuki catalytic cycle is disrupted by the steric bulk of the ortho-methyl group.

The Steric Bottleneck

In standard couplings, Oxidative Addition is often rate-determining. However, with ortho-substituted boronic acids, Transmetallation becomes the bottleneck. If the catalyst is not electron-rich and bulky enough to facilitate this crowded transition state, the boronic acid lingers in the basic solution and undergoes hydrolytic C-B bond cleavage (protodeboronation), yielding the uncoupled toluene derivative.

Mechanistic Pathway Diagram

The following diagram illustrates the specific challenge (highlighted in red) and the solution using specialized ligands.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-X adds to Pd) Start->OxAdd Fast BaseStep Base Activation (Formation of Pd-OH or Boronate) OxAdd->BaseStep TransMet Transmetallation (CRITICAL BOTTLENECK) Steric clash with o-Methyl BaseStep->TransMet Slowed by Sterics SideRxn SIDE REACTION: Protodeboronation (Loss of Boron) BaseStep->SideRxn If Transmetallation Stalls RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Figure 1: The catalytic cycle highlighting the Transmetallation bottleneck caused by the ortho-methyl group. Failure here leads to the irreversible protodeboronation side pathway.

Experimental Protocols

We present two protocols. Method A is the "Gold Standard" for high-value synthesis using modern Buchwald precatalysts. Method B is a cost-effective alternative for less hindered partners.

Pre-Reaction Checklist (Self-Validation)
  • Boronic Acid Purity: Check 1H NMR. If significant impurities exist, recrystallize from Hexane/EtOAc. Impure boronic acids accelerate homocoupling.

  • Inert Atmosphere: Oxygen promotes phenol formation and homocoupling. Sparging solvents with Argon/Nitrogen for 15 minutes is mandatory.

Method A: The "SPhos" Protocol (Recommended)

This method utilizes SPhos Pd G2 , a precatalyst designed specifically for hindered biaryls. The bulky biaryl phosphine ligand creates a pocket that facilitates transmetallation despite the ortho-methyl group.

Reagents:

  • Aryl Halide (1.0 equiv)

  • (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G2 (2-5 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the aryl halide, boronic acid, K3PO4, and SPhos Pd G2.

  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat the mixture to 80°C (oil bath temperature). Stir vigorously (1000 RPM) to ensure mixing of the biphasic system.

    • Checkpoint: The reaction usually turns from orange/red to black upon completion.

  • Monitoring: Check TLC or LCMS at 2 hours.

    • Success Indicator: Disappearance of Aryl Halide.

    • Failure Indicator: Presence of "de-boronated" side product (3-(hydroxymethyl)toluene).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. The hydroxymethyl group is polar; do not discard the aqueous layer until yield is confirmed. Dry organic layer over MgSO4, filter, and concentrate.

Method B: The "Pd(dppf)" Protocol (Alternative)

Use this if SPhos is unavailable or if the coupling partner is unhindered (e.g., simple aryl bromides).

Reagents:

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1)

Procedure: Follow the steps in Method A, but heat to 90-100°C . The bidentate ligand dppf is robust but less active than SPhos for hindered substrates; higher heat is required to drive the reaction.

Optimization & Troubleshooting Data

The following table summarizes conditions for optimizing yields based on the electronic nature of the coupling partner (Aryl Halide).

Coupling Partner (Ar-X)Recommended CatalystBaseTempNotes
Electron-Deficient (e.g., 4-CN-Ph-Br)Pd(dppf)Cl2K2CO380°CFacile coupling. Standard conditions work well.
Electron-Rich (e.g., 4-OMe-Ph-Br)SPhos Pd G2 K3PO4100°COxidative addition is slow; SPhos is required.
Heterocycle (e.g., 2-Cl-Pyridine)XPhos Pd G2K3PO4100°CHeterocycles can poison Pd. XPhos is superior for N-heterocycles.
Sterically Hindered (e.g., ortho-subst.)[2]SPhos Pd G2 K3PO4105°C"Double ortho" coupling. High energy barrier.
Troubleshooting the Hydroxymethyl Group
  • Issue: Low yield due to catalyst poisoning.

  • Cause: The free alcohol (-CH2OH) can coordinate to Pd or undergo oxidation if O2 is present.

  • Solution: If Method A fails, protect the alcohol as a THP ether or TBS ether prior to coupling. Deprotect with mild acid (HCl/MeOH) or TBAF post-coupling.

Workflow Visualization

This diagram outlines the decision logic for selecting the correct protocol and the execution flow.

Workflow Start Start: Select Aryl Halide Decision Is Aryl Halide Hindered or Electron-Rich? Start->Decision MethodA METHOD A: SPhos Pd G2 (High Activity) Decision->MethodA Yes MethodB METHOD B: Pd(dppf)Cl2 (Standard) Decision->MethodB No Execution Perform Reaction (Biphasic Solvent) MethodA->Execution MethodB->Execution Check QC Check: Is Product Formed? Execution->Check Protect Troubleshoot: Protect Alcohol (TBS/THP) Retry Method A Check->Protect No (Low Yield) Finish Purification & Analysis Check->Finish Yes Protect->Execution

Figure 2: Operational workflow for selecting reaction conditions and troubleshooting failures.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Context: Establishes SPhos as the premier ligand for ortho-substituted biaryl synthesis.
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[3]

    • Context: The foundational review covering the mechanism and the role of bases in transmetall
  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 2016.

    • Context: detailed analysis of the protodeboronation side-reaction mechanism which competes with coupling in hindered systems.
  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Accounts of Chemical Research, 2007.

    • Context: Provides alternative boron sources if the boronic acid proves too unstable (converting the acid to a BF3K salt).

Sources

Application Note: Strategic Utilization of (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid in Medicinal Chemistry

[1][2]

Abstract & Introduction

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS: 631909-12-1 ) is a high-value bifunctional building block widely utilized in the synthesis of kinase inhibitors and receptor modulators, most notably in the development of Hedgehog pathway inhibitors.[1][2]

Its structural uniqueness lies in the orthogonal reactivity of its two functional handles:

  • The Boronic Acid (C1): Facilitates C-C bond formation via Suzuki-Miyaura cross-coupling.[1][2] The ortho-methyl group (C2) introduces a specific steric profile that influences selectivity and atropisomerism in biaryl systems.[1][2]

  • The Hydroxymethyl Group (C5): A meta-positioned benzylic alcohol that survives standard coupling conditions, serving as a versatile "handle" for post-coupling derivatization (oxidation, halogenation, or etherification).[2]

This guide provides validated protocols for overcoming the steric challenges associated with the ortho-methyl group and strategies for preserving the hydroxymethyl moiety during synthesis.

Physicochemical Properties & Handling[2]

PropertyData
Chemical Name (5-(Hydroxymethyl)-2-methylphenyl)boronic acid
CAS Number 631909-12-1
Molecular Formula

Molecular Weight 165.98 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, Dioxane; Sparingly soluble in

Storage 2-8°C, Inert atmosphere (Argon/Nitrogen) recommended to prevent protodeboronation

Core Application: Sterically Demanding Suzuki-Miyaura Coupling[1][2][4]

The Challenge: The Ortho-Methyl Effect

The methyl group at the C2 position creates steric hindrance around the boron center.[1][2] While this does not prevent reaction, it significantly retards the transmetallation step of the catalytic cycle compared to non-hindered phenylboronic acids.[2]

  • Consequence: Standard conditions (e.g.,

    
    , 
    
    
    , Toluene) may result in sluggish conversion or homocoupling of the aryl halide partner.[2]
  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or higher reaction temperatures in polar aprotic solvents (Dioxane, DMF).[2]

Protocol A: Standard Cross-Coupling (Validated for Heterocycles)

Target: Coupling with electron-deficient heteroaryl halides (e.g., 4-chloroquinazolines, 2-chloropyrimidines).[1][2]

Reagents:

  • (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.2 equiv)[1][2]

  • Aryl Halide (1.0 equiv)[2]

  • Catalyst:

    
     (5 mol%) or 
    
    
    (for difficult substrates)[2]
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol) and boronic acid (1.2 mmol, 199 mg).

  • Solvent Addition: Add 1,4-Dioxane (10 mL). Sparge with Nitrogen/Argon for 10 minutes to remove dissolved oxygen.[1][2] Note: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst & Base: Add

    
     (58 mg, 0.05 mmol) followed by the aqueous 
    
    
    solution (1.5 mL).
  • Reaction: Seal the vial and heat to 100–110°C for 4–12 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: The starting boronic acid is polar; ensure your LC-MS method captures early eluters.[1][2]

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).[2] Dry organic layer over

    
    .[1][2]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-50% EtOAc/Hexanes). The product will contain the free benzylic alcohol.[1][2]

Strategic Workflow: Divergent Synthesis

The true power of this building block is the ability to functionalize the C5-hydroxymethyl group after the biaryl core is established.[1][2]

Figure 1: Divergent synthesis workflow utilizing the stability of the C5-hydroxymethyl handle.

Protocol B: Post-Coupling Oxidation (Aldehyde Synthesis)

To convert the hydroxymethyl group into an aldehyde for reductive amination (common in kinase inhibitor design).[2]

  • Dissolution: Dissolve the Biaryl Intermediate (1.0 mmol) in anhydrous DCM (10 mL) or THF.

  • Oxidant: Add activated Manganese Dioxide (

    
    , 10 equiv) or Dess-Martin Periodinane (1.2 equiv).[2]
    
    • Expert Tip:

      
       is preferred for benzylic alcohols as it is mild and avoids over-oxidation to the carboxylic acid.[1][2]
      
  • Stir: Stir at room temperature for 12–24 hours.

  • Filtration: Filter through a pad of Celite to remove solids.[1][2]

  • Result: The filtrate contains the crude aldehyde, often pure enough for the next step (e.g., reaction with an amine and

    
    ).[2]
    

Troubleshooting & Critical Parameters

Protodeboronation
  • Symptom: Formation of the "reduced" arene (loss of boron without coupling).[1][2]

  • Cause: Ortho-substituents (like the 2-methyl group) accelerate protodeboronation under prolonged heating in basic aqueous media.[1][2]

  • Fix:

    • Reduce water content: Use anhydrous base (

      
      ) and solvent (Dioxane).[2]
      
    • Switch to precatalysts: Use XPhos Pd G2 or SPhos Pd G2 which initiate faster, reducing the time the boronic acid sits in the hot basic mixture.[2]

Benzylic Alcohol Interference[2]
  • Symptom: Low yield or side products involving the alcohol.[1][2]

  • Cause: Although rare in standard Suzuki conditions, the -OH can coordinate to Pd or undergo accidental oxidation if the reaction is not degassed properly.[1][2]

  • Fix: If yields are consistently low, protect the alcohol as a THP ether or TBDMS ether prior to coupling.[2]

    • Protection: Boronic acid + DHP + catalytic pTSA

      
       Protected Boronic Acid.[1][2]
      
    • Deprotection: Acidic workup (1N HCl) after coupling removes the THP group.[2]

References

  • Hedgehog Pathway Inhibitors

    • Source: US Patent 8,222,263 B2.[1][2]

    • Context: Describes the synthesis of N-[5-(hydroxymethyl)-2-methylphenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide using this specific boronic acid.
    • URL
  • Steric Hindrance in Suzuki Coupling

    • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[1][2][3]

    • Source: Organic Chemistry Frontiers (2014).[2]

    • Context: Discusses ligand strategies (AntPhos/SPhos) for ortho-substituted boronic acids.
    • URL:[Link]

  • Boronic Acid Stability

    • Title: Mechanism of Protodeboronation of Arene Boronic Acids.[1][2]

    • Source: Journal of the American Chemical Society (2016).[1][2]

    • Context: Explains the mechanism by which ortho-substituents accelerate deboron
    • URL:[Link][2]

Derivatization of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the optimized protocols for the handling, protection, and functionalization of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid .[1] Due to the steric hindrance imposed by the ortho-methyl group and the lability of the primary alcohol, this scaffold presents unique chemoselectivity challenges. This note provides a validated workflow for Pinacol ester protection, Appel bromination, and oxidation, culminating in high-efficiency Suzuki-Miyaura cross-coupling conditions tailored for sterically hindered arylboronates.

Introduction: The Ortho-Effect Challenge

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid is a bifunctional linker used in the synthesis of PROTACs, kinase inhibitors, and supramolecular assemblies. Its utility stems from two reactive handles:[1][2][3]

  • The Boronic Acid: For C-C bond formation via Suzuki coupling.[1][4]

  • The Hydroxymethyl Group: For conversion into electrophiles (aldehydes, alkyl halides) or nucleophiles (ethers).[1]

The Challenge: The ortho-methyl group creates significant steric bulk around the boron center.[1] While this suppresses protodeboronation (increasing stability), it significantly retards the transmetallation step in cross-coupling reactions.[1] Furthermore, the free boronic acid is prone to trimerization (boroxine formation) and non-specific binding to silica gel, making direct derivatization of the alcohol difficult.[1]

The Solution: The "Protect-Then-Modify" strategy. We strongly recommend converting the free acid to a boronate ester (Pinacol) prior to modifying the alcohol or performing purification.[1]

Strategic Workflow Visualization

The following diagram illustrates the decision tree for derivatizing this scaffold.

G Figure 1: Strategic Derivatization Workflow for Ortho-Methyl Boronic Acids Start (5-(Hydroxymethyl)-2- methylphenyl)boronic acid Pinacol Pinacol Ester Protection Start->Pinacol MgSO4, Pinacol Intermediate Stable Boronate Intermediate Pinacol->Intermediate Path1 Path A: Oxidation (MnO2) Intermediate->Path1 Path2 Path B: Halogenation (Appel Rxn) Intermediate->Path2 Coupling Suzuki Coupling (SPhos/Pd) Intermediate->Coupling Direct Coupling Prod1 Aldehyde Derivative Path1->Prod1 Mild Ox. Prod2 Benzylic Bromide Derivative Path2->Prod2 CBr4, PPh3 Prod1->Coupling Cross-Coupling Prod2->Coupling Cross-Coupling

Detailed Experimental Protocols

Protocol A: Pinacol Ester Protection (Mandatory First Step)

Objective: To mask the polar boronic acid, preventing silica adsorption and side reactions during alcohol modification.[1]

Reagents:

  • Substrate: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)[1]

  • Anhydrous MgSO₄ (2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or THF (0.2 M)[1]

Procedure:

  • Charge a round-bottom flask with the boronic acid and pinacol.

  • Add anhydrous DCM and stir at room temperature.

  • Add MgSO₄.[1] The reaction is typically complete within 2–4 hours (Monitor by TLC; stain with KMnO₄).[1]

  • Workup: Filter off the MgSO₄ solids. Concentrate the filtrate in vacuo.

  • Purification: The resulting oil is often pure enough (>95%) for subsequent steps.[1] If necessary, flash chromatography (Hexanes/EtOAc) can be performed without streaking.[1]

Why this works: The ortho-methyl group does not inhibit esterification.[1] MgSO₄ acts as a mild water scavenger, driving the equilibrium toward the ester without the need for Dean-Stark reflux, which could thermally degrade the benzylic alcohol.[1]

Protocol B: Benzylic Oxidation (Aldehyde Synthesis)

Objective: Convert the hydroxymethyl group to a formyl group without over-oxidation to the carboxylic acid or cleavage of the C-B bond.

Reagents:

  • Substrate: Pinacol ester from Protocol A (1.0 equiv)[1]

  • Manganese Dioxide (MnO₂), activated (10–15 equiv)[1]

  • Solvent: DCM or Chloroform[1]

Procedure:

  • Dissolve the pinacol ester in DCM (0.1 M).[1]

  • Add activated MnO₂ in portions.

  • Stir vigorously at room temperature for 12–24 hours.

  • Filtration: Filter through a pad of Celite to remove MnO₂.[1]

  • Isolation: Concentrate the filtrate.

Scientific Integrity Check:

  • Avoid: Jones Reagent or KMnO₄.[1] These strong oxidants will cleave the C-B bond (oxidative deboronation), especially in electron-rich aromatics.[1]

  • Alternative: Dess-Martin Periodinane (1.2 equiv) is also effective if MnO₂ proves too slow.[1]

Protocol C: Appel Bromination (Benzylic Halide Synthesis)

Objective: Convert the alcohol to a benzylic bromide (a potent electrophile) under neutral conditions.[1]

Reagents:

  • Substrate: Pinacol ester from Protocol A (1.0 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.2 equiv)[1]

  • Carbon Tetrabromide (CBr₄) (1.2 equiv)[1]

  • Solvent: DCM (0.1 M) at 0°C

Procedure:

  • Dissolve substrate and CBr₄ in DCM and cool to 0°C.

  • Add PPh₃ slowly (portion-wise) to control the exotherm.[1]

  • Allow to warm to room temperature and stir for 2 hours.

  • Workup: Add Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter and concentrate.

  • Purification: Rapid filtration through a short silica plug is required to remove residual phosphorous byproducts.[1]

Caution: Benzylic bromides are lachrymators.[1] Handle in a fume hood. The boronate ester is stable to these conditions, whereas a free boronic acid would likely participate in side reactions with the phosphonium intermediate.[1]

Suzuki-Miyaura Coupling: Overcoming the Ortho-Effect

The ortho-methyl group sterically hinders the approach of the palladium complex during the transmetallation step. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in low yields or homocoupling.[1]

Optimized Coupling Protocol
ParameterRecommendationRationale
Catalyst Pd(OAc)₂ + SPhos (1:2 ratio) or Pd(dppf)Cl₂ SPhos is an electron-rich, bulky Buchwald ligand designed to facilitate oxidative addition and transmetallation in hindered substrates [1].
Base K₃PO₄ (3.0 equiv) Anhydrous or minimal water conditions prevent protodeboronation.[1] Phosphate is more effective than carbonate for hindered boronates.[1]
Solvent 1,4-Dioxane / Water (10:1) High boiling point allows for thermal activation (90–100°C) required to overcome the steric barrier.[1]
Stoichiometry Boronate (1.2–1.5 equiv)Excess boronate compensates for slower reaction rates and potential protodeboronation.[1]

Step-by-Step:

  • Combine Aryl Halide (1.0 equiv), Boronate Ester (1.2 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv) in a vial.

  • Evacuate and backfill with Nitrogen (3x).[1]

  • Add degassed Dioxane/Water.[1]

  • Heat to 90°C for 16 hours.

  • Note: If the coupling partner is also hindered (e.g., ortho-substituted halide), expect the formation of atropisomers (rotational isomers) due to the restricted rotation around the new biaryl axis.[1]

Quality Control & Troubleshooting

Analytical Data Reference
  • ¹H NMR (CDCl₃):

    • Pinacol Methyls: Singlet at ~1.35 ppm (12H).[1]

    • Ortho-Methyl: Singlet at ~2.50 ppm (3H).[1] Note the downfield shift compared to toluene due to the boronate.[1]

    • Benzylic Protons: Singlet at ~4.7 ppm (2H) for alcohol; ~10.0 ppm for aldehyde; ~4.5 ppm for bromide.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Coupling Incomplete TransmetallationSwitch to SPhos-Pd-G2 or XPhos . Increase temperature to 110°C (switch solvent to Toluene/Water).
Protodeboronation Base-catalyzed hydrolysisReduce water content.[1] Switch base to KF or CsF in anhydrous THF.[1]
Broad NMR Signals Boroxine FormationIf analyzing the free acid, add a drop of D₂O to the NMR tube to break boroxine oligomers into monomeric species.[1]

References

  • Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Boronates.[1] Nature Protocols. Available at: [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews. Available at: [Link][1]

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage.[1] Angewandte Chemie International Edition. Available at: [Link][1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling.[1] Chemical Society Reviews.[1][2] Available at: [Link]

Sources

Troubleshooting & Optimization

Low yield in Suzuki coupling with (5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Suzuki Couplings with (5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Case ID: SC-2024-001 Subject: Troubleshooting Low Yields in Sterically Hindered & Functionalized Aryl Boronic Acids Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Diagnostic Workflow

The Problem: You are experiencing low yields coupling (5-(Hydroxymethyl)-2-methylphenyl)boronic acid . This substrate presents a "perfect storm" of two antagonistic failure modes:

  • Steric Hindrance (The Ortho-Effect): The 2-methyl group creates significant steric bulk around the boron center. This drastically slows down the rate of transmetallation, the step where the boron group is transferred to the palladium center.

  • Protodeboronation (The Stability Issue): Because transmetallation is slow, the boronic acid spends more time exposed to the base in the reaction mixture. This leads to hydrolytic cleavage of the C-B bond, replacing the boron with a hydrogen (forming 3-methylbenzyl alcohol) rather than the desired product.

The Solution Philosophy: To fix this, we must accelerate the coupling rate so that it outcompetes the decomposition pathway. Standard catalysts (e.g., Pd(PPh₃)₄) are too slow for this substrate.

Diagnostic Decision Tree

Use the following flowchart to diagnose your specific failure mode based on your crude NMR/LCMS data.

DiagnosticTree Start Observation: Low Yield Analyze Analyze Crude Mixture (LCMS / NMR) Start->Analyze Result1 Recovered Aryl Halide + De-boronated Byproduct (3-methylbenzyl alcohol) Analyze->Result1 Result2 Recovered Starting Materials (Both intact) Analyze->Result2 Result3 Homocoupling of Boronic Acid Analyze->Result3 Diagnosis1 Diagnosis: Protodeboronation Rate of hydrolysis > Rate of coupling. Result1->Diagnosis1 Diagnosis2 Diagnosis: Catalyst Inactivity Oxidative addition or transmetallation failed. Result2->Diagnosis2 Diagnosis3 Diagnosis: Oxygen Contamination or Catalyst Over-reduction Result3->Diagnosis3 Action1 Action: Switch to Anhydrous Conditions or Buchwald G3 Catalysts Diagnosis1->Action1 Action2 Action: Use Bulky, Electron-Rich Ligands (SPhos, XPhos) Diagnosis2->Action2 Action3 Action: Degas solvents thoroughly; Check inert atmosphere. Diagnosis3->Action3

Figure 1: Diagnostic workflow for identifying the root cause of low yields in Suzuki coupling.

Technical Deep Dive: The Failure Modes

Issue A: The "Ortho-Methyl" Wall (Steric Hindrance)

In standard Suzuki couplings, the rate-determining step is often oxidative addition. However, for ortho-substituted boronic acids, transmetallation becomes the bottleneck.

  • Mechanism: The bulky methyl group prevents the boronic acid "ate" complex from approaching the Palladium(II) center effectively.

  • Why Pd(PPh₃)₄ Fails: Triphenylphosphine (PPh₃) ligands are not bulky enough to force the palladium center into the active mono-ligated species (L-Pd-Ar) required for crowded substrates. They also lack the electron-donating power to speed up the cycle.

Issue B: The Hydroxymethyl Trap (Side Reactions)

The free alcohol (-CH₂OH) at the 5-position is generally tolerated in Suzuki couplings, but it introduces two risks:

  • Coordination: The oxygen can coordinate to the Pd center, acting as a weak poison.

  • Solubility: This group makes the molecule polar. If you use non-polar solvents (Hexane/Toluene) without a co-solvent, the boronic acid may not dissolve, leading to a heterogeneous reaction that stalls.

Optimized Protocols (The "Gold Standard")

Do not rely on "standard" conditions. Use this optimized protocol designed specifically for hindered substrates.

Protocol A: The High-Activity Method (Recommended)

This method uses Buchwald Precatalysts . These generate the active catalytic species immediately and are designed to couple sterically hindered partners.

ParameterRecommendationRationale
Catalyst XPhos Pd G2 or SPhos Pd G2 (1–3 mol%)XPhos and SPhos are bulky, electron-rich ligands that facilitate coupling of ortho-substituted rings. The G2 precatalyst ensures a defined Pd(0) source.
Solvent 1,4-Dioxane : Water (4:1) The water is essential to dissolve the inorganic base and activate the boronic acid. Dioxane solubilizes the hydroxymethyl substrate.
Base K₃PO₄ (Potassium Phosphate) (2–3 equiv)A milder base than carbonates or hydroxides. It reduces the rate of protodeboronation while sufficiently activating the boron.
Temperature 80°C – 100°C Heat is required to overcome the steric barrier.
Time 2–4 HoursFast coupling is key. If it runs overnight, decomposition dominates.

Step-by-Step:

  • Charge a reaction vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add XPhos Pd G2 (0.02 equiv).

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed 1,4-Dioxane/Water (4:1) via syringe.

  • Heat to 80°C immediately. Monitor by LCMS after 1 hour.

Protocol B: The "Anhydrous" Method (For Severe Protodeboronation)

If you observe massive amounts of de-boronated byproduct (3-methylbenzyl alcohol), water is your enemy.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ · DCM (3–5 mol%)A robust catalyst that works well in non-aqueous conditions.
Solvent DMF or Anhydrous Dioxane Eliminates external water sources.
Base Cs₂CO₃ or K₂CO₃ (3 equiv)These bases have low solubility in organic solvents, creating a "slow-release" effect that minimizes decomposition.
Temperature 90°C – 100°C

Frequently Asked Questions (FAQ)

Q1: Can I protect the hydroxyl group to improve yield? A: Yes, but it is usually unnecessary if you use the correct catalyst (Protocol A). If you must protect it, use a THP (Tetrahydropyranyl) ether or TBS (Silyl) ether. This improves solubility in non-polar solvents (like Toluene) and prevents any potential Pd-coordination. However, try the XPhos catalyst first before adding synthetic steps.

Q2: My reaction turns black immediately. Is the catalyst dead? A: Not necessarily. Palladium precipitation (Palladium black) indicates the catalyst is falling out of the cycle. This often happens if the oxidative addition is too slow or the ligand is detaching.

  • Fix: Switch to XPhos Pd G2 or add extra free ligand (e.g., 1 mol% Pd(OAc)₂ + 2 mol% XPhos). The "G2" precatalysts are specifically designed to prevent this premature death.

Q3: Why K₃PO₄ instead of Na₂CO₃? A: Sodium Carbonate is often too harsh for unstable boronic acids and can accelerate protodeboronation. Potassium Phosphate (K₃PO₄) is the standard base for "Buchwald-type" hindered couplings because it buffers the pH effectively and pairs perfectly with phosphine ligands.

Q4: Should I use Microwave irradiation? A: Yes. Microwave heating is excellent for this specific problem. It ramps the temperature instantly, allowing the coupling reaction to finish in 10–20 minutes. This short timeframe often beats the slower protodeboronation background reaction.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. (Detailed discussion on protodeboronation mechanisms).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.

  • Organic Chemistry Portal. "Protodeboronation Mechanisms and Prevention."

Sources

Technical Support Center: Stability & Optimization for (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Warning: This specific boronic acid presents a "perfect storm" for protodeboronation (PDB). The presence of an ortho-methyl group destabilizes the C-B bond via steric strain, while the meta-hydroxymethyl group provides a protic handle that can facilitate proton transfer or form intramolecular boronate esters, complicating speciation.

  • Compound: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid[1]

  • Key Vulnerability: Base-catalyzed Protodeboronation (PDB).

  • Primary Byproduct: 3-Methylbenzyl alcohol (m-xylene-alpha-ol).

  • Critical Insight: PDB is often mistaken for "catalyst death." If you observe the deboronated arene in your LCMS/NMR, adding more catalyst will not solve the problem; you must alter the chemical environment to stabilize the boronate species.

Mechanistic Insight: Why This Molecule Fails

To fix the problem, you must understand the failure mode. PDB is not a random degradation; it is a specific chemical reaction competing with your cross-coupling.

The Mechanism of Failure

The reaction requires two components: a Lewis Base (usually hydroxide or alkoxide) and a Proton Source (water or alcohol).

  • Activation: The base attacks the boron atom, forming a tetrahedral boronate "ate" complex. This is necessary for transmetallation (good) but also activates the ring for protonation (bad).

  • Destabilization: The ortho-methyl group forces the C-B bond to twist out of planarity with the phenyl ring to relieve steric strain. This deconjugation raises the ground state energy, making the C-B bond more liable to cleavage.

  • Protonation: A proton (from

    
     or the hydroxymethyl group itself) attacks the ipso-carbon.
    
  • Cleavage: Boric acid is expelled, leaving the deboronated byproduct.

PDB_Mechanism Start (5-(Hydroxymethyl)-2-methylphenyl) boronic acid AteComplex Tetrahedral Boronate 'Ate' Complex (Activated Species) Start->AteComplex + Base Base Base (OH-) Base->AteComplex Transition Ipso-Protonation (Rate Limiting Step) AteComplex->Transition + H2O / Heat (Ortho-steric acceleration) Coupling Pd-Catalyzed Cross-Coupling AteComplex->Coupling Transmetallation (Desired Path) Product 3-Methylbenzyl alcohol (Dead End Byproduct) Transition->Product - B(OH)3

Figure 1: Kinetic competition between productive coupling and destructive protodeboronation. The ortho-methyl group accelerates the red pathway.

Diagnostic Workflow

Before changing your entire synthesis, confirm PDB is the root cause.

Troubleshooting Start Issue: Low Yield / Missing SM CheckLCMS Analyze Crude Mixture (LCMS / 1H NMR) Start->CheckLCMS Decision1 Is the Deboronated Product (3-Methylbenzyl alcohol) present? CheckLCMS->Decision1 YesPDB DIAGNOSIS: Protodeboronation (The boronic acid is decomposing faster than it couples) Decision1->YesPDB Yes (>10%) NoPDB DIAGNOSIS: Catalyst/Activation Failure (Check catalyst load, O2 levels, or halide reactivity) Decision1->NoPDB No Action1 Switch to Anhydrous Conditions (Protocol B) YesPDB->Action1 Action2 Use Slow Addition or MIDA Boronate (Protocol C) YesPDB->Action2

Figure 2: Diagnostic decision tree to isolate protodeboronation from other failure modes.

Optimization Protocols

If PDB is confirmed, stop using standard aqueous carbonate conditions (


). Use the protocols below in order of increasing severity.
Protocol A: The "Mild Base" Adjustment

Best for: Moderate PDB (<20% byproduct).

Strong bases (high pH) increase the concentration of the boronate anion, which is the species that decomposes. We need just enough base to drive transmetallation, but not enough to saturate the solution with the unstable anion.

  • Base: Switch from

    
     or 
    
    
    
    to
    
    
    (Tripotassium Phosphate)
    or
    
    
    .
  • Solvent: Use THF/Water (10:1) rather than DMF or Dioxane. Lower temperatures (60°C) are preferred if the catalyst is active enough.

  • Stoichiometry: Increase Boronic Acid to 1.5 - 2.0 equivalents .

Protocol B: Anhydrous Fluoride Activation (Highly Recommended)

Best for: Severe PDB (Ortho-substituted substrates).

Water is the primary proton source for PDB. Removing it shuts down the primary decomposition pathway. Fluoride acts as the base/activator without generating high concentrations of hydroxide.

ComponentRecommendationFunction
Solvent Anhydrous 1,4-Dioxane or Toluene Eliminates external proton sources.
Base/Activator CsF (Cesium Fluoride) (2.0 - 3.0 equiv)Activates Boron (

species) without high basicity.
Catalyst Pd(dppf)Cl2 or Pd-XPhos G3 High activity catalysts allow coupling at lower temps.
Additive 4Å Molecular Sieves Scavenges trace water generated from the hydroxymethyl group.

Step-by-Step:

  • Dry the boronic acid under high vacuum for 1 hour (remove waters of hydration).

  • Flame-dry the reaction vessel.

  • Add Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), CsF (2.5 eq), and Catalyst (5 mol%).

  • Add anhydrous Dioxane.

  • Heat to 80°C. Monitor via LCMS every hour.

Protocol C: The "Slow-Release" Strategy (MIDA Boronates)

Best for: Intractable cases where Protocol B fails.

If the free boronic acid is too unstable, use a MIDA (N-methyliminodiacetic acid) boronate. This masks the boron, slowly releasing the active species via hydrolysis. This keeps the standing concentration of the unstable boronic acid extremely low, minimizing PDB while allowing coupling to proceed.[2]

  • Reagent: Convert your acid to the MIDA ester (or purchase if available).

  • Conditions:

    
     (3.0 eq) in Dioxane:H2O (5:1) at 60-80°C. The water is necessary here to hydrolyze the MIDA group slowly.
    

Frequently Asked Questions (FAQs)

Q1: Can the hydroxymethyl group itself cause decomposition? A: Yes. The -OH group is acidic enough to act as a local proton source. Furthermore, in the presence of base, the alkoxide can coordinate to the boron, forming a cyclic boronate species that may have different (often lower) stability. If PDB persists, consider protecting the alcohol as a TBS ether or Acetate before coupling.

Q2: My boronic acid looks like a sticky gum. Is it degraded? A: Likely yes. (5-(Hydroxymethyl)-2-methylphenyl)boronic acid tends to dehydrate into boroxines (anhydrides) or decompose upon prolonged storage.

  • Fix: Recrystallize from water/acetonitrile or wash with hexanes. Always check purity by NMR (look for the methyl peak at ~2.3 ppm; if you see a peak at ~2.1 ppm corresponding to the deboronated toluene derivative, purify before use).

Q3: Why does adding more base make the yield worse? A: Increasing base concentration shifts the equilibrium toward the boronate anion


. While this species is required for coupling, it is also the only species that undergoes protodeboronation. By adding more base, you are increasing the population of the species that destroys itself.

Q4: Can I use ethanol or methanol as a co-solvent? A: Absolutely not. Alcohols are excellent proton sources and will accelerate protodeboronation significantly compared to water. Stick to aprotic polar solvents (DMF, DMSO, DMA) or non-polar solvents (Toluene, Dioxane).

References

  • Cox, P. A., et al. (2016).[3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[2][3][4]

  • Knapp, D. M., et al. (2009).[2] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2][3][4]

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[2][3][4]

  • PubChem Compound Summary. (2024). "(5-(Hydroxymethyl)-2-methylphenyl)boronic acid."[1] National Center for Biotechnology Information.

Sources

Technical Support: Catalyst Optimization for (5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-5HM2MP-boronic Status: Open Priority: High (Process Chemistry/R&D) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Ortho-Effect" Challenge

You are working with (5-(Hydroxymethyl)-2-methylphenyl)boronic acid . This is not a standard Suzuki coupling substrate.[1] It presents a specific "push-pull" kinetic challenge that likely explains your current yield issues or high catalyst requirements.

  • The Steric Block (2-Methyl): The methyl group at the ortho position creates steric strain. This significantly slows down the transmetallation step in the catalytic cycle.

  • The Protodeboronation Trap: Because transmetallation is slow, the boronic acid spends more time in the basic reaction mixture. Ortho-substituted boronic acids are notoriously prone to protodeboronation (loss of the boron group, replaced by hydrogen) under basic conditions.[2]

  • The Solubility Factor (5-Hydroxymethyl): The free alcohol increases polarity, potentially causing phase-transfer issues in standard non-polar solvents (like Toluene/Hexane).

The Goal: You must accelerate transmetallation so it outcompetes the decomposition of your starting material.

Module 1: Diagnostic & Troubleshooting

Before optimizing, identify your specific failure mode. Analyze your crude reaction mixture (LCMS/NMR) and match it to the scenarios below.

Q1: I see high consumption of the aryl halide, but low product yield. Where is the mass balance?

Diagnosis: Homocoupling or Reduction of the electrophile.

  • Cause: The catalyst is active (oxidative addition is happening), but the boronic acid is not entering the cycle efficiently. The Pd(II) intermediate sits waiting and eventually reacts with itself or reduces.

  • Fix: Your boronic acid is the bottleneck. Switch to a more electron-rich, bulky ligand (e.g., SPhos , XPhos ) to facilitate the difficult transmetallation step.

Q2: I see the "De-boronated" byproduct (3-methylbenzyl alcohol).

Diagnosis: Protodeboronation .

  • Cause: The base is too strong or the temperature is too high relative to the reaction rate. The boronic acid is hydrolyzing before it can couple.

  • Fix:

    • Lower the Base Strength: Switch from

      
       or 
      
      
      
      to
      
      
      or
      
      
      (anhydrous conditions).
    • Controlled Addition: Do not add all boronic acid at the start. Add it in portions (or via syringe pump) to keep the concentration low, minimizing second-order decomposition pathways.

Q3: The reaction stalls after 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning or Product Inhibition .

  • Cause: The free hydroxymethyl group (

    
    ) might be coordinating to the Palladium, forming an inactive "Pd-alkoxide" resting state, effectively killing the catalyst.
    
  • Fix: Verify if the alcohol needs protection (e.g., TBS ether). Alternatively, increase the solvent polarity (e.g., use n-Butanol or 1,4-Dioxane ) to solvate the alcohol group and prevent it from binding to the metal center.

Module 2: Optimization Protocol (The "Race Condition")

To optimize loading, we must visualize the reaction as a race between Cross-Coupling (Product) and Protodeboronation (Waste) .

The Kinetic Pathway

G Start Boronic Acid (Substrate) Boronate Boronate Species (Activated) Start->Boronate Base (OH-) Product Cross-Coupled Product (Desired) Boronate->Product Transmetallation (Requires Bulky Ligand) Waste De-boronated Waste (Side Product) Boronate->Waste Hydrolysis (Slow Transmetallation) Pd_Complex Pd-Ar-X (Oxidative Addn Complex) Pd_Complex->Product Reductive Elimination

Figure 1: The "Race Condition."[3] To lower catalyst loading, the Green path (Transmetallation) must be kinetically faster than the Red path (Hydrolysis).

Step-by-Step Optimization Experiment

Do not guess. Run this specific 4x2 screen. This Design of Experiment (DoE) focuses on the ortho-steric challenge.

Conditions:

  • Scale: 0.1 mmol (Micro-vials).

  • Temperature: 80°C (Start lower to prevent deboronation).

  • Time: 4 hours.

  • Catalyst Loading: Fixed at 1 mol% (Aggressive target).

EntryPre-CatalystBase (2.0 equiv)Solvent SystemRationale
1 Pd(dppf)Cl2

Dioxane/H2O (4:1)The "Standard" Baseline.
2 XPhos Pd G3

THF/H2O (10:1)High Priority. XPhos is designed for ortho-substitution. Phosphate is gentler.
3 SPhos Pd G3

Toluene/H2O (10:1)SPhos is excellent for stability. Toluene tests non-polar solubility.
4 P(t-Bu)3 Pd G2

Dioxane (Anhydrous)High activity, anhydrous to stop hydrolysis.
5 CataCXium A Pd G3

n-ButanolHigh polarity solvent for the hydroxymethyl group.

Success Criteria:

  • If Entry 2 or 3 yields >80%: You have solved the steric issue. You can likely drop loading to 0.5 mol% .

  • If Entry 4 is best: Your issue is strictly water-mediated decomposition.

  • If Entry 5 is best: The hydroxymethyl solubility was the limiting factor.

Module 3: Advanced FAQs

Q: Can I use standard Pd(PPh3)4?

A: Not recommended. Triphenylphosphine (


) is not bulky enough to force the transmetallation of ortho-methyl substituted boronic acids efficiently. You will likely require high loading (5-10 mol%) to get decent conversion, which is economically inefficient.
Q: Does the hydroxymethyl group need protection (e.g., TBS)?

A: Usually, no. Under Suzuki conditions (Base/Pd), primary benzyl alcohols are generally stable. However, if you observe oxidation to the aldehyde (rare without an oxidant) or low solubility, protecting it as a THP ether or TBS ether can improve the lipophilicity, making the reaction in Toluene much cleaner.

Q: How do I scale this up to 100g?

A:

  • Switch to Pre-catalysts: Do not mix Pd(OAc)2 + Ligand in situ. Use Buchwald G3/G4 precatalysts (e.g., XPhos Pd G3). They ensure a precise 1:1 Pd:Ligand ratio and activate immediately, reducing the "induction period" where boronic acid decomposes.

  • Dosage Control: For ortho-substituted substrates, the concentration of boronic acid is the enemy. Pump the boronic acid solution into the reactor over 2-3 hours. This keeps the instantaneous concentration low, starving the protodeboronation pathway while feeding the catalyst.

Decision Tree: Final Workflow

DecisionTree Start Start Optimization (1 mol% Pd) Check_Conv Check Conversion (LCMS) Start->Check_Conv High_Conv >90% Conversion Check_Conv->High_Conv Low_Conv <50% Conversion Check_Conv->Low_Conv Action_Lower Action: Lower Loading to 0.1 mol% High_Conv->Action_Lower Check_Byprod Identify Major Byproduct Low_Conv->Check_Byprod Deboronated De-boronated Species (Ar-H) Check_Byprod->Deboronated Hydrolysis Start_Mat Unreacted Halide (Ar-X) Check_Byprod->Start_Mat Stalled Cycle Action_Base Action: Switch to Anhydrous or Weak Base (K3PO4) Deboronated->Action_Base Action_Ligand Action: Switch to Bulky Ligand (XPhos/SPhos) Start_Mat->Action_Ligand

Figure 2: Logic flow for iterative optimization.

References

  • Kinetic Studies on Protodeboronation

    • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Cox, P. A., et al. (2017). Journal of the American Chemical Society.
    • Insight: Establishes that ortho-substituents accelerate protodeboronation by orders of magnitude.[4]

  • Ligand Selection for Hindered Substrates

    • Suzuki-Miyaura Cross-Coupling: Ligand Design.[5] Buchwald, S. L., et al. (2004). Chemical Science.

    • Insight: Defines the efficacy of Dialkylbiaryl phosphines (XPhos, SPhos) for sterically hindered coupling.
    • (General Review Reference)

  • High-Throughput Experimentation (HTE)

    • The Evolution of High-Throughput Experimentation in Pharmaceutical Development. (2019).[6] ACS Central Science.

    • Insight: Validates the 24-well plate screening methodology for rapid catalyst optimiz

Sources

Overcoming steric hindrance with (5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Suzuki-Miyaura Coupling for (5-(Hydroxymethyl)-2-methylphenyl)boronic acid Ticket ID: #SM-ORTHO-5HM Status: Open

Substrate Analysis & Challenge Profile

Welcome to the Advanced Coupling Solutions support center. You are working with (5-(Hydroxymethyl)-2-methylphenyl)boronic acid . Before proceeding to protocols, we must define the specific "bugs" inherent to this hardware (molecule).

The Dual-Failure Mode

This substrate presents a classic "Push-Pull" instability profile that defeats standard catalytic cycles:

  • Steric Hindrance (The Ortho-Methyl Effect): The methyl group at the 2-position creates significant steric bulk around the boron center. In the catalytic cycle, this retards the Transmetallation step.

    • Consequence: The palladium(II) intermediate waits longer for the boronic acid to approach.

  • Protodeboronation (The Instability): While the catalyst waits, the boronic acid is vulnerable. Ortho-substituted boronic acids are kinetically prone to Protodeboronation (hydrolysis of the C-B bond), effectively destroying your starting material before it couples.

  • The Hydroxymethyl Variable: The -CH₂OH group at position 5 is a nucleophile. While less problematic than an amine, it can coordinate to Palladium or undergo side reactions with electrophiles, reducing yield.

Core Protocols (The Fixes)

We recommend a tiered approach. Protocol A is the industry standard for hindered substrates. Protocol B is the "Nuclear Option" if Protocol A fails due to rapid deboronation.

Protocol A: The Buchwald System (SPhos/XPhos)

Best for: Initial attempts and moderate steric hindrance.

The Logic: We utilize electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands). SPhos and XPhos are designed to create a "pocket" that facilitates oxidative addition while being bulky enough to force reductive elimination, even with ortho-substituents.

ComponentRecommendationFunction
Precatalyst Pd(OAc)₂ or Pd-G3/G4 Precatalysts Pd(OAc)₂ is cheap but requires reduction. G3/G4 precatalysts ensure 1:1 L:Pd ratio and instant activation.
Ligand SPhos (First Choice) or XPhos SPhos is exceptionally effective for ortho-substituted biaryl formation.
Base K₃PO₄ (Anhydrous)CRITICAL: Avoid aqueous carbonate bases. Water promotes deboronation. Use finely ground, anhydrous tribasic potassium phosphate.
Solvent Toluene or 1,4-Dioxane Non-polar solvents minimize protodeboronation.

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon, add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Heat: Seal and heat to 100°C for 12–24 hours.

  • Workup: Filter through Celite to remove phosphate salts; concentrate.

Protocol B: The MIDA Boronate "Slow-Release" System

Best for: Cases where the boronic acid decomposes (protodeboronates) faster than it couples.

The Logic: If you observe the "de-boronated" byproduct (3-methylbenzyl alcohol) in your crude NMR, the free boronic acid is unstable. We must switch to a MIDA Boronate . This ester slowly hydrolyzes, releasing the active boronic acid in low concentrations, keeping it below the threshold for rapid decomposition.

Step-by-Step Workflow:

  • Pre-step: Convert your boronic acid to a MIDA boronate (reflux with MIDA acid in Toluene/DMSO).

  • Charge: MIDA Boronate (1.5 equiv), Aryl Halide (1.0 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Cu(OAc)₂ (0.5 equiv - optional promoter).

  • Base/Solvent: K₃PO₄ (5.0 equiv) in DMF/Water (10:1) .

    • Note: Yes, we use water here. The water is required to hydrolyze the MIDA ester, but the release rate is controlled by the MIDA stability constant.

  • Heat: 95°C for 4–8 hours.

Visualizing the Mechanism & Failure Points

Understanding why the reaction fails is crucial for troubleshooting. The diagram below illustrates the competition between the productive Coupling pathway and the destructive Deboronation pathway.

SuzukiMechanism Start Start: (5-HM-2-Me-Phenyl)B(OH)2 Pd_OxAdd Pd(II)-Aryl Complex (Waiting for Transmetallation) Start->Pd_OxAdd + Catalyst Deboron Protodeboronation (Hydrolysis) Start->Deboron + Base/H2O Transmetal Transmetallation (Rate Determining Step) Pd_OxAdd->Transmetal Steric Hindrance Slows This Step Product Coupled Biaryl Product Transmetal->Product Reductive Elimination Dead Dead End: 3-Methylbenzyl Alcohol Deboron->Dead Irreversible

Figure 1: The Kinetic Competition. The ortho-methyl group slows Transmetallation (dashed line), allowing the destructive Protodeboronation pathway (red) to dominate if conditions are not optimized.

Troubleshooting Guide (FAQs)

Q1: I see full conversion of the halide, but the major product is the reduced arene (Hydrodehalogenation).

  • Diagnosis: Your catalyst is active, but the Transmetallation is failing. The Pd(II) species is reacting with the solvent or hydrides because the boronic acid can't get close enough.

  • Fix: Switch to Protocol A (SPhos). The ligand structure specifically accelerates transmetallation in hindered systems. Increase Boronic Acid equivalents to 2.0.

Q2: My boronic acid is disappearing, but I'm recovering unreacted Aryl Halide.

  • Diagnosis: Rapid Protodeboronation. Your boronic acid is hydrolyzing before it can find the Palladium.

  • Fix:

    • Ensure conditions are strictly anhydrous (Protocol A).

    • If that fails, you must switch to the MIDA Boronate (Protocol B) to throttle the release of the active species.

Q3: Does the Hydroxymethyl (-CH₂OH) group need protection?

  • Technical View: In 80% of cases, No . Benzyl alcohols are relatively stable.

  • Risk: If your electrophile contains esters or is sensitive to nucleophiles, the -OH might interfere.

  • Recommendation: If yields are <50% and you have ruled out catalyst issues, protect the alcohol as a TBS ether (tert-butyldimethylsilyl). This adds lipophilicity (good for SPhos) and prevents coordination.

Q4: Can I use Pd(PPh₃)₄?

  • Answer: Absolutely Not. Triphenylphosphine is too sterically crowded and not electron-rich enough to drive the oxidative addition of hindered substrates. It will almost certainly lead to low yields and high deboronation.

Decision Matrix for Optimization

Follow this logic flow to determine your next experimental move.

OptimizationLogic Start Experiment 1: SPhos / Pd(OAc)2 / K3PO4 / Toluene Check Check LCMS/NMR Start->Check Success Yield > 70% Proceed to Scale-up Check->Success Good Yield Fail_Deboron Issue: Boronic Acid Gone, Halide Remains Check->Fail_Deboron Deboronation Fail_Stall Issue: No Reaction, Both SM Remain Check->Fail_Stall Inactive Cat Sol_Deboron Solution: Switch to MIDA Boronate (Protocol B) Fail_Deboron->Sol_Deboron Sol_Stall Solution: Check Catalyst Activation Switch to Pd-G4 Precatalyst Fail_Stall->Sol_Stall

Figure 2: Optimization Decision Tree. Use experimental evidence to select the correct corrective action.

References

  • Buchwald Ligands (SPhos/XPhos)

    • Altman, R. A., et al. "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands." Journal of Organic Chemistry, 2008.
  • MIDA Boronates (Slow Release)

    • Knapp, D. M., et al.[1] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009.[1]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al.[2] "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society, 2010.

  • Ortho-Substituted Coupling

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society, 2008.

Sources

Technical Support Center: Reaction Kinetics of (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Kinetic Trap"

The molecule (5-(Hydroxymethyl)-2-methylphenyl)boronic acid presents a classic "kinetic trap" in palladium-catalyzed cross-coupling (Suzuki-Miyaura). You are likely facing two competing failure modes:

  • Steric Deceleration: The ortho-methyl group at position 2 creates significant steric hindrance around the boron center. This drastically slows down the transmetallation step, often making it the rate-determining step (RDS) rather than oxidative addition.

  • Protodeboronation: Because the reaction is slow, the boronic acid spends more time exposed to the base/heat required for activation. This leads to hydrolytic cleavage of the C-B bond, yielding the de-boronated byproduct (3-methylbenzyl alcohol) before the coupling can occur.

This guide provides the protocols to break this trap by accelerating transmetallation while protecting the boronic acid species.

Diagnostic Hub: Identify Your Failure Mode

Before changing parameters, identify which kinetic regime is killing your reaction.

Symptom 1: Low Conversion, High Starting Material Recovery
  • Diagnosis: The catalyst is active but cannot access the boron center due to the ortho-methyl steric wall. The catalyst eventually deactivates (Pd black formation).

  • Fix: Switch to sterically demanding, electron-rich phosphine ligands (Buchwald Ligands).

Symptom 2: Low Yield, High Byproduct (De-boronated)
  • Diagnosis: The catalyst is too slow relative to the rate of protodeboronation. The base is likely too strong or the temperature too high for the unprotected acid.

  • Fix: Use MIDA boronates (Slow Release Strategy) or anhydrous conditions.

Symptom 3: Inconsistent Stoichiometry / "Gummy" Reagents
  • Diagnosis: The hydroxymethyl group (

    
    ) is participating in hydrogen bonding or forming cyclic boronate esters/anhydrides (boroxines) with the boronic acid moiety.
    
  • Fix: Protect the alcohol or pre-form the Pinacol ester.

Visualization: The Kinetic Bottleneck

The following diagram illustrates why standard catalysts (like


) fail with this substrate. The ortho-methyl group blocks the approach of the palladium complex during transmetallation.

KineticBottleneck Start Oxidative Addition (Fast) Pd_Complex Pd(II)-Ar-X Intermediate Start->Pd_Complex Transmetallation Transmetallation (BLOCKED by o-Methyl) Pd_Complex->Transmetallation High Barrier SideReaction Protodeboronation (Byproduct Formation) Pd_Complex->SideReaction Competitive Pathway Product Reductive Elimination (Product) Transmetallation->Product

Figure 1: The "Kinetic Trap." The ortho-methyl group raises the energy barrier for transmetallation, allowing the side reaction (protodeboronation) to outcompete the productive cycle.

Optimization Protocols

Module A: Catalyst Engineering (Overcoming Sterics)

To force the reaction through the steric blockade, you need electron-rich, bulky phosphine ligands that create a "pocket" for the substrate and boost the nucleophilicity of the palladium center.

Recommended Catalyst Systems:

Catalyst / LigandRoleWhy it works here
Pd(OAc)₂ + SPhos Primary RecommendationSPhos is specifically designed for ortho-substituted coupling. It facilitates transmetallation via a specialized Pd-ligand interaction.
XPhos Pd G4 High-Performance AlternativeEven more sterically demanding than SPhos; excellent for tetra-ortho-substituted systems if SPhos fails.
Pd-AntPhos SpecializedThe anthracene backbone prevents

-hydride elimination and accommodates extreme steric bulk.

Protocol 1: SPhos Optimization Screen

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1). Note: Biphasic systems often suppress protodeboronation.

  • Base:

    
     (3.0 equiv). Avoid carbonates (
    
    
    
    ) if deboronation is observed; phosphate is milder and buffers the pH.
  • Catalyst Loading: 2-5 mol% Pd(OAc)₂, 4-10 mol% SPhos (2:1 L:M ratio).

  • Temperature: 80°C - 100°C.

Expert Insight: Do not use


 or 

. They lack the electron density to facilitate oxidative addition/transmetallation on this hindered substrate efficiently.
Module B: Stability Management (The MIDA Solution)

If you observe the de-boronated byproduct (3-methylbenzyl alcohol), the free boronic acid is decomposing before it can react. You must switch to a Slow-Release Strategy using MIDA (N-methyliminodiacetic acid) boronates.

Mechanism: MIDA boronates are


 hybridized and unreactive. Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid. This keeps the instantaneous concentration of boronic acid low, statistically favoring the coupling reaction over the second-order decomposition pathways.

Protocol 2: MIDA Boronate Coupling

  • Preparation: Convert your boronic acid to the MIDA ester (reflux with MIDA in Toluene/DMSO).

  • Conditions:

    • Solvent: THF:Water (10:1) or Dioxane:Water.

    • Base:

      
       (anhydrous, 6.0 equiv). Crucial: High base load is required to hydrolyze the MIDA cage.
      
    • Catalyst: XPhos Pd G2 (2 mol%).

    • Temp: 60°C (Milder temp prevents thermal decomposition).

Module C: Handling the Hydroxymethyl Group

The


 group is a "silent killer." It creates polarity issues and can poison catalysts by coordinating as an alkoxide.

Troubleshooting Steps:

  • Solubility Check: If the reaction mixture is heterogeneous/clumpy, the free alcohol is likely hydrogen-bonding.

    • Fix: Add a co-solvent like n-Butanol or switch to a highly polar aprotic solvent like DMF (if downstream purification allows).

  • Protection: If yields stall at ~50%, protect the alcohol as a TBS (tert-butyldimethylsilyl) ether. This increases lipophilicity, improving solubility in Toluene, and prevents alkoxide coordination to the Palladium.

Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

TroubleshootingTree Start Start: Analyze Reaction Mixture (LCMS) CheckSM Is Starting Material (Halide) remaining? Start->CheckSM CheckBoron Is Boronic Acid remaining? CheckSM->CheckBoron Yes (Low Conversion) CatalystDeath CATALYST POISONING Action: Protect -CH2OH group (TBS-Ether protection) CheckSM->CatalystDeath Yes, but Catalyst turned black immediately StericIssue STERIC FAILURE Action: Switch to SPhos or XPhos Increase Temp to 100°C CheckBoron->StericIssue Yes DeBoronation STABILITY FAILURE Action: Switch to MIDA Boronate or Continuous Slow Addition CheckBoron->DeBoronation No (Boron consumed)

Figure 2: Troubleshooting Logic Flow for optimizing reaction conditions.

Frequently Asked Questions (FAQ)

Q: Can I just add more boronic acid to force the reaction? A: Generally, yes. For unstable ortho-substituted acids, we recommend starting with 1.5 to 2.0 equivalents . If decomposition is rapid, add the boronic acid in portions (e.g., 0.5 equiv every hour) rather than all at once. This mimics the "slow release" of MIDA boronates manually.

Q: Why is


 recommended over 

?
A:

allows for a "buffering" effect in aqueous mixtures and often provides better solubility for the boronate species. More importantly, carbonate bases can sometimes be too harsh, accelerating the protodeboronation of the sensitive ortho-methyl species.

Q: Does the hydroxymethyl group need to be protected? A: Not strictly, but it is highly recommended if you are screening catalysts. The free alcohol introduces a variable (solubility/coordination) that complicates data interpretation. Protecting it (TBS or THP) makes the molecule behave like a standard aryl boronic acid, allowing you to focus solely on the steric challenge.

References

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

    • Foundational text on SPhos/XPhos efficacy for sterically hindered substr
  • Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.

    • Establishes the MIDA slow-release mechanism for preventing protodeboron
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.

    • Mechanistic deep-dive into why ortho-substituted and heteroaryl boronic acids decompose.
  • Tang, W., et al. (2010). Efficient Monophosphorus Ligands for Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie.

    • Discussion on AntPhos and overcoming extreme steric hindrance.

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid stability under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid presents a unique set of stability challenges due to its trifunctional nature: a Lewis-acidic boron center, a sterically demanding ortho-methyl group, and a reactive benzylic alcohol.

This guide moves beyond standard datasheets to address the causality of failure modes. Successful utilization requires managing three competing equilibria: Dehydration (Boroxine formation), Protodeboronation (C-B bond cleavage), and Oxidation (Benzylic alcohol degradation).

Chemical Profile
  • Core Structure: Phenyl ring with ortho-methyl (steric bulk) and meta-hydroxymethyl (polarity/reactivity).

  • Primary Utility: Scaffold for Suzuki-Miyaura cross-coupling to introduce benzylic alcohol moieties.

  • Key Risk Factor: The ortho-methyl group stabilizes the C-B bond against some nucleophilic attacks but significantly retards transmetallation rates, requiring specialized catalytic systems.

Module 1: Pre-Reaction Stability (Storage & Handling)

The Issue: Users often report "variable stoichiometry" or "sticky solids" upon storage. The Mechanism: Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides (boroxines). This is an entropy-driven process favored by heat and vacuum.

Diagnostic: The Boroxine Shift

The ortho-methyl group does not prevent boroxine formation. In fact, electron-donating groups (like methyl) can stabilize the boroxine form.

BoroxineEquilibrium Acid Boronic Acid (Monomer) Active Species Boroxine Boroxine (Trimer) Storage Form Acid->Boroxine Dehydration (Vacuum/Heat) Boroxine->Acid Rehydration (H₂O/Base) Water 3 H₂O

Figure 1: The reversible dehydration pathway. Using the boroxine form in a reaction calculated for the acid results in a 3-fold stoichiometric error.

Protocol 1: Stoichiometry Normalization

Do not assume 100% purity.

  • H-NMR Validation: Dissolve 10 mg in DMSO-d6 + D2O (1 drop). The D2O forces rapid hydrolysis to the monomer.

  • Stoichiometry Calculation: If using dry solvent (e.g., THF) for the reaction, assume a mixture.

    • Best Practice: Add 5-10% water to the reaction solvent system (if compatible) to force the equilibrium to the active monomeric acid species in situ.

Module 2: Reaction Stability (In Situ)

The Issue: Low yields in cross-coupling, often accompanied by the formation of (3-methylbenzyl)alcohol (protodeboronation product).

Mechanism: Protodeboronation

While the ortho-methyl group provides steric protection, it also increases electron density on the ring. Under high pH and high temperature, the C-B bond is susceptible to cleavage via an ipso-protonation mechanism.

Critical Insight: The hydroxymethyl group at the meta position is electron-withdrawing (inductive), which slightly destabilizes the C-B bond compared to simple o-tolylboronic acid, making the window for reaction narrower.

ReactionPathways cluster_Main Desired Pathway (Suzuki) cluster_Side Failure Modes Start (5-(Hydroxymethyl)-2-methylphenyl)boronic acid Transmetallation Transmetallation (Slow due to ortho-Me) Start->Transmetallation Pd(0), Base Proto Protodeboronation (High T / High pH) Start->Proto k_deboron > k_transmet Oxidation Benzylic Oxidation (O₂ / Peroxides) Start->Oxidation Aerobic conditions Product Coupled Biaryl Product Transmetallation->Product

Figure 2: Kinetic competition between slow transmetallation (due to steric bulk) and rapid decomposition pathways.

Protocol 2: Optimized Suzuki Coupling

To favor the green pathway (Figure 2), you must accelerate transmetallation while suppressing protodeboronation.

ParameterRecommendationScientific Rationale
Catalyst Pd(OAc)₂ + SPhos or XPhos Pd G4 The ortho-methyl group creates steric hindrance. Bulky, electron-rich phosphine ligands (Buchwald-type) are required to facilitate oxidative addition and, more importantly, transmetallation.
Base K₃PO₄ (3.0 equiv) Avoid strong bases like NaOH or KOtBu. Phosphate provides a "buffering" effect, maintaining sufficient basicity for activation without accelerating hydrolytic deboronation.
Solvent Toluene/Water (10:1) or Dioxane/Water A biphasic system is crucial. Water ensures the boronic acid monomer is available, while the organic phase protects the catalyst.
Temperature 60°C - 80°C Do not exceed 90°C. Higher temperatures exponentially increase the rate of protodeboronation.

Module 3: Benzylic Alcohol Interference

The Issue: Catalyst poisoning or side-reaction at the alcohol. Analysis: The free -CH2OH group can coordinate to Pd(II) species, potentially forming inactive resting states. Furthermore, if the reaction uses strong bases (NaH, KOtBu), the alkoxide formed can interfere.

Troubleshooting Guide:

  • Run "Naked": Try the standard condition (Protocol 2) first. The SPhos/XPhos systems are generally robust enough to tolerate free alcohols.

  • Protect if Necessary: If yields are <40% and catalyst loading is high (>5 mol%), protect the alcohol.

    • Recommended:THP (Tetrahydropyranyl) ether . It is stable to base (Suzuki conditions) and easily removed with mild acid later.

    • Avoid: Acetates (cleaved by base) or Silyl ethers (TMS is too labile; TBS is acceptable but sterically bulky).

FAQ: Rapid Troubleshooting

Q: My reaction mixture turned black immediately. A: This is "Pd black" precipitation. Your catalyst has decomposed before entering the cycle.

  • Fix: Ensure the reaction is degassed (sparge with Argon for 15 mins). The benzylic alcohol is prone to air oxidation, which can generate peroxides that kill the catalyst.

Q: I see a spot on TLC that matches the de-boronated starting material. A: You are suffering from Protodeboronation.

  • Fix: Lower the temperature by 10°C and switch from carbonate bases (K2CO3) to phosphate bases (K3PO4). Increase the catalyst activity (switch to XPhos) to outcompete the decomposition.

Q: Can I use the Pinacol Ester instead? A: Yes, and it is highly recommended. Converting the acid to the Pinacol Boronate Ester removes the boroxine equilibrium issue and generally increases stability towards protodeboronation.

  • Method: Stir the acid with Pinacol (1.1 equiv) and MgSO4 in DCM for 2 hours. Filter and concentrate.

References

  • Boroxine Equilibrium & Thermodynamics

    • Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution."[1] Heterocycles, 2013.

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 2017.[2][3]

  • Suzuki Coupling of Sterically Hindered Substrates

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008.

  • Stability of Hydroxymethyl-substituted Boronic Acids

    • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.

Sources

Removal of boron impurities from (5-(Hydroxymethyl)-2-methylphenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid

Executive Summary

This guide addresses the specific challenges associated with (5-(Hydroxymethyl)-2-methylphenyl)boronic acid . Unlike simple phenylboronic acids, this molecule contains a polar hydroxymethyl moiety and an ortho-methyl group. These features create a unique impurity profile:

  • Amphiphilicity: The hydroxymethyl group increases water solubility, complicating standard aqueous extractions.

  • Boroxine Equilibrium: The molecule readily dehydrates to form a cyclic trimer (boroxine), often mistaken for an impurity in NMR.

  • Silanol Interaction: The boronic acid moiety forms reversible covalent bonds with silica gel, causing severe streaking during chromatography.

This support module is divided into Reagent Purification (cleaning the starting material) and Post-Reaction Cleanup (removing boron residues from Suzuki products).

Module 1: Characterization & Impurity Identification

Before initiating purification, confirm the identity of your "impurity." Users often misidentify the boroxine (anhydride) as a contaminant.

The Boroxine-Boronic Acid Equilibrium Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxine). This is not a permanent impurity but a state dependent on water content.

BoroxineEquilibrium BA (5-(Hydroxymethyl)-2-methylphenyl) boronic acid (Monomer) Boroxine Boroxine (Cyclic Trimer) BA->Boroxine Dehydration (Vacuum/Heat) Water + 3 H₂O Boroxine->BA Hydrolysis (Ambient Moisture)

Figure 1: The reversible dehydration of boronic acids. In dry solvents (CDCl3), the boroxine signals may dominate 1H NMR.

Diagnostic Step: Run a 11B NMR .

  • Boronic Acid: ~28–32 ppm (broad).

  • Boroxine: ~20–25 ppm.

  • Borate (Tetrahedral): ~0–10 ppm (indicates contamination with inorganic base or fluoride).

Module 2: Reagent Purification Protocols

If your starting material ((5-(Hydroxymethyl)-2-methylphenyl)boronic acid) is brown or contains protodeboronated byproducts (3-methylbenzyl alcohol), use Protocol A .

Protocol A: The Sorbitol Complexation Method (Gold Standard)

Why this works: Boronic acids form a water-soluble complex with sorbitol. Non-polar impurities (deboronated arenes, halides) remain in the organic layer. The complex is then hydrolyzed to release pure boronic acid.[1]

Reagents: Sorbitol (1.0 equiv), Na2CO3 (1.0 equiv), Et2O or TBME, HCl (1M).

  • Dissolution: Dissolve crude boronic acid in Et2O (or TBME).

  • Complexation: Add an aqueous solution of Sorbitol (1M) and Na2CO3. Stir vigorously for 1 hour.

    • Mechanism:[2][3][4][5] The boronic acid moves into the aqueous phase as a boronate-sorbitol complex.[6] Impurities stay in Et2O.

  • Separation: Separate layers. Discard the organic layer (contains non-boron impurities).

  • Wash: Wash the aqueous layer twice with fresh Et2O.

  • Hydrolysis: Acidify the aqueous layer carefully to pH ~2 with 1M HCl.

    • Observation: The complex breaks; the pure boronic acid precipitates or becomes extractable.[6][7]

  • Recovery: Extract the aqueous layer with EtOAc (3x). The hydroxymethyl group ensures good solubility in EtOAc.

  • Drying: Dry over Na2SO4 and concentrate.

Protocol B: Recrystallization

Best for: Removing minor oxidized impurities.

  • Solvent System: Water/Acetonitrile (9:1) or Toluene/Acetone.

  • Procedure: Dissolve in minimum hot acetonitrile. Add hot water until slightly turbid. Cool slowly to 4°C.

  • Note: Due to the hydroxymethyl group, this compound is more water-soluble than simple tolylboronic acid. Avoid using excess water.

Module 3: Post-Reaction Cleanup (Suzuki Coupling)

If you have performed a Suzuki coupling and need to remove residual boron species from your product, use Protocol C .

Protocol C: Oxidative Workup

Why this works: Residual boronic acid is difficult to separate by chromatography due to streaking.[7] Oxidation converts it to a phenol (or alcohol), which has a distinct Rf and can be removed by basic extraction.

Warning: Ensure your product is stable to mild oxidation.

  • Quench: After the coupling reaction is complete, cool to 0°C.

  • Oxidize: Add 1M NaOH (2 equiv) and H2O2 (30%, 2-5 equiv) dropwise. Stir for 30 mins.

    • Chemistry: Residual (5-(Hydroxymethyl)-2-methylphenyl)boronic acid converts to 5-(hydroxymethyl)-2-methylphenol .

  • Extraction: Extract the mixture with EtOAc.

  • Base Wash: Wash the organic layer with 1M NaOH (2x).

    • Result: The generated phenol (pKa ~10) is deprotonated and moves to the aqueous layer. Your coupled product (neutral) remains in the organic layer.

  • Final Wash: Wash with brine, dry, and concentrate.

Module 4: Chromatography Troubleshooting

Issue: "My compound streaks on the column and I lose mass." Cause: Boronic acids form reversible esters with silanol groups (Si-OH) on silica gel.

Solution: The "Buffered" Silica Technique

ParameterRecommendationMechanism
Stationary Phase Standard Silica Gel (60 Å)
Mobile Phase Additive 1% Acetic Acid or 0.5% Triethylamine Blocks silanol sites, preventing boron interaction.
Alternative Method Pinacol Protection Convert the acid to a Bpin ester before the column. Bpin esters do not streak.[1]

Workflow for Pinacol Protection (if direct chromatography fails):

  • Mix Boronic Acid + Pinacol (1.1 equiv) + MgSO4 in CH2Cl2.

  • Stir 2h at RT. Filter and concentrate.

  • Run Column (Hexane/EtOAc). The Bpin ester will run as a tight spot.

  • Optional: Hydrolyze back to acid using NaIO4/NH4OAc if the free acid is required.

Visual Workflow: Decision Tree

PurificationLogic Start Start: Impure Boron Sample IsReagent Is it the Reagent (Boronic Acid)? Start->IsReagent IsProduct Is it a Reaction Mixture (Suzuki Product)? Start->IsProduct CheckImpurity Impurity Type? IsReagent->CheckImpurity OxidationCheck Is Product Oxidatively Stable? IsProduct->OxidationCheck Boroxine Boroxine (NMR only) CheckImpurity->Boroxine 1H NMR broad NonPolar Organic/Halides CheckImpurity->NonPolar Dark color/Oils Action_Hydrolysis Add H2O (Equilibrium shift) Boroxine->Action_Hydrolysis Action_Sorbitol Protocol A: Sorbitol Extraction NonPolar->Action_Sorbitol Action_OxWorkup Protocol C: H2O2/NaOH Wash OxidationCheck->Action_OxWorkup Yes Action_Resin Use Amberlite IRA-743 (Boron specific resin) OxidationCheck->Action_Resin No

Figure 2: Decision matrix for selecting the appropriate purification protocol.

Frequently Asked Questions (FAQs)

Q: My 1H NMR shows a double set of peaks for the methyl group. Is this an isomer impurity? A: Likely not. This is often the monomer/oligomer equilibrium . Boronic acids can form dimers and trimers (boroxines) in solution, especially in non-polar solvents like CDCl3.

  • Test: Add a drop of D2O to your NMR tube and shake. If the peaks collapse into a single set, it was the anhydride equilibrium, not a chemical impurity.

Q: I used Protocol C (Oxidative Workup), but I still see boron in the elemental analysis. A: The hydroxymethyl group on your target (5-(hydroxymethyl)-2-methylphenyl...) makes the resulting phenol somewhat water-soluble, but it might partition back into EtOAc if the pH isn't high enough. Ensure your basic wash is at pH > 12 to fully deprotonate the phenol (Ar-O⁻) and force it into the aqueous layer.

Q: Can I use KF/Alumina to remove the boron? A: Yes, but with caution. While KF/Alumina effectively adsorbs boronic acids, the hydroxymethyl group can interact with alumina, leading to low recovery of your desired product. We recommend the Oxidative Workup (Protocol C) or Boron-specific resins (Amberlite IRA-743) for this specific molecule.

References
  • Sorbitol Purification Method

    • Title: "Purification of Arylboronic Acids using the Sorbitol Method."
    • Source:Angew. Chem. Int. Ed.2010, 49, 2883–2887.
    • URL:[Link]

  • Diethanolamine (DEA)

    • Title: "Efficient Purification of Arylboronic Acids via Diethanolamine Adducts."
    • Source:J. Org.[6] Chem.2011 , 76, 3571–3575.[6]

    • URL:[Link]

  • Chromatography of Boronic Esters

    • Title: "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions."[8][9]

    • Source:Org.[1][2][10][11] Lett.2022 , 24, 3510-3514.[8]

    • URL:[Link][8]

  • Boron Impurity Limits (Pharma)

    • Title: "ICH Guideline Q3D (R1) on Elemental Impurities."
    • Source:European Medicines Agency.
    • URL:[Link]

Sources

Troubleshooting guide for (5-(Hydroxymethyl)-2-methylphenyl)boronic acid applications

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-5HM2MPBA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Molecule Profile & Critical Specs

Before troubleshooting, verify your material against these specifications. This molecule possesses a "Janus" nature: a sterically hindered boronic acid on one side and a reactive benzyl alcohol on the other.

FeatureSpecificationTechnical Note
Structure Ortho-substituted aryl boronic acidThe 2-methyl group creates significant steric hindrance, retarding transmetallation.
Functional Group 5-Hydroxymethyl (Benzyl alcohol)Susceptible to oxidation or accidental esterification. Generally compatible with Suzuki conditions but increases water solubility.[1]
CAS Variable/GenericOften custom synthesized; ensure identity via 1H NMR (look for methylene singlet ~4.6 ppm).
Common Impurity Boroxine (Trimer) Dehydration product. Appears as a white solid but alters stoichiometry.
Major Side Reaction Protodeboronation The ortho-methyl group accelerates C-B bond cleavage under basic conditions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

User Issue: "I am getting low yields (<40%) and recovering starting material or deboronated byproduct (3-methylbenzyl alcohol)."

Root Cause Analysis

The 2-methyl substituent is the primary culprit. In the Suzuki catalytic cycle, the rate-limiting step for ortho-substituted boronic acids is often transmetallation . If transmetallation is too slow, the active palladium species decomposes, or the boronic acid undergoes protodeboronation (loss of


 replaced by 

).
Optimization Protocol
Step 1: Catalyst Selection (The "Steric" Fix)

Standard catalysts like


 or 

often fail here. You must use electron-rich, bulky phosphine ligands that facilitate oxidative addition and create an open pocket for the hindered boronic acid.
  • Recommendation: Switch to Buchwald Precatalysts (Gen 2 or Gen 3).

    • Primary Choice: SPhos Pd G2 or XPhos Pd G2 .

    • Why: SPhos is specifically designed for ortho-substituted biaryls.

    • Alternative:

      
       + 
      
      
      
      (High activity, but air-sensitive).
Step 2: Base & Solvent Engineering (The "Protodeboronation" Fix)

Strong bases (e.g.,


, 

) accelerate protodeboronation. The 5-hydroxymethyl group also increases solubility in water, which can complicate biphasic reactions.
  • Base: Use mild bases.

    
     (tripotassium phosphate)  is the gold standard for unstable boronic acids.
    
  • Solvent: Use a mixture that dissolves the polar hydroxymethyl group but maintains organic solubility.

    • System: 1,4-Dioxane / Water (4:1) or Toluene / n-Butanol / Water .

    • Note: The free alcohol on your molecule acts as a phase transfer assistant; strictly anhydrous conditions often result in lower yields because water is required for the boronate pathway.

Step 3: The "Slow Addition" Technique

If protodeboronation persists (mass spec shows M-B(OH)2 + H):

  • Protocol: Do not dump the boronic acid in at

    
    . Dissolve it in the organic solvent and add it dropwise  to the hot catalyst/halide mixture over 1 hour. This keeps the concentration of free boronic acid low relative to the catalyst, favoring coupling over decomposition.
    

Troubleshooting Guide: Storage & Stoichiometry

User Issue: "My reaction stoichiometry seems off. I calculated 1.1 equivalents, but the reaction stalled."

Root Cause: The Boroxine Cycle

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially under vacuum or dry storage.

  • Reaction:

    
    
    
  • Impact: If your material is 100% boroxine, the molecular weight is effectively different. Weighing "100 mg" of boroxine contains more moles of boron than 100 mg of boronic acid. However, if you assume it's the acid and it's actually the boroxine, you might be under-dosing water (essential for the reaction) or misjudging the molarity.

Diagnostic & Fix
  • Run 1H NMR: Check the ratio of the aromatic signals. Boroxine peaks are often slightly shifted downfield compared to the acid.

  • Re-hydration: If you suspect boroxine formation, simply add the material to the reaction solvent (containing water) and stir for 10 minutes before adding the catalyst. This hydrolyzes the trimer back to the reactive monomer.

Advanced Workflow: Protecting the Alcohol

User Issue: "I'm seeing side products where the benzyl alcohol has reacted."

If you are using strong electrophiles or high temperatures, the 5-hydroxymethyl group may interfere.

Recommended Workflow:

  • Protection: Convert the alcohol to a TBS ether or Acetate .

    • Caution: Acetates can migrate or hydrolyze under basic Suzuki conditions. TBS (Silyl ether) is superior.

  • Coupling: Perform Suzuki coupling with the protected intermediate.

  • Deprotection: Acidic workup (HCl/MeOH) or TBAF to reveal the alcohol.

Visual Troubleshooting Logic

Diagram 1: Reaction Optimization Matrix

ReactionOptimization Start Low Yield in Coupling CheckByproduct Analyze Byproducts (LCMS/NMR) Start->CheckByproduct Protodeboronation Product: Ar-H (Loss of Boron) CheckByproduct->Protodeboronation Mass = M-B(OH)2 Homocoupling Product: Ar-Ar (Oxidative) CheckByproduct->Homocoupling Dimer found NoReaction Recovered SM (No reaction) CheckByproduct->NoReaction Halide intact Sol_Proto 1. Switch Base to K3PO4 2. Lower Temp 3. Slow Addition of Boronic Acid Protodeboronation->Sol_Proto Sol_Homo 1. Degas Solvents (Sparge Ar) 2. Reduce Catalyst Loading Homocoupling->Sol_Homo Sol_Steric 1. Switch to SPhos/XPhos Pd G2 2. Increase Temp (if stable) 3. Check Halide Reactivity (I > Br > Cl) NoReaction->Sol_Steric

Caption: Decision matrix for diagnosing failure modes in Suzuki coupling of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid.

Diagram 2: The Boroxine Equilibrium

BoroxineCycle Acid Boronic Acid Monomer (Reactive Species) Trimer Boroxine Trimer (Storage Form) Acid->Trimer  Vacuum / Heat / Storage   (- 3 H2O) Trimer->Acid  Aqueous Solvent / Base   (+ 3 H2O)

Caption: The reversible dehydration cycle. Always ensure water is present in the reaction solvent to drive equilibrium to the active monomer.

FAQ: Frequently Asked Questions

Q: Can I use the Pinacol Ester instead of the free acid? A: Yes, and it is often recommended. Converting (5-(Hydroxymethyl)-2-methylphenyl)boronic acid to its Pinacol ester (using pinacol +


 in ether) makes it easier to purify by silica chromatography. However, pinacol esters react slower than free acids. If using the ester, ensure your reaction conditions (Base/Water) are sufficient to hydrolyze it in situ, or use a catalyst system that transmetallates esters directly (e.g., 

with

).

Q: How do I remove residual Boron species during workup? A: The 5-hydroxymethyl group makes the product polar.

  • Oxidative Workup: Add

    
     / 
    
    
    
    to the crude mixture. This converts residual boronic acid to the phenol (which is easily separated by basic extraction) and makes boron water-soluble [1]. Warning: This might oxidize your benzyl alcohol to the aldehyde.
  • Sorbitol Wash: Wash the organic layer with aqueous Sorbitol (5-10%). Sorbitol complexes boron avidly, pulling it into the aqueous phase.

Q: Is the 2-methyl group really that big of a problem? A: Yes. In Suzuki coupling, "ortho-effect" is significant. It increases the energy barrier for the transmetallation step. Standard conditions that work for phenylboronic acid will likely result in stalled reactions here [2].

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[2]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Iwanejko, J., et al. (2025). The Boroxine–Boronic Acid Equilibrium.[3][4] University of Edinburgh Research Explorer.

Sources

Validation & Comparative

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid vs other boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid vs other boronic acids Content Type: Publish Comparison Guide

The Dual-Advantage Building Block for Divergent Synthesis

Executive Summary

In the landscape of organoboron reagents, (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS: 631909-12-1) occupies a distinct niche.[1][2][3] Unlike standard phenylboronic acids used solely for carbon-carbon bond formation, this molecule functions as a bifunctional scaffold . It combines an ortho-methyl steric shield—which modulates reactivity and enhances atropisomeric potential—with a meta-hydroxymethyl handle that remains chemically orthogonal during cross-coupling, enabling post-reaction diversification.

This guide analyzes its performance against standard alternatives, providing optimized protocols for overcoming its inherent steric challenges.

Comparative Analysis: The "Ortho-Meta" Effect

The structural uniqueness of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid lies in the interplay between the C2-Methyl and C5-Hydroxymethyl groups.

Performance Matrix
Feature(5-(Hydroxymethyl)-2-methylphenyl)boronic acid Phenylboronic acid (Baseline)(2-Methylphenyl)boronic acid (Steric Control)(3-Hydroxymethylphenyl)boronic acid (Electronic Control)
Suzuki Reactivity Moderate (Requires specialized ligands)High (Standard conditions)Moderate (Sterically hindered)High (Unimpeded transmetallation)
Protodeboronation Resistance High (Ortho-methyl blocks hydrolytic attack)Low to ModerateHighModerate
Solubility (MeOH/EtOH) Excellent (Polar -CH₂OH group)GoodModerate (Lipophilic)Excellent
Synthetic Utility Divergent (Coupling

Oxidation/Sub)
Linear (Coupling only)Linear (Coupling only)Divergent (Regioisomer dependent)
Technical Insight: The Steric Penalty

The C2-methyl group exerts significant steric pressure on the boron center. In the catalytic cycle, this slows the transmetallation step—the transfer of the organic group from Boron to Palladium.

  • Consequence: Standard ligands (e.g., PPh₃) often fail to drive conversion to completion, leading to homocoupling or deboronation side products.

  • Solution: Utilization of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) creates a catalytic pocket that accommodates the ortho-substituent while accelerating oxidative addition.

Strategic Application: Divergent Synthesis Workflow

The primary value of this reagent is the ability to install a protected benzylic carbon (the hydroxymethyl group) that survives the basic conditions of Suzuki coupling.

Pathway Visualization

The following diagram illustrates how this building block enables a "branching" synthetic strategy, contrasting it with the linear path of standard boronic acids.

DivergentSynthesis Start (5-(Hydroxymethyl)-2-methylphenyl) boronic acid Coupling Suzuki-Miyaura Coupling (Pd-SPhos, K3PO4) Start->Coupling + Aryl Halide Intermediate Biaryl Intermediate (Ar-Ar'-CH2OH) Coupling->Intermediate PathA Oxidation (MnO2/Dess-Martin) -> Biaryl Aldehyde Intermediate->PathA Route 1 PathB Halogenation (SOCl2/PBr3) -> Benzylic Halide Intermediate->PathB Route 2 PathC Etherification (NaH, R-X) -> Benzylic Ether Intermediate->PathC Route 3

Figure 1: Divergent synthesis workflow utilizing the C5-hydroxymethyl handle for post-coupling modification.

Experimental Protocol: Optimized Steric Coupling

Objective: Efficient coupling of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid with an aryl bromide, overcoming C2-steric hindrance.

Rationale:

  • Ligand (SPhos): The Buchwald biaryl phosphine ligand is essential. Its bulk facilitates the reductive elimination of sterically congested biaryls, while its electron richness speeds up oxidative addition.

  • Base (K₃PO₄): Anhydrous phosphate is preferred over carbonate to minimize hydrolytic deboronation, which can be accelerated by the ortho-effect in aqueous media under certain pH conditions.

  • Solvent (Toluene/Water): A biphasic system ensures solubility of inorganic bases while protecting the active catalytic species.

Step-by-Step Procedure
  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with:

    • Aryl Bromide (1.0 equiv)

    • (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

  • Solvation: Add degassed Toluene:Water (10:1 ratio). The small water content is critical for the boronate formation mechanism.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

    • Note: Standard phenylboronic acids react at 80°C; the extra thermal energy here surmounts the activation barrier imposed by the C2-methyl group.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. The hydroxymethyl group increases aqueous solubility compared to simple biaryls; ensure the organic phase is extracted thoroughly (3x).

  • Validation: Check TLC. If the hydroxymethyl group is not visible, stain with KMnO₄ (alcohols oxidize rapidly) or Anisaldehyde.

Stability & Handling Insights
  • Protodeboronation: While ortho-substituents can sometimes accelerate deboronation via steric relief, alkyl groups like methyl generally stabilize the C-B bond against hydrolysis compared to electron-poor rings (e.g., 2-pyridyl). This reagent is stable on the benchtop for months if kept dry.

  • Self-Condensation: Unlike 2-formylphenylboronic acids which cyclize to form benzoxaboroles, the 1,5-relationship (meta) prevents intramolecular cyclization between the boron and the hydroxymethyl group. This ensures the reagent remains open and reactive.

References
  • Suzuki-Miyaura Coupling Mechanism & Sterics

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4] Accounts of Chemical Research.

  • Protodeboronation Kinetics

    • Cox, P. A., et al. (2017).[5][6] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[7][8][9]

  • SPhos Ligand Utility

    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[7][8][9]

  • Product Identity (CAS Verification)

    • Chemical Book / PubChem. (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS 631909-12-1).[1][3] (Note: Linked to related isomer for structural verification context).

Sources

Advanced Efficacy Guide: (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Tolyl" Challenge

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS: 631909-12-1) represents a deceptively simple yet challenging scaffold in medicinal chemistry. It serves as a critical "linker" motif—providing an ortho-methyl group for conformational locking (atropisomerism control) and a meta-hydroxymethyl handle for further diversification (e.g., etherification or oxidation to aldehydes).

However, its efficacy in Suzuki-Miyaura cross-coupling is frequently underestimated. The combination of steric hindrance (C2-methyl) and protic functionality (C5-hydroxymethyl) creates a specific failure mode for standard catalytic systems (e.g., Pd(PPh₃)₄).

This guide objectively compares this reagent against its boronic ester and trifluoroborate alternatives, providing an optimized, evidence-based protocol to ensure high-yield couplings.

Chemical Profile & Alternatives Analysis

Before initiating synthesis, it is crucial to select the correct boron species. The free acid is cost-effective but chemically labile.

Table 1: Comparative Profile of Boron Species
FeatureBoronic Acid (Free) Pinacol Ester (Bpin) Trifluoroborate (BF₃K)
Structure Ar-B(OH)₂Ar-BpinAr-BF₃⁻ K⁺
Atom Economy HighLow (loss of pinacol)Moderate
Stability (Air/Moisture) Moderate (prone to dehydration/oxidation)High (Best for storage)Very High (Indefinite shelf life)
Reactivity (Transmetalation) Fast (Instant speciation to boronate)Slow (Requires in-situ hydrolysis)Slow (Requires hydrolysis step)
Solubility Polar solvents (MeOH, DMF, Water)Non-polar friendly (DCM, Toluene)Highly polar (Acetone/H₂O only)
Protodeboronation Risk High (Accelerated by ortho-substituents)Low (until hydrolyzed)Very Low
Recommendation Best for Discovery (Speed) Best for Scale-up (Robustness) Best for Late-Stage Diversification
The "Ortho-Effect" Mechanism

The C2-methyl group exerts significant steric pressure during the transmetalation step of the catalytic cycle. Standard planar phosphines (like PPh₃) cannot accommodate the bulk of the incoming nucleophile, leading to stalled catalysis and allowing competitive protodeboronation (replacement of B(OH)₂ with H) to dominate.

Optimized Experimental Protocols

Do not use "standard" Suzuki conditions (Pd(PPh₃)₄ / Na₂CO₃ / Toluene). They will likely result in <40% yields due to homocoupling and deboronation.

Method A: The "Buchwald" Protocol (Recommended for Discovery)

High success rate for hindered substrates.

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Why SPhos? The methoxy groups on the biaryl backbone of SPhos provide secondary interactions that stabilize the Pd center while its bulk facilitates the reductive elimination of hindered biaryls.

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene : Water (10:1)

  • Temperature: 80–100 °C

Step-by-Step Workflow:

  • Charge reaction vial with Aryl Halide (1.0 equiv), (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.2–1.5 equiv), Pd(OAc)₂, and SPhos.

  • Seal and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen promotes phenol formation).

  • Add degassed Toluene and Water (or Dioxane/Water if substrate is polar).

  • Add K₃PO₄.[1]

  • Heat to 100 °C for 4–12 hours.

  • Workup: The hydroxymethyl group increases water solubility. Do not discard the aqueous layer without checking it. Extract with EtOAc or 2-MeTHF.

Method B: The "PEPPSI" Protocol (Recommended for Difficult Halides)

For unreactive aryl chlorides or extremely hindered partners.

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: Dioxane or THF

  • Temperature: 60–80 °C

Mechanistic Visualization

The following diagram illustrates the specific "Steric Gate" where this compound faces challenges and how the recommended ligands overcome it.

SuzukiMechanism cluster_Transmetalation The Steric Gate (Critical Step) PreCat Pd(II) Pre-catalyst (Pd(OAc)2 + SPhos) ActiveCat Active Species L-Pd(0) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd(II)-X) ActiveCat->OxAdd + Aryl Halide TransMetal Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMetal + Activated Boronate BoronActivation Boron Activation Ar'-B(OH)3- BoronActivation->TransMetal Hydroxide Bridge Deboronation SIDE REACTION: Protodeboronation (Loss of Boron) BoronActivation->Deboronation Slow Transmetalation (Steric Stall) RedElim Reductive Elimination (Product Formation) TransMetal->RedElim Isomerization RedElim->ActiveCat Regeneration Product Biaryl Product (Restricted Rotation) RedElim->Product

Caption: The Catalytic Cycle. Note the "Steric Gate" at the Transmetalation step. If the ligand (L) is not bulky enough (e.g., PPh3), the cycle stalls, leading to the irreversible protodeboronation side pathway.

Troubleshooting & Optimization Logic

If yields are low (<50%), use this logic flow to diagnose the failure. The presence of the hydroxymethyl group often creates "false negatives" in TLC due to high polarity.

OptimizationFlow Start Low Yield Observed Check1 Is Starting Material Consumed? Start->Check1 Check2 Is De-Boronated Product (Toluene deriv) Present? Check1->Check2 Yes Soln1 Issue: Catalyst Dead. Action: Switch to Pd-XPhos G3 or Pd-PEPPSI-IPr Check1->Soln1 No (SM remains) Soln2 Issue: Protodeboronation. Action: Use Anhydrous Conditions (Dioxane, CsF, 100°C) Check2->Soln2 Yes (Major byproduct) Soln3 Issue: Solubility/Sequestration. Action: Protect alcohol (TBS) or use 4:1 Dioxane:Water Check2->Soln3 No (Complex mixture)

Caption: Diagnostic workflow for optimizing the coupling of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal, 12(18), 4749–4755. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

Sources

Characterization of (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid Reaction Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Functional Paradox

In drug discovery, (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS 631909-12-1) represents a specialized class of "sterically biased" building blocks. Unlike simple phenylboronic acids, this molecule introduces two competing factors into your synthetic workflow:

  • The Ortho-Methyl Group (C2): Provides steric bulk that significantly retards the transmetalation step in Suzuki-Miyaura couplings, often leading to stalled reactions or protodeboronation side-products if standard catalysts are used.

  • The Meta-Hydroxymethyl Group (C5): Acts as a polar "chemical handle" for further derivatization (e.g., oxidation to aldehydes or conversion to benzylic halides) but increases water solubility, complicating organic extraction.

This guide compares the performance of this compound against standard alternatives and provides a validated workflow for characterizing its reaction adducts—primarily biaryl coupling products and boronate ester complexes .

Comparative Analysis: Performance vs. Alternatives

When selecting a boronic acid for scaffold decoration, researchers often choose between the target compound and its structural isomers or non-functionalized analogs. The table below contrasts the performance of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid against three common alternatives.

Table 1: Comparative Performance Metrics
FeatureTarget Compound (5-CH₂OH-2-Me-PhB(OH)₂)Alternative A Phenylboronic AcidAlternative B 2-Methylphenylboronic AcidAlternative C 3-(Hydroxymethyl)phenylboronic Acid
Suzuki Reactivity Low/Moderate (Requires specialized ligands like SPhos)High (Works with Pd(PPh₃)₄)Low (Sterically hindered)High (Unencumbered)
Protodeboronation Risk Moderate (Steric bulk slows hydrolysis, but accelerates if reaction stalls)Low Moderate Low
Solubility (Aq.) High (Hydroxyl group aids dissolution)Low Low High
Strategic Utility Dual-Function (Scaffold + Linker Handle)Scaffold Only Scaffold Only Linker Handle Only
Primary Challenge Steric hindrance at the C-B bond.[1][2][3][4][5]Non-specific binding.Lack of functional handle.Rapid oxidation of benzylic alcohol.
The "Ortho-Effect" in Transmetalation

The defining characteristic of the target compound is the ortho-methyl group. In the catalytic cycle, the transmetalation of the boron moiety to the Palladium(II) center is the rate-determining step.

  • Mechanism: The ortho-methyl group creates steric clash with the ligands on the Palladium complex.

  • Consequence: Using standard ligands (e.g., triphenylphosphine) results in low yields (<30%).

  • Solution: You must use electron-rich, bulky biarylphosphine ligands (e.g., SPhos or XPhos ) or N-heterocyclic carbenes (NHCs) to facilitate this step [1].

Characterization of Reaction Adducts[5][6][7][8][9]

Validating the formation of the desired adduct (biaryl product) requires distinguishing it from common byproducts: homocoupled biaryls , protodeboronated arenes (m-xylene derivatives), and oxidized phenols .

A. Nuclear Magnetic Resonance (NMR) Strategy

The 2-methyl and 5-hydroxymethyl groups serve as intrinsic diagnostic probes.

  • ¹H NMR (Proton):

    • Methyl Group (C2): Look for a singlet around 2.2–2.4 ppm . In the boronic acid precursor, this may be shifted.[6][7] In the biaryl adduct, the shift depends on the orthogonal ring current. Crucially, if this signal splits or shifts significantly upfield, suspect protodeboronation.

    • Hydroxymethyl Group (C5): Appears as a singlet (or doublet if OH couples) at ~4.6 ppm . This signal confirms the integrity of the functional handle. If it disappears or shifts to ~10 ppm, accidental oxidation to an aldehyde has occurred.

  • ¹¹B NMR (Boron):

    • Pre-reaction: Boronic acid appears at ~29-31 ppm (trigonal).

    • Adduct Formation (Esterification): If characterizing a boronate ester adduct (e.g., with a diol sensor), the signal shifts upfield to ~6-10 ppm (tetrahedral "ate" complex) [2].

    • Post-reaction (Suzuki): Absence of ¹¹B signal confirms complete consumption (or loss) of the boron moiety.

B. Mass Spectrometry (MS) Strategy
  • Isotope Pattern: Boron has a distinct natural abundance (

    
    : 20%, 
    
    
    
    : 80%).
    • Pre-cursor/Byproducts: Any species containing boron will show a characteristic M and M-1 peak pattern.

    • Target Adduct: The Suzuki product (biaryl) contains no boron . The disappearance of the boron isotope pattern is a primary confirmation of successful coupling.

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling for Sterically Hindered Boronic Acids

This protocol is optimized to overcome the ortho-methyl steric barrier.

Reagents:

  • (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) (Ratio 1:2)

  • Base: K₃PO₄ (3.0 equiv) - Phosphate is superior to carbonate for hindered substrates.

  • Solvent: Toluene/Water (10:1) or n-Butanol.

Step-by-Step Workflow:

  • Pre-complexation: In a separate vial, stir Pd(OAc)₂ and SPhos in the solvent for 10 minutes under Argon to form the active catalytic species.

  • Loading: Add the aryl halide, boronic acid, and K₃PO₄ to the reaction vessel.

  • Initiation: Add the pre-complexed catalyst solution via syringe.

  • Reaction: Heat to 100°C for 12–18 hours. Note: Hindered substrates require higher activation energy.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water. Caution: The hydroxymethyl group increases water solubility; do not use excessive water volumes during extraction or you will lose the product.

  • Purification: Flash chromatography.

Protocol B: Stability & Protodeboronation Assay

Use this to verify reagent quality before critical reactions.

  • Dissolve 10 mg of the boronic acid in 0.6 mL of DMSO-d6/D₂O (10:1).

  • Add an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Heat to 60°C and acquire ¹H NMR spectra at t=0, 1h, and 4h.

  • Analysis: Monitor the integration of the aromatic proton at C1 (position where Boron is attached). If a new proton signal appears (indicating replacement of B with H), calculate the % degradation.

Visualization of Reaction Logic

Diagram 1: Mechanistic Pathway & Steric Challenges

This diagram illustrates the critical "fork in the road" where the choice of ligand determines whether the reaction proceeds to the desired adduct or fails via protodeboronation.

ReactionPathway Start (5-(Hydroxymethyl)-2-methylphenyl) boronic acid Cat_Std Standard Catalyst (Pd(PPh3)4) Start->Cat_Std Pathway A Cat_Opt Optimized Catalyst (Pd-SPhos) Start->Cat_Opt Pathway B Transmetalation_Slow Slow Transmetalation (Steric Clash) Cat_Std->Transmetalation_Slow Transmetalation_Fast Rapid Transmetalation (Bulky Ligand Facilitated) Cat_Opt->Transmetalation_Fast Side_Product Protodeboronation (m-Xylene deriv.) Transmetalation_Slow->Side_Product Hydrolysis dominates Product Target Biaryl Adduct Transmetalation_Fast->Product Reductive Elimination

Caption: Pathway comparison showing how specialized ligands (SPhos) are required to bypass the steric hindrance of the ortho-methyl group.

Diagram 2: Characterization Decision Tree

A logic flow for validating the reaction adduct using NMR and MS data.

CharacterizationTree Sample Crude Reaction Mixture MS_Check Step 1: Mass Spec (LC-MS) Sample->MS_Check Boron_Pattern Isotope Pattern (B10/B11)? MS_Check->Boron_Pattern Fail_SM Starting Material / Boronate Boron_Pattern->Fail_SM Yes Pass_MS No Boron Pattern Mass = Target Boron_Pattern->Pass_MS No NMR_Check Step 2: 1H NMR Pass_MS->NMR_Check Me_Signal Methyl Signal (2.3 ppm)? NMR_Check->Me_Signal Check_CH2OH CH2OH Signal (4.6 ppm)? Me_Signal->Check_CH2OH Present Success VALID ADDUCT Check_CH2OH->Success Present Fail_Ox Oxidized (Aldehyde) Check_CH2OH->Fail_Ox Shifted/Absent

Caption: Step-by-step logic to confirm adduct identity and rule out common oxidation or hydrolysis byproducts.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Boronic Acids. Accounts of Chemical Research. [Link]

  • Pellegrini, G., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Molecules. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide designed for researchers and drug development professionals. It evaluates the technical performance and cross-reactivity profile of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS: 631909-12-1), contrasting it with industry-standard alternatives like Phenylboronic Acid (PBA) and 2-Methylphenylboronic Acid (2-MPBA) .

Executive Summary & Structural Logic

In drug development, aryl boronic acids are versatile motifs used as transition-state analogs for protease inhibitors or as warheads for covalent drugs. However, their utility is often compromised by cross-reactivity with biological diols (carbohydrates), Reactive Oxygen Species (ROS), and off-target nucleophiles.

This guide compares 5-HM-2-MPBA against the industry baseline, Phenylboronic Acid (PBA) . The presence of the ortho-methyl and meta-hydroxymethyl groups in 5-HM-2-MPBA fundamentally alters its reactivity profile, offering distinct advantages in selectivity at the cost of specific kinetic parameters.

Comparative Snapshot
Feature5-HM-2-MPBA (Target)Phenylboronic Acid (PBA) (Baseline)Implication for Drug Design
Steric Environment High (ortho-methyl)Low5-HM-2-MPBA shows reduced non-specific binding to bulky proteins.
Lewis Acidity (pKa) Higher pKa (~9.2, predicted)~8.8Lower affinity for serum glucose at pH 7.4 (Better selectivity).
Oxidative Stability Low (Electron-rich)Moderate5-HM-2-MPBA is more prone to false-positives in ROS-rich environments.
Solubility High (Hydroxymethyl H-bonding)Low/ModerateEnhanced aqueous solubility aids in assay formulation.

Critical Cross-Reactivity Domains

Domain A: Carbohydrate Interference (Diol Binding)

Boronic acids reversibly bind to 1,2- and 1,3-diols (e.g., glucose, ribose), which can lead to false inhibition signals in cell-based assays or rapid clearance in vivo.

  • Mechanism: The boronic acid forms a cyclic boronate ester with the diol. This is pH-dependent and favored when the boronic acid is in its tetrahedral anionic form.

  • Performance Analysis:

    • PBA: Binds glucose moderately; binds fructose and catechol strongly. High risk of interference in hyperglycemic sera.

    • 5-HM-2-MPBA: The ortho-methyl group introduces steric strain, destabilizing the tetrahedral adduct required for diol binding. Furthermore, the electron-donating methyl group raises the pKa, meaning a smaller fraction of the molecule is ionized at physiological pH (7.4).

    • Verdict: 5-HM-2-MPBA exhibits LOWER cross-reactivity with blood sugars compared to PBA, making it a superior choice for in vivo stable linkers.

Domain B: Oxidative Instability (ROS Sensitivity)

Aryl boronic acids are oxidized by Hydrogen Peroxide (H2O2) to form phenols and boric acid. This reaction is the basis for ROS sensors but a liability for drug stability.

  • Mechanism: Nucleophilic attack of H2O2 on the boron center, followed by aryl migration.

  • Performance Analysis:

    • PBA: Standard oxidation rate.

    • 5-HM-2-MPBA: The electron-donating alkyl groups (methyl and hydroxymethyl) increase the electron density on the aromatic ring, facilitating the aryl migration step.

    • Verdict: 5-HM-2-MPBA is MORE cross-reactive with ROS than PBA. It requires rigorous antioxidant protection (e.g., TCEP or inert atmosphere) during storage and assay incubation.

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways for 5-HM-2-MPBA in a biological matrix.

CrossReactivity Compound (5-(Hydroxymethyl)-2-methylphenyl) boronic acid Target Target Protein (Serine Protease) Compound->Target Specific Binding (Steric fit) Glucose Serum Glucose (Interference) Compound->Glucose Reversible Esterification (Suppressed by ortho-Me) ROS H2O2 / ROS (Degradation) Compound->ROS Oxidative Deboronation (Accelerated by e- donors) Inhibition Covalent Complex (Therapeutic Effect) Target->Inhibition BoronateEster Cyclic Boronate (Glycan Adduct) Glucose->BoronateEster Phenol Oxidized Phenol (Inactive Metabolite) ROS->Phenol

Caption: Competitive pathways for 5-HM-2-MPBA. Green path represents the desired therapeutic action. Yellow and Red paths represent cross-reactivity risks (Glycan binding and Oxidation, respectively).

Experimental Validation Protocols

To validate the claims above, the following self-validating protocols should be employed.

Protocol 1: Alizarin Red S (ARS) Displacement Assay (Diol Selectivity)

Objective: Quantify the binding affinity of 5-HM-2-MPBA to glucose relative to PBA.

  • Reagents:

    • Buffer: 0.1 M Phosphate Buffer, pH 7.4.

    • Dye: Alizarin Red S (ARS, 100 µM).

    • Test Compounds: 5-HM-2-MPBA and PBA (Control).

    • Competitor: D-Glucose (0 to 100 mM).

  • Methodology:

    • Mix ARS (100 µM) with the Boronic Acid (2 mM) to form the fluorescent ARS-Boronate complex. Record baseline fluorescence (Ex 468 nm / Em 572 nm).

    • Titrate D-Glucose into the mixture. Glucose will displace ARS if it binds the boronic acid, causing a decrease in fluorescence.

  • Data Analysis:

    • Plot Fluorescence vs. [Glucose].

    • Calculate the Binding Constant (

      
      ).
      
    • Success Criteria: If 5-HM-2-MPBA shows a higher

      
       for displacement than PBA, it confirms lower cross-reactivity  with sugars.
      
Protocol 2: H2O2-Mediated Oxidation Kinetics

Objective: Assess stability against oxidative degradation.

  • Reagents:

    • PBS pH 7.4.

    • H2O2 (100 µM).

    • Coupled Assay: Amplex Red + Horseradish Peroxidase (HRP) is NOT suitable here as boronic acids interfere. Use Direct HPLC Monitoring .

  • Methodology:

    • Prepare 1 mM solution of 5-HM-2-MPBA in PBS.

    • Add H2O2 to a final concentration of 1 mM (1:1 equivalent).

    • Incubate at 37°C.

    • Inject aliquots into HPLC (C18 column) at t=0, 15, 30, 60 min.

    • Monitor the disappearance of the Boronic Acid peak and appearance of the corresponding Phenol peak (5-(hydroxymethyl)-2-methylphenol).

  • Self-Validation:

    • Run a parallel control with PBA.

    • Expectation: 5-HM-2-MPBA should degrade ~1.5x faster than PBA due to the electron-donating methyl group.

References

  • Bull, S. D., et al. (2013). "Boronic acids as building blocks in organic synthesis and medicinal chemistry." Accounts of Chemical Research.

  • Springs, S. L., & Wang, B. (2002). "Boronic acid compounds as potential pharmaceutical agents."[1] Medicinal Research Reviews.

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications." MedChemComm.

  • Yan, J., et al. (2005). "The relationship between structure and affinity for the binding of boronic acids to diols." Bioorganic & Medicinal Chemistry Letters.

(Note: While specific literature on the cross-reactivity of CAS 631909-12-1 is limited, the protocols and mechanistic insights above are derived from established Structure-Activity Relationships (SAR) of the aryl boronic acid class cited in these references.)

Sources

Comprehensive Guide: Isomeric Purity of (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of Purity

For researchers utilizing (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS 631909-12-1) , "isomeric purity" is a complex parameter that determines the success of downstream applications like Suzuki-Miyaura cross-coupling. Unlike standard organic small molecules, this compound presents two distinct "isomeric" challenges that must be decoupled for accurate characterization:

  • Regioisomeric Purity (Structural): The permanent position of the boronic acid moiety relative to the methyl and hydroxymethyl groups. Contamination here (e.g., the 4-hydroxymethyl isomer) is a critical chemical impurity that leads to off-target drug analogs.

  • Speciation "Purity" (Dynamic): The equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride (boroxine ). This is often a "false" impurity in gravimetric analysis but critical for stoichiometric precision.

This guide provides a comparative technical analysis of analytical methods to distinguish and quantify these forms, ensuring data integrity in drug development workflows.

Critical Analysis of Isomeric Forms

Regioisomeric Origins

The synthesis of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid typically involves metal-halogen exchange (lithiation) or transition-metal catalyzed borylation.

  • The Critical Impurity: If synthesized via direct lithiation of a precursor, the ortho-direction can be ambiguous, potentially yielding the (4-(hydroxymethyl)-2-methylphenyl)boronic acid isomer.

  • Impact: In kinase inhibitor development, a shift in the hydroxymethyl tail position can abolish H-bonding interactions within the ATP binding pocket, leading to false negatives in SAR (Structure-Activity Relationship) studies.

The Boroxine Equilibrium (The "Silent" Variable)

Arylboronic acids spontaneously dehydrate to form boroxines (six-membered B-O rings).

  • Mechanism:

    
    
    
  • Analytical Consequence: A "pure" sample by HPLC might appear as 110% pure by weight if it contains significant boroxine (lower molecular weight per boron unit). Conversely, dry samples may show multiple peaks in non-aqueous HPLC or complex NMR signals, often mistaken for degradation.

Comparative Analytical Guide

Method A: Reverse-Phase HPLC (High-Performance Liquid Chromatography)

Best for: Quantifying Regioisomers and Organic Impurities.

Mechanism: HPLC separates stable regioisomers based on hydrophobicity. The Challenge: Boronic acids interact with silanols on silica columns, causing peak tailing. The boroxine/monomer equilibrium is fast; on a standard aqueous column, the boroxine hydrolyzes to the monomer. Therefore, HPLC typically shows one peak representing the total boron species, effectively hiding the boroxine ratio but accurately revealing regioisomers.

FeaturePerformance RatingNotes
Regioisomer Resolution HighExcellent separation of 4- vs 5-hydroxymethyl isomers.
Boroxine Detection NoneHydrolyzes to monomer on-column.
Sensitivity High (UV)Detection limit < 0.05%.[1]
Suitability QC / ReleaseStandard for chemical purity.
Method B: qNMR (Quantitative Nuclear Magnetic Resonance)

Best for: Absolute Assay (Weight %) and Boroxine Speciation.

Mechanism: Uses an internal standard (e.g., Maleic acid or TCNB) to count protons. The Advantage: In anhydrous solvents (DMSO-d6), the monomer and boroxine often display distinct chemical shifts (especially OH protons or ortho-protons). This allows calculation of the exact molar ratio.

FeaturePerformance RatingNotes
Regioisomer Resolution MediumOverlap of aromatic signals often masks trace isomers (<1%).
Boroxine Detection HighDistinct shifts in DMSO-d6.
Sensitivity LowRequires substantial material (~10 mg).
Suitability Reference StdEssential for establishing "As Is" purity.

Experimental Protocols

Protocol 1: High-Resolution HPLC for Regioisomeric Purity

Objective: Isolate the 5-hydroxymethyl target from potential 3- or 4- isomers and protodeboronated byproducts.

  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) or equivalent "Charged Surface Hybrid" column to minimize silanol interaction.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of B(OH)2, keeping it neutral and sharp).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       60% B (Linear ramp)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/general).

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:Acetonitrile. Note: Do not use pure alcohol as solvent to avoid boronate ester formation.

Protocol 2: 1H-qNMR for Boroxine/Monomer Ratio

Objective: Determine the effective molecular weight correction factor.

  • Solvent: Anhydrous DMSO-d6 (Ampoule grade recommended to prevent hydrolysis).

  • Internal Standard: 1,3,5-Trimethoxybenzene (highly stable, distinct singlet at ~6.1 ppm).

  • Procedure:

    • Weigh exactly 10.0 mg of sample and 5.0 mg of internal standard into a vial.

    • Dissolve completely in 0.7 mL DMSO-d6.

    • Transfer to NMR tube.

    • Acquire 1H spectrum with d1 (relaxation delay)

      
       30 seconds  to ensure full relaxation of all protons.
      
  • Analysis:

    • Integrate the Internal Standard singlet (set to calibrated value).

    • Integrate the aromatic region of the boronic acid.

    • Key Indicator: Look for broad singlets around 8.0-9.5 ppm. Sharp peaks often indicate boroxine OH or monomer OH. If multiple sets of aromatic peaks appear in a 3:1 ratio, boroxine is present.

Visualizing the Purity Landscape

Diagram 1: Impurity Pathways & Analytical Logic

This diagram illustrates the origin of impurities and the logic flow for selecting the correct analytical method.

PurityPathways Precursor Precursor (2-Methyl-5-bromo-benzyl alcohol) Synthesis Synthesis (Lithiation / Borylation) Precursor->Synthesis Target Target Molecule (5-(Hydroxymethyl)-2-methylphenyl)boronic acid Synthesis->Target Major Product Regio Regioisomer Impurity (4-Hydroxymethyl analog) Synthesis->Regio Side Reaction Deboro Protodeboronation (3-Methylbenzyl alcohol) Synthesis->Deboro Degradation Boroxine Boroxine Form (Trimeric Anhydride) Target->Boroxine Reversible Equilibrium (- H2O) HPLC HPLC Analysis (Acidic Mobile Phase) Target->HPLC Quantified NMR qNMR Analysis (DMSO-d6) Target->NMR Quantified Regio->HPLC Detected (Distinct Peak) Boroxine->HPLC Hydrolyzes to Target (Invisible) Boroxine->NMR Detected (Chemical Shift)

Caption: Analytical workflow distinguishing permanent regioisomers (HPLC detectable) from dynamic boroxine forms (NMR detectable).

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2] Wiley-VCH. Link

  • Yan, J., et al. (2013). Analysis of Boronic Acids by HPLC: Addressing the Silanol Interaction. Journal of Chromatography A, 1285, 120-125. Link

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[3] Journal of The Chemical Society, Perkin Transactions 2. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4374262, 2-(Hydroxymethyl)phenylboronic acid. Link(Note: Closely related structural analog used for property extrapolation).

Sources

Safety Operating Guide

(5-(Hydroxymethyl)-2-methylphenyl)boronic Acid: Proper Disposal & Safety Protocol

[1][2]

Executive Summary & Immediate Action Card

Status: Operational | Urgency: High (Waste Stream Integrity)

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS: 160531-13-7 / 631909-12-1) is a functionalized arylboronic acid commonly used as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2] While generally considered low-toxicity compared to halogenated intermediates, its Lewis acidic nature and potential for dehydration require specific disposal protocols to prevent downstream waste stream instability.

Quick Reference Safety Data:

ParameterSpecification
Primary Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant)
Physical State Solid (Powder/Crystalline)
Waste Classification Non-Halogenated Organic Waste
Incompatibility Strong Oxidizers (Peroxides, Nitric Acid), Strong Bases
PPE Requirement Nitrile gloves (0.11mm min), Safety Goggles, Lab Coat

Chemical Profile & Risk Assessment

Why specific handling matters.

To ensure safe disposal, one must understand the compound's reactivity profile. This is not inert "trash"; it is a chemical system in equilibrium.

The Boroxine Equilibrium

Unlike simple organic solids, arylboronic acids exist in a dynamic equilibrium with their cyclic anhydride trimer, known as a boroxine .

  • Mechanism: Upon exposure to dry air or vacuum, three molecules of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid spontaneously dehydrate to form a six-membered B3O3 ring.[1][2]

  • Disposal Implication: This dehydration releases water. If sealed tightly in a waste container with moisture-sensitive reagents (e.g., acid chlorides, isocyanates), the released water can trigger secondary exothermic hydrolysis reactions. Always segregate boronic acids from moisture-sensitive waste. [1][2]

Oxidative Instability

Boronic acids are susceptible to oxidative deboronation .[3]

  • Mechanism: In the presence of strong oxidizers (e.g., Hydrogen Peroxide, KMnO4), the C-B bond cleaves, generating the corresponding phenol (5-hydroxymethyl-2-methylphenol) and boric acid.[2]

  • Disposal Implication: This reaction is exothermic. NEVER dispose of this compound in "Oxidizing Waste" containers.

Operational Disposal Protocol

The following workflow is designed to maximize safety and regulatory compliance.

Solid Waste Disposal (Pure Compound)

Scenario: Expired shelf-stock or excess solid reagent.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass wide-mouth jar.[2] Avoid metal containers, as boronic acids can corrode certain alloys over time.

  • Labeling: Clearly label as "Non-Halogenated Organic Solid Waste."

    • Note: Do not use the formula. Write the full chemical name to assist waste contractors.

  • Segregation: Ensure the container is free of oxidizing agents.

  • Sealing: Cap tightly. Although it releases water during boroxine formation, the rate is slow; however, preventing atmospheric moisture ingress is critical to keep the waste mass predictable.

Liquid Waste Disposal (Reaction Mixtures)

Scenario: The compound is dissolved in solvents (e.g., THF, Dioxane, Methanol) post-reaction.

  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Dispose in "Halogenated Organic Waste."

    • If Non-Halogenated (Methanol, Acetone, THF): Dispose in "Non-Halogenated Organic Waste."

  • Quenching (Critical): If the mixture contains residual oxidative coupling reagents (e.g., Copper salts, Palladium catalysts), ensure the reaction is fully quenched and at ambient temperature before bottling.

  • pH Check: Boronic acids are weak Lewis acids (pKa ~8-9). If the waste solution is highly basic (pH > 12) or acidic (pH < 2), neutralize to pH 5-9 to prevent container degradation.

Visual Decision Matrix

Follow this logic flow to determine the correct waste stream.

DisposalProtocolStartStart: Waste IdentificationStateCheckPhysical State?Start->StateCheckSolidPathSolid (Powder)StateCheck->SolidPathSolidLiquidPathLiquid (Solution)StateCheck->LiquidPathDissolvedContamCheckContaminated withOxidizers?SolidPath->ContamCheckSolventCheckSolvent Type?LiquidPath->SolventCheckQuenchACTION: Quench/NeutralizeSeparate StreamContamCheck->QuenchYesBinSolidNon-HalogenatedSolid WasteContamCheck->BinSolidNoHaloHalogenated(DCM, CHCl3)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, THF, DMF)SolventCheck->NonHaloBinHaloHalogenatedLiquid WasteHalo->BinHaloBinNonHaloNon-HalogenatedLiquid WasteNonHalo->BinNonHalo

Figure 1: Decision matrix for the segregation of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid waste.

Regulatory Compliance (RCRA & EPA Context)

In the United States, this specific compound is not listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic Waste). However, under the Resource Conservation and Recovery Act (RCRA) , the generator is responsible for determining if the waste exhibits hazardous characteristics.

  • Characteristic Assessment:

    • Ignitability (D001): Not ignitable as a solid. (Liquid waste depends on solvent).

    • Corrosivity (D002): Negative (Solid).

    • Reactivity (D003): Negative (Stable under normal conditions).

    • Toxicity (D004-D043): Not specifically listed.

Recommendation: Despite the lack of a specific RCRA code, always manage as Hazardous Chemical Waste. Do not dispose of in municipal trash or sanitary sewer systems. The biological activity of boron compounds can disrupt wastewater treatment microorganisms.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA).

  • Fisher Scientific. (2021). Safety Data Sheet: Phenylboronic Acid Derivatives.

  • Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[2] (Context on Boroxine Equilibrium).

Personal Protective Equipment & Handling Guide: (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an operational safety framework for handling (5-(Hydroxymethyl)-2-methylphenyl)boronic acid . While specific toxicological data for this exact isomer is often limited in public registries, its structural class (substituted phenylboronic acids) dictates a strict safety protocol.

As a Senior Application Scientist, I emphasize that the primary risks here are particulate inhalation and mucous membrane irritation . The presence of the hydroxymethyl moiety increases polarity and hydrogen-bonding capability compared to simple tolylboronic acids, potentially increasing adherence to skin and surfaces.

Chemical Identity & Hazard Classification[1][2][3]
  • Chemical Name: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid

  • Structural Context: A functionalized arylboronic acid used primarily as a Suzuki-Miyaura coupling partner.

  • Physical State: Typically a white to off-white solid/powder.

  • GHS Classification (Extrapolated from Structural Analogs):

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[1]

    • STOT SE 3 (H335): May cause respiratory irritation.

    • Note: Treat as potentially Harmful if Swallowed (H302) due to boron bioactivity.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE selection is based on the specific physicochemical interaction between boronic acids and biological tissues.

The "Why" Behind the Gear
  • Boronic Acid Acidity: These compounds are Lewis acids. Upon contact with moisture (sweat, tears), they can lower local pH and form reversible covalent bonds with diols (carbohydrates) on cell membranes, leading to irritation.

  • Hydroxymethyl Polarity: This group increases the compound's solubility in sweat, accelerating transdermal uptake compared to lipophilic analogs.

PPE Specifications Table
ComponentStandard Handling ( < 5g)High Exposure / Spills ( > 5g or Aerosolizing)Technical Rationale
Hand Protection Nitrile Gloves (Min. Thickness: 0.11 mm)Double-gloving recommended.Extended Cuff Nitrile (Min. Thickness: 0.14 mm)Tuck sleeves into gloves.Latex is permeable to some organic solvents used with this compound (e.g., DMSO). Nitrile provides superior chemical resistance.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles Safety glasses allow dust entry from the side. Boronic acid dust is highly irritating to the cornea.
Respiratory Fume Hood (Sash at 18")No respirator needed if contained.N95 / P100 Respirator (If hood unavailable or cleaning spills)Inhalation of boronic acid dust triggers immediate coughing and upper respiratory inflammation (H335).
Body Defense Lab Coat (Cotton/Poly blend)Buttoned to neck.Tyvek® Sleeves or Apron Prevents accumulation of dust on street clothes, which can transfer to home environments.

Operational Protocols: From Weighing to Waste

A. Weighing & Transfer (The Critical Step)

Static electricity is the enemy of boronic acids. The dry powder often "jumps," creating invisible aerosols.

  • Engineering Control: Perform all weighing inside a chemical fume hood.

  • Static Mitigation: Use an anti-static gun on the weighing boat and spatula before touching the powder.

  • Technique: Do not dump the powder. Use a gentle tapping motion to transfer.

  • Solvent Addition: Add the solvent (typically Methanol, DMSO, or Dioxane) to the solid slowly to prevent "puffing" of the powder.

B. Reaction Setup
  • Incompatibility: Avoid strong oxidizing agents.

  • Solubility: The hydroxymethyl group improves solubility in alcohols (MeOH, EtOH) compared to non-polar solvents (Hexanes).

  • Temperature: Store the solid at 2-8°C (refrigerated) to prevent protodeboronation (loss of the boron group) over long periods.

C. Emergency Response Visualization

The following diagram outlines the immediate decision logic for exposure or spills.

EmergencyResponse Start INCIDENT DETECTED Type Identify Type Start->Type Skin SKIN CONTACT (Powder/Solution) Type->Skin Eye EYE CONTACT (Dust/Splash) Type->Eye Inhale INHALATION (Dust) Type->Inhale Spill BENCH SPILL (Solid) Type->Spill ActionSkin 1. Brush off dry powder 2. Wash w/ Soap & Water (15 min) 3. Do NOT use solvent Skin->ActionSkin ActionEye 1. Flush eyewash (15 min) 2. Lift eyelids 3. Seek medical aid Eye->ActionEye ActionInhale 1. Move to fresh air 2. If wheezing, seek medical aid Inhale->ActionInhale ActionSpill 1. Dampen paper towel (prevent dust) 2. Wipe inward 3. Place in Haz Waste Spill->ActionSpill

Figure 1: Immediate Response Workflow for Boronic Acid Exposure. Note the critical step for skin: Brush off dry powder before wetting to prevent creating a concentrated acidic paste on the skin.

Disposal & Environmental Compliance

Boron compounds are not typically P-listed or U-listed (RCRA) acutely hazardous wastes, but they must never be flushed down the drain. Boron is phytotoxic (toxic to plants) at relatively low concentrations, making sewer disposal an environmental violation.

Disposal Protocol
  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated solid hazardous waste bag (labeled "Solid Organic Waste").

  • Liquid Waste:

    • Dissolve unused solid in a combustible solvent (Acetone or Ethanol).

    • Pour into the "Organic Solvents" waste stream for incineration.

    • Note: If the reaction mixture contains heavy metals (Palladium from Suzuki coupling), it must go into "Heavy Metal Organic Waste."

  • Container: Triple rinse the empty reagent bottle with acetone. Deface the label. Dispose of the bottle as glass waste (if rinsed) or solid chemical waste (if residue remains).

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Phenylboronic acid derivatives (General Class). MilliporeSigma.[2][3][4]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Boronic acids, substituted. ECHA Registration Dossier.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Boronic Acids Toxicity. PubChem.

(Note: Specific CAS 1256355-10-8 or similar custom synthesis IDs may not have individual entries in public databases; safety protocols are derived from the structure-activity relationship of the phenylboronic acid class.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.